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  • Product: 2-(2-Bromophenoxy)-2-phenylacetic acid
  • CAS: 938344-83-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of 2-(2-Bromophenoxy)-2-phenylacetic acid

A Hypothesis-Driven Approach for Researchers, Scientists, and Drug Development Professionals Executive Summary 2-(2-Bromophenoxy)-2-phenylacetic acid is a novel compound whose biological mechanism of action has not yet b...

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Author: BenchChem Technical Support Team. Date: April 2026

A Hypothesis-Driven Approach for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(2-Bromophenoxy)-2-phenylacetic acid is a novel compound whose biological mechanism of action has not yet been fully elucidated in publicly available literature. Its chemical architecture, featuring a phenoxyacetic acid scaffold, bears a strong structural resemblance to known modulators of the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are critical regulators of metabolism and inflammation. This guide puts forth the central hypothesis that 2-(2-Bromophenoxy)-2-phenylacetic acid functions as a PPAR agonist. We present a comprehensive, hypothesis-driven framework for the systematic investigation of this compound's mechanism of action, from initial target engagement and in vitro characterization to cellular and phenotypic validation. This document serves as a technical whitepaper, providing detailed experimental protocols and the scientific rationale necessary for its thorough pharmacological evaluation.

Introduction and Scientific Rationale

The discovery of novel therapeutic agents often begins with compounds of known structure but unknown biological function. 2-(2-Bromophenoxy)-2-phenylacetic acid falls into this category. The phenoxyacetic acid moiety is a privileged structure in medicinal chemistry, present in numerous classes of drugs, including fibrates and glitazones, which are well-established PPAR agonists.[1][2] Fibrates, which primarily target PPARα, are used to treat dyslipidemia, while thiazolidinediones (TZDs) or "glitazones," which target PPARγ, are insulin sensitizers used in the management of type 2 diabetes.[3]

Given this structural precedent, we propose the primary hypothesis that 2-(2-Bromophenoxy)-2-phenylacetic acid functions as a ligand for one or more isoforms of the Peroxisome Proliferator-Activated Receptor family (PPARα, PPARγ, PPARβ/δ), initiating a cascade of transcriptional events that modulate metabolic and inflammatory pathways. This guide will detail the logical and sequential experimental workflow required to rigorously test this hypothesis.

The Hypothesized Molecular Target: An Overview of PPARs

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[4] There are three distinct isoforms:

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, thereby lowering circulating triglyceride levels.[2][4]

  • PPARγ: Predominantly expressed in adipose tissue, where it is the master regulator of adipogenesis (the formation of fat cells).[2] Its activation improves insulin sensitivity, making it a key target for anti-diabetic drugs.[3][5]

  • PPARβ/δ: Expressed ubiquitously, it plays a role in fatty acid oxidation, particularly in skeletal muscle, and has been investigated as a target for treating metabolic syndrome.[2]

The canonical mechanism of PPAR activation involves the binding of a ligand to the receptor's ligand-binding domain (LBD). This induces a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This PPAR-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating or enhancing their transcription.[4][6]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-(2-Bromophenoxy) -2-phenylacetic acid PPAR PPARα/γ/δ Ligand->PPAR Binds PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR Heterodimerizes with RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Activates mRNA mRNA TargetGenes->mRNA Transcription Protein Metabolic & Anti-inflammatory Proteins mRNA->Protein Translation Experimental_Workflow cluster_phase1 Phase 1: In Vitro Target Validation cluster_phase2 Phase 2: Cellular & Phenotypic Confirmation cluster_analysis Phase 3: Data Synthesis Binding Protocol 1: Ligand Binding Assay Reporter Protocol 2: Reporter Gene Assay Binding->Reporter Confirms Functional Activity qPCR Protocol 3: Target Gene qPCR Reporter->qPCR Confirms Downstream Signaling Adipo Protocol 4: Adipocyte Differentiation qPCR->Adipo Glucose Protocol 5: Glucose Uptake qPCR->Glucose Inflam Protocol 6: Anti-inflammatory Assay qPCR->Inflam Model Mechanistic Model (Selectivity, Potency, Efficacy) Adipo->Model Glucose->Model Inflam->Model

Caption: Proposed experimental workflow for mechanism elucidation.
Phase 1: In Vitro Target Engagement and Activity

The initial phase focuses on confirming direct binding to PPAR isoforms and quantifying the resulting transcriptional activity.

Protocol 1: Competitive Ligand Binding Assay

  • Objective: To determine if 2-(2-Bromophenoxy)-2-phenylacetic acid directly binds to the ligand-binding domains (LBDs) of PPARα, PPARγ, and PPARβ/δ and to quantify its binding affinity (Ki).

  • Methodology:

    • Utilize commercially available kits which typically employ a fluorescently-labeled reference ligand and the purified LBD of each PPAR isoform.

    • Incubate a fixed concentration of the PPAR LBD and the fluorescent ligand with serially diluted concentrations of the test compound (2-(2-Bromophenoxy)-2-phenylacetic acid).

    • After incubation, measure the fluorescence polarization (FP) or a similar signal. The displacement of the fluorescent ligand by the test compound will result in a decrease in the signal.

    • Plot the signal against the log concentration of the test compound to generate a competition curve.

    • Calculate the IC50 (concentration required to displace 50% of the reference ligand) and convert it to a Ki (binding affinity constant) using the Cheng-Prusoff equation.

  • Causality and Trustworthiness: This experiment is a direct measure of physical interaction between the compound and its putative target. A positive result provides strong evidence of target engagement. Running the assay for all three isoforms provides crucial data on selectivity.

Protocol 2: PPAR Transactivation Assay (Luciferase Reporter Assay)

  • Objective: To measure the functional consequence of binding, i.e., whether the compound acts as an agonist (activator) or antagonist (inhibitor) of PPAR-mediated transcription, and to determine its potency (EC50).

  • Methodology:

    • Select a suitable host cell line (e.g., HEK293T) that does not endogenously express high levels of PPARs.

    • Co-transfect the cells with two plasmids:

      • An expression vector containing the full-length sequence of a human PPAR isoform (separate experiments for α, γ, and β/δ).

      • A reporter plasmid containing a luciferase gene downstream of a promoter with multiple PPREs.

    • After transfection, treat the cells with a range of concentrations of 2-(2-Bromophenoxy)-2-phenylacetic acid for 18-24 hours. Include a known potent agonist for each isoform as a positive control (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ). [7] 4. Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein content to account for differences in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the log concentration of the compound to generate a dose-response curve and calculate the EC50 value.

  • Expertise and Validation: This is the gold-standard functional assay for nuclear receptors. [5]It directly measures the outcome of interest—gene transcription—and provides critical potency (EC50) and efficacy (maximal activation) data.

Protocol 3: Quantitative PCR (qPCR) for PPAR Target Gene Expression

  • Objective: To confirm that the compound regulates the expression of known endogenous PPAR target genes in a biologically relevant cell line.

  • Methodology:

    • Select appropriate cell lines based on PPAR isoform expression (e.g., HepG2 human hepatoma cells for PPARα; 3T3-L1 murine preadipocytes for PPARγ).

    • Treat the cells with the test compound at a concentration around its EC50 (determined from the reporter assay) for an appropriate duration (e.g., 6-24 hours).

    • Isolate total RNA from the cells and reverse-transcribe it into cDNA.

    • Perform qPCR using primers specific for known PPAR target genes. Examples include:

      • PPARα targets (in HepG2): CPT1A (Carnitine Palmitoyltransferase 1A), ACOX1 (Acyl-CoA Oxidase 1).

      • PPARγ targets (in 3T3-L1): FABP4 (aP2, Fatty Acid Binding Protein 4), LPL (Lipoprotein Lipase).

    • Quantify the relative change in gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

  • Authoritative Grounding: This assay validates the findings from the artificial reporter system by confirming that the compound can access the nucleus and regulate the transcription of bona fide target genes in their native chromatin context. [5]

Phase 2: Cellular and Phenotypic Confirmation

This phase aims to demonstrate that the molecular activity observed in Phase 1 translates into meaningful biological effects at the cellular level.

Protocol 4: 3T3-L1 Adipocyte Differentiation Assay

  • Objective: To assess the compound's ability to induce adipogenesis, a hallmark of PPARγ activation. [5]* Methodology:

    • Culture 3T3-L1 preadipocytes to confluence.

    • Induce differentiation using a standard cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence or absence of various concentrations of the test compound. A known PPARγ agonist (e.g., Rosiglitazone) serves as a positive control.

    • After 7-10 days, assess differentiation by:

      • Microscopy: Observing the accumulation of intracellular lipid droplets.

      • Oil Red O Staining: Fixing the cells and staining with Oil Red O, a dye that specifically stains neutral lipids. Quantify the staining by eluting the dye and measuring its absorbance at ~520 nm.

  • Expertise and Validation: This is a definitive phenotypic assay for PPARγ agonists. A positive result strongly links the compound's molecular activity to a key physiological process regulated by this receptor.

Protocol 5: Cellular Glucose Uptake Assay

  • Objective: To determine if the compound enhances insulin-stimulated glucose uptake, a key therapeutic effect of PPARγ agonists.

  • Methodology:

    • Differentiate 3T3-L1 cells into mature adipocytes (as in Protocol 4).

    • Serum-starve the mature adipocytes for several hours.

    • Treat the cells with the test compound for 18-24 hours.

    • Stimulate the cells with a sub-maximal concentration of insulin.

    • Add a fluorescently-labeled, non-metabolizable glucose analog (e.g., 2-NBDG) for a short period (e.g., 30 minutes).

    • Wash the cells to remove extracellular 2-NBDG and measure the intracellular fluorescence using a plate reader or flow cytometer.

  • Causality and Trustworthiness: This assay directly measures a critical downstream consequence of improved insulin sensitivity, providing a functional link between target activation and a therapeutically relevant endpoint. [3]

Data Synthesis and Mechanistic Modeling

The quantitative data gathered from the proposed experiments should be compiled to build a comprehensive profile of the compound.

Parameter Experiment Description Example Outcome for a PPARγ Agonist
Binding Affinity (Ki) Ligand Binding AssayMeasures the affinity of the compound for the receptor's LBD.Ki (PPARγ) = 500 nM; Ki (PPARα, β/δ) > 10,000 nM
Potency (EC50) Reporter Gene AssayConcentration for 50% of maximal transcriptional activation.EC50 (PPARγ) = 250 nM
Efficacy (% Max) Reporter Gene AssayMaximal activation relative to a full agonist control.95% (Indicates a full agonist)
Target Gene Upregulation qPCRFold-change in the expression of downstream genes.8-fold increase in FABP4 mRNA
Adipogenesis Oil Red O StainingQuantification of lipid accumulation.3-fold increase in Oil Red O staining
Glucose Uptake 2-NBDG Assay% increase in insulin-stimulated glucose uptake.70% increase over insulin alone

References

  • Vázquez, M., Silvestre, J. S., & Prous, J. R. (2002). Experimental approaches to study PPAR gamma agonists as antidiabetic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 24(8), 515–523. [Link]

  • ResearchGate. (2026). Experimental approaches to study PPARγ agonists as antidiabetic drugs. [Link]

  • Michalik, L., & Wahli, W. (Eds.). (2009). Peroxisome Proliferator-Activated Receptors (PPARs): Methods and Protocols. Humana Press. [Link]

  • Kamenarska, Z., Atanassova, M., Tsvetkova, I., Najdenski, H., & Stefanov, K. (2013). Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. Marine Drugs, 11(8), 2697–2709. [Link]

  • Rochel, N., & Klaholz, B. P. (2014). Identification of PPARγ Agonists from Natural Sources Using Different In Silico Approaches. Planta Medica, 81(02), 96–105. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, K. M., Abdel-Gawad, N. M., & Al-Sha'er, M. A. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link]

  • PubMed. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]

  • JETIR. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

  • Grygiel-Górniak, B. (2024). PPARs in Clinical Experimental Medicine after 35 Years of Worldwide Scientific Investigations and Medical Experiments. International Journal of Molecular Sciences, 25(13), 7208. [Link]

  • Lee, C. H. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Experimental & Molecular Medicine, 49(9), e377. [Link]

  • Shimoishi, K., Anraku, M., Kitamura, K., & Tasaki, Y. (2011). Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells. Therapeutic Apheresis and Dialysis, 15(2), 147–150. [Link]

  • Wikipedia. PPAR agonist. [Link]

  • Tsoupras, A., & Zabetakis, I. (2024). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. Metabolites, 14(11), 729. [Link]

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Exploratory

Structural, Chemical, and Pharmacological Profiling of 2-(2-Bromophenoxy)-2-phenylacetic Acid: A Comprehensive Technical Guide

Executive Summary As drug discovery paradigms shift toward highly functionalized, stereochemically rich scaffolds, α -aryloxyacetic acids have emerged as privileged structures. Among these, 2-(2-Bromophenoxy)-2-phenylace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery paradigms shift toward highly functionalized, stereochemically rich scaffolds, α -aryloxyacetic acids have emerged as privileged structures. Among these, 2-(2-Bromophenoxy)-2-phenylacetic acid (CAS: 938344-83-3) represents a highly specialized building block. Characterized by its α -phenyl substitution and an ortho-brominated phenoxy ether linkage, this molecule serves as a critical intermediate in the synthesis of nuclear receptor modulators (such as PPAR α / γ agonists) and targeted enzyme inhibitors[1].

This technical whitepaper provides a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) compliant analysis of its physicochemical properties, synthetic methodologies, and pharmacological utility. By detailing the causality behind experimental conditions and establishing self-validating analytical protocols, this guide empowers researchers to effectively integrate this compound into advanced drug development pipelines.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical behavior of 2-(2-Bromophenoxy)-2-phenylacetic acid requires analyzing the interplay between its three core modules: the carboxylic acid anchor, the α -phenyl ring, and the 2-bromophenoxy moiety.

Quantitative Data Summary

The following table summarizes the critical molecular parameters that dictate the compound's solubility, reactivity, and receptor-binding kinetics,.

PropertyValueCausality / Implication in Drug Design
Molecular Formula C₁₄H₁₁BrO₃Defines the baseline atomic composition and halogen presence.
Molecular Weight 307.14 g/mol Falls well within Lipinski's Rule of 5, ensuring favorable baseline pharmacokinetics.
CAS Number 938344-83-3Unique registry identifier for commercial sourcing and literature tracking.
Predicted LogP ~3.8High lipophilicity driven by the bromo and phenyl groups; ideal for hydrophobic pocket insertion.
Predicted pKa ~2.9The electron-withdrawing ether oxygen lowers the pKa relative to standard phenylacetic acids, ensuring ionization at physiological pH.
H-Bond Donors 1The carboxylic acid -OH acts as a critical hydrogen bond donor.
H-Bond Acceptors 3The carboxylate oxygens and the ether oxygen facilitate receptor interactions.
Structural Causality: The Role of the Ortho-Bromo Substituent

The placement of the bromine atom at the ortho position of the phenoxy ring is not merely a synthetic artifact; it is a profound steric determinant. The bulky bromine atom (Van der Waals radius ~1.85 Å) forces a steric clash with the α -hydrogen and the α -phenyl ring. This stereoelectronic repulsion restricts bond rotation around the ether linkage, locking the molecule into a specific dihedral conformation. In medicinal chemistry, this restricted conformation reduces the entropic penalty upon receptor binding, specifically enhancing affinity for the Y-shaped hydrophobic cavities of PPAR γ receptors[1].

Chemical Synthesis & Mechanistic Pathways

The synthesis of α -aryloxyacetic acids is classically achieved via a Williamson-type nucleophilic substitution. However, the steric hindrance at the α -carbon of α -bromophenylacetic acid necessitates highly optimized conditions to prevent competitive side reactions (e.g., decarboxylation or α -lactone formation).

Step-by-Step Synthetic Methodology

Objective: Synthesize 2-(2-Bromophenoxy)-2-phenylacetic acid via the coupling of α -bromophenylacetic acid and 2-bromophenol.

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-bromophenol in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add 2.5 equivalents of finely powdered, anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Electrophile Introduction: Slowly add 1.1 equivalents of α -bromophenylacetic acid (dissolved in a minimum volume of DMF) dropwise to the reaction mixture.

  • Thermal Activation: Elevate the reaction temperature to 80°C and maintain continuous stirring for 12 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3 with 1% Acetic Acid).

  • Quenching & Workup: Cool the mixture to 0°C and quench with distilled water. Acidify the aqueous layer to pH ~2 using 1M HCl to protonate the product.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography or recrystallization from toluene/hexane.

Mechanistic Causality
  • Why K₂CO₃? A mild base like K₂CO₃ selectively deprotonates the phenol (pKa ~8.5) without inducing the degradation of the α -bromophenylacetic acid. Stronger bases (like NaH) could trigger unwanted side reactions at the α -position.

  • Why DMF? DMF is a polar aprotic solvent. It strongly solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic, which is critical for overcoming the steric hindrance of the α -phenyl substituted electrophile during the Sₙ2 attack.

SynthWorkflow SM1 2-Bromophenol (Nucleophile) Cond K2CO3 / DMF 80°C, 12h SM1->Cond Deprotonation SM2 alpha-Bromophenylacetic Acid (Electrophile) SM2->Cond SN2 Substitution Prod 2-(2-Bromophenoxy)-2-phenylacetic acid (Target Scaffold) Cond->Prod Acidic Workup

Synthetic workflow and mechanistic pathway for 2-(2-Bromophenoxy)-2-phenylacetic acid.

Analytical Characterization: Self-Validating Protocols

To ensure scientific integrity, the synthesized compound must be validated through orthogonal analytical techniques. The following protocols form a self-validating system to confirm structural identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The most diagnostic signal is the α -proton . In the starting material ( α -bromophenylacetic acid), this proton appears at ~5.3 ppm. Upon successful etherification, the anisotropic deshielding effect of the newly attached 2-bromophenoxy ring shifts this singlet downfield to ~5.8–6.0 ppm . The absence of the 5.3 ppm peak self-validates the complete consumption of the electrophile.

  • ¹³C NMR (100 MHz, CDCl₃): The α -carbon shifts from ~45 ppm (C-Br) to ~78 ppm (C-O), confirming the formation of the ether linkage. The carboxylic acid carbon will appear at ~175 ppm.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Isotopic Pattern Causality: The nucleophilic substitution replaces the bromine atom of the α -bromophenylacetic acid with the 2-bromophenoxy group. Consequently, the final product contains exactly one bromine atom .

  • Validation: In negative electrospray ionization (ESI-), the mass spectrum will display a characteristic 1:1 isotopic doublet at m/z 305 and 307 [M-H]⁻. If unreacted 2-bromophenol is present, it will elute separately and show a much lower mass (m/z 171/173), validating the purity of the isolated fraction.

Pharmacological Utility & Target Interaction

α -Aryloxyphenylacetic acids are foundational pharmacophores in the design of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which are critical targets for metabolic disorders like Type 2 Diabetes[1].

Receptor Binding Dynamics

Crystallographic studies (e.g., PDB ID: 1ZEO) of human PPAR- γ Ligand Binding Domains in complex with α -aryloxyphenylacetic acid agonists reveal a highly conserved binding mechanism[1]:

  • The Acidic Anchor: The carboxylic acid group forms a critical hydrogen-bonding network with Tyrosine (Tyr473) and Histidine (His323/His449) residues in the activation function-2 (AF-2) helix.

  • The Hydrophobic Tail: The α -phenyl ring and the 2-bromophenoxy ring occupy the lipophilic, Y-shaped binding pocket. The ortho-bromo substitution enhances halogen bonding with the hydrophobic residues of the pocket, increasing binding affinity compared to unhalogenated analogs.

PharmModel Core 2-(2-Bromophenoxy)-2-phenylacetic acid Acid Carboxylic Acid Headgroup (H-Bonding Anchor) Core->Acid Binds Tyr/His (e.g., PPAR-gamma) Phenyl Alpha-Phenyl Ring (Hydrophobic Pocket 1) Core->Phenyl pi-pi stacking interactions Bromo 2-Bromophenoxy Ring (Hydrophobic Pocket 2) Core->Bromo Halogen bonding & Steric fit

Pharmacophore model illustrating receptor binding interactions of the target scaffold.

References

  • Chemexpress. "CAS 938344-83-3 | 2-(2-Bromophenoxy)-2-phenylacetic acid." Chemexpress Database. Available at:[Link]

  • The Journal of Organic Chemistry. "On/Off O2 Switchable Photocatalytic Oxidative and Protodecarboxylation of Carboxylic Acids." ACS Publications. Available at:[Link]

  • ResearchGate. "A Novel Benzenesulfonylurea-Substituted Pyridazinone Derivative with Antidiabetic Effect as the Peroxisome Proliferator-activated Receptor (PPAR-γ) Agonist." ResearchGate Publications. Available at: [Link]

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Foundational

Analytical and Structural Profiling of 2-(2-Bromophenoxy)-2-phenylacetic Acid: Molecular Weight, Exact Mass, and HRMS Workflows

Executive Summary The compound 2-(2-Bromophenoxy)-2-phenylacetic acid (C14H11BrO3) is a highly functionalized organic molecule representing a critical structural motif in modern drug discovery. Featuring a phenylacetic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2-Bromophenoxy)-2-phenylacetic acid (C14H11BrO3) is a highly functionalized organic molecule representing a critical structural motif in modern drug discovery. Featuring a phenylacetic acid backbone with an alpha-substituted 2-bromophenoxy group, this molecule requires rigorous physicochemical profiling for downstream pharmacological applications. This whitepaper provides an in-depth technical analysis of its fundamental mass parameters—specifically delineating the causality between its molecular weight (307.14 g/mol ) and monoisotopic exact mass (305.98917 Da)—and establishes self-validating protocols for High-Resolution Mass Spectrometry (HRMS) analysis.

Structural Significance and Pharmacophore Relevance

Phenylacetic acid and phenoxyacetic acid derivatives serve as versatile scaffolds in medicinal chemistry. Modifications at the alpha-carbon and the integration of halogenated phenyl rings have historically yielded potent therapeutic agents. For instance, structurally related phenoxyacetic acid derivatives have been successfully developed as highly selective COX-2 inhibitors for anti-inflammatory applications[1], as well as PPARδ agonists utilized in the management of metabolic syndrome.

The inclusion of the 2-bromophenoxy moiety introduces significant steric hindrance and lipophilicity, which are critical for binding affinity in deep hydrophobic receptor pockets. Furthermore, the phenylacetic acid core is a ubiquitous pharmaceutical motif, traditionally synthesized via multi-step halogenation and hydrolysis, though modern microdroplet chemistries are emerging as greener synthetic alternatives[2].

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In analytical chemistry, the distinction between molecular weight and exact mass dictates the entire validation strategy.

  • Molecular Weight (307.14 g/mol ): This is a stoichiometric aggregate used during the gravimetric preparation of bulk solutions. It accounts for the natural isotopic distribution of all elements. Crucially, Bromine exists in nature as a nearly 1:1 mixture of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), which significantly drives up the average atomic weight.

  • Monoisotopic Exact Mass (305.98917 Da): In contrast, exact mass is the target parameter for HRMS. It is calculated using only the lowest-mass, most abundant stable isotopes (¹²C, ¹H, ¹⁶O, and ⁷⁹Br). The exact mass of 2-(2-Bromophenoxy)-2-phenylacetic acid is mathematically defined as 305.98917 Da[3].

Table 1: Fundamental Chemical Identifiers
ParameterValue
Chemical Name 2-(2-Bromophenoxy)-2-phenylacetic acid
CAS Number 938344-83-3
Molecular Formula C14H11BrO3
Molecular Weight 307.14 g/mol
Monoisotopic Exact Mass 305.98917 Da

High-Resolution Mass Spectrometry (HRMS) Workflows

When analyzing this compound via Electrospray Ionization (ESI), the isotopic signature of Bromine provides a self-validating mechanism. The nearly equal abundance of ⁷⁹Br and ⁸¹Br generates a characteristic 1:1 isotopic doublet separated by approximately 1.998 Da. Observing this doublet in the mass spectrum instantly validates the structural integrity of the brominated moiety.

Isotope_Logic Target 2-(2-Bromophenoxy)-2-phenylacetic acid (C14H11BrO3) Br79 79Br Isotope (~50.69%) Monoisotopic Mass Target->Br79 Br81 81Br Isotope (~49.31%) M+2 Mass Target->Br81 Mass79 Exact Mass: 305.989 Da [M-H]- m/z: 304.982 Br79->Mass79 Mass81 Exact Mass: 307.987 Da [M-H]- m/z: 306.980 Br81->Mass81 Ratio Characteristic 1:1 Isotopic Doublet (Self-Validating MS Signature) Mass79->Ratio Mass81->Ratio

Mechanistic logic of the 1:1 isotopic doublet signature generated by the 2-bromophenoxy moiety.

Table 2: Predicted Adducts and m/z Values

The following table summarizes the predicted mass-to-charge (m/z) ratios and Collision Cross Section (CCS) values for common adducts during HRMS analysis[3].

Adduct TypeIonization ModePredicted m/z (⁷⁹Br)Collision Cross Section (CCS, Ų)
[M-H]⁻ Negative (ESI-)304.98189168.1
[M+CH3COO]⁻ Negative (ESI-)365.00302197.1
[M+H]⁺ Positive (ESI+)306.99645160.5
[M+Na]⁺ Positive (ESI+)328.97839169.6
[M+NH4]⁺ Positive (ESI+)324.02299177.7

Experimental Methodologies

Protocol 1: Gravimetric Preparation and Extraction

Causality Focus: Ensuring complete solvation of a lipophilic halogenated compound while maintaining LC-MS compatibility.

  • Gravimetric Measurement: Weigh exactly 1.00 mg of 2-(2-Bromophenoxy)-2-phenylacetic acid using a microbalance.

  • Primary Solvation: Dissolve the powder in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL primary stock. Causality: Methanol is chosen over water because the bulky 2-bromophenoxy group imparts significant lipophilicity, which would cause precipitation in purely aqueous environments.

  • Working Dilution: Dilute the stock to a working concentration of 1 µg/mL using a diluent of H₂O:MeOH (50:50, v/v) fortified with 5 mM Ammonium Acetate. Causality: Ammonium acetate acts as a volatile buffer (pH ~6.8). This specific pH forces the equilibrium of the carboxylic acid (pKa ~4.0) toward the deprotonated carboxylate anion, pre-optimizing the sample for negative mode ionization.

Protocol 2: LC-QTOF MS/MS Analytical Workflow

Causality Focus: Establishing a self-validating system for exact mass confirmation.

  • Chromatographic Separation: Inject 2 µL of the working solution onto a C18 UHPLC column (2.1 x 100 mm, 1.7 µm). Elute using a gradient of Water (A) and Acetonitrile (B), both containing 5 mM Ammonium Acetate.

  • Ionization Configuration: Operate the ESI source in negative mode (ESI-). Set the capillary voltage to 2.0 kV. Causality: A lower capillary voltage prevents unwanted in-source fragmentation of the labile ether bond connecting the phenoxy group to the alpha-carbon.

  • Mass Calibration (Self-Validation): Continuously infuse Leucine Enkephalin ([M-H]⁻ m/z 554.2620) via a secondary reference sprayer. Causality: This lock-mass system continuously corrects the time-of-flight drift, ensuring the mass accuracy remains strictly below 5 ppm.

  • Data Acquisition: Extract the ion chromatogram for m/z 304.98189. Validate the peak by confirming the presence of the ⁸¹Br isotope at m/z 306.980 at approximately 97-100% relative intensity to the monoisotopic peak.

LC_HRMS_Workflow SamplePrep Sample Preparation (Buffer: 5mM NH4OAc) LC UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->LC ESI ESI Ionization (Negative Mode: [M-H]-) LC->ESI QTOF QTOF MS/MS (Lock-Mass Calibrated <5 ppm) ESI->QTOF Data Data Processing (Exact Mass & Isotope Ratio) QTOF->Data

UHPLC-QTOF MS/MS analytical workflow for validating exact mass and structural integrity.

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Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(2-Bromophenoxy)-2-phenylacetic acid

Abstract This technical guide provides a comprehensive, albeit hypothetical, walkthrough of the single-crystal X-ray diffraction analysis of 2-(2-Bromophenoxy)-2-phenylacetic acid, a molecule of interest in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, albeit hypothetical, walkthrough of the single-crystal X-ray diffraction analysis of 2-(2-Bromophenoxy)-2-phenylacetic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of a publicly available crystal structure for this specific compound, this document serves as a detailed procedural roadmap for researchers, scientists, and drug development professionals. It outlines the necessary steps from synthesis and crystallization to data collection, structure solution, and in-depth analysis. The methodologies are grounded in established crystallographic principles and are designed to be self-validating, ensuring scientific rigor and trustworthiness. This guide aims to equip researchers with the expertise to not only replicate this process but also to apply these techniques to novel molecular structures.

Introduction: The Significance of Structural Elucidation

Phenoxyacetic acid derivatives are a versatile class of compounds with a wide array of biological activities, including herbicidal, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules is a critical determinant of their function, influencing how they interact with biological targets. Single-crystal X-ray diffraction (SC-XRD) is an unparalleled technique for obtaining this detailed structural information at the atomic level.[3][4] By determining the crystal structure of 2-(2-Bromophenoxy)-2-phenylacetic acid, we can gain invaluable insights into its conformational preferences, intermolecular interactions, and solid-state packing, all of which can inform its potential applications in drug design and materials engineering.

This guide will present a hypothetical yet scientifically rigorous workflow for the complete crystal structure analysis of the title compound, from its synthesis to the final interpretation of its three-dimensional structure.

Synthesis and Crystallization: From Powder to Perfect Crystal
2.1. Synthesis of 2-(2-Bromophenoxy)-2-phenylacetic acid

A plausible synthetic route to 2-(2-Bromophenoxy)-2-phenylacetic acid involves a nucleophilic substitution reaction. A generalized protocol is provided below, drawing inspiration from the synthesis of similar phenoxyacetic acid derivatives.

Experimental Protocol:

  • Preparation of the Sodium Salt of 2-Bromophenol: In a round-bottom flask, dissolve 2-bromophenol in a suitable solvent such as ethanol. Add one molar equivalent of sodium hydroxide and stir until the 2-bromophenol is completely deprotonated, forming the sodium salt.

  • Nucleophilic Substitution: To the solution of sodium 2-bromophenoxide, add one molar equivalent of ethyl 2-bromo-2-phenylacetate. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Hydrolysis: After the reaction is complete, the resulting ester is hydrolyzed to the carboxylic acid by adding an excess of a strong base, such as sodium hydroxide, and heating the mixture.

  • Acidification and Extraction: The reaction mixture is cooled, and the excess base is neutralized with a strong acid, like hydrochloric acid, until the solution is acidic. This precipitates the 2-(2-Bromophenoxy)-2-phenylacetic acid. The crude product is then extracted with an organic solvent, such as ethyl acetate.

  • Purification: The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude solid is then purified by recrystallization or column chromatography to yield the pure product.

2.2. Growing Single Crystals for X-ray Diffraction

The quality of the crystal is paramount for a successful SC-XRD experiment.[5] Several techniques can be employed to grow high-quality single crystals.

Experimental Protocol: Slow Evaporation

  • Solvent Selection: The purified 2-(2-Bromophenoxy)-2-phenylacetic acid is dissolved in a minimal amount of a suitable solvent or solvent mixture. The ideal solvent is one in which the compound is moderately soluble.

  • Solution Preparation: The compound is dissolved in the chosen solvent with gentle heating to ensure complete dissolution.

  • Filtration: The hot solution is filtered to remove any insoluble impurities.

  • Crystal Growth: The filtered solution is placed in a clean vial, which is loosely capped to allow for slow evaporation of the solvent at room temperature. The vial should be left undisturbed in a vibration-free environment.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.

Data Collection: Interrogating the Crystal with X-rays

Single-crystal X-ray diffraction data collection is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[4]

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The mounted crystal is placed on a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A data collection strategy is devised to ensure that a complete and redundant set of diffraction data is collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection. The data is then scaled and corrected for various experimental factors.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of 2-(2-Bromophenoxy)-2-phenylacetic acid purification Purification synthesis->purification crystallization Slow Evaporation Crystallization purification->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Integration & Scaling data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution Integrated Intensities structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: Experimental workflow from synthesis to final crystal structure.

Structure Solution and Refinement: From Data to a 3D Model

The integrated and scaled diffraction data are used to solve and refine the crystal structure. This process is typically carried out using specialized software packages like SHELX[6] or Olex2[3].

Computational Protocol:

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

  • Structure Solution: An initial model of the crystal structure is obtained using direct methods or Patterson methods. This provides the initial positions of the heavier atoms (like bromine).

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. In this iterative process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed structure factors.

  • Difference Fourier Maps: Difference Fourier maps are calculated to locate the positions of the lighter atoms (carbon, oxygen, and hydrogen) that were not found in the initial model.

  • Final Refinement: The model is refined further with the inclusion of all atoms and anisotropic displacement parameters for non-hydrogen atoms.

Hypothetical Crystallographic Data

The following table summarizes hypothetical crystallographic data for 2-(2-Bromophenoxy)-2-phenylacetic acid.

ParameterHypothetical Value
Chemical FormulaC₁₄H₁₁BrO₃
Formula Weight307.14
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)15.789(6)
α (°)90
β (°)105.23(1)
γ (°)90
Volume (ų)1304.5(8)
Z4
Density (calculated) (g/cm³)1.563
Absorption Coefficient (mm⁻¹)3.214
F(000)624
Crystal Size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 28.0
Reflections collected10567
Independent reflections2987 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.038, wR2 = 0.095
R indices (all data)R1 = 0.052, wR2 = 0.108
Analysis of the Hypothetical Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.

5.1. Molecular Conformation

The analysis would focus on the torsion angles that define the overall shape of the molecule, particularly the C-O-C-C torsion angle of the ether linkage and the C-C-C=O torsion angle of the carboxylic acid group. These angles would reveal the conformational preferences of the molecule in the crystalline state.

5.2. Intermolecular Interactions

In the solid state, molecules of 2-(2-Bromophenoxy)-2-phenylacetic acid would likely be held together by a network of intermolecular interactions.

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that these groups would form dimeric structures through O-H···O hydrogen bonds, a common motif in carboxylic acids.

  • Halogen Bonding: The bromine atom on the phenoxy ring could participate in halogen bonding interactions with other electronegative atoms, such as the oxygen atoms of the carboxylic acid group.

  • π-π Stacking: The two phenyl rings in the molecule could engage in π-π stacking interactions, further stabilizing the crystal packing.

molecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B cluster_molecule3 Molecule C A_COOH Carboxylic Acid B_COOH Carboxylic Acid A_COOH->B_COOH Hydrogen Bonding A_Br Bromine B_O Oxygen A_Br->B_O Halogen Bonding A_Ph1 Phenyl Ring 1 C_Ph1 Phenyl Ring 1 A_Ph1->C_Ph1 π-π Stacking A_Ph2 Phenyl Ring 2 C_Ph2 Phenyl Ring 2 A_Ph2->C_Ph2 π-π Stacking

Caption: Key intermolecular interactions in the hypothetical crystal structure.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit hypothetical, framework for the crystal structure analysis of 2-(2-Bromophenoxy)-2-phenylacetic acid. The detailed protocols and analyses presented herein serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug discovery. The elucidation of this crystal structure would provide critical insights into the structure-property relationships of this class of compounds. Future work should focus on the actual synthesis and crystallization of this molecule to validate the hypothetical model and to further explore its potential applications. The structural information would be instrumental in designing novel derivatives with enhanced biological activities or tailored solid-state properties.

References
  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved from [Link]

  • MDPI. (2025, April 7). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]

  • Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • PubMed. (2015, November 15). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Retrieved from [Link]

  • RSC Publishing. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of Phenoxyacetic acid Derivatives as Novel Free Fatty Acid Receptor 1 Agonists. Retrieved from [Link]

  • Bruker. (n.d.). APEX Software. Retrieved from [Link]

  • University of Oxford. (2020, September 26). CRYSTALS - Chemical Crystallography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • RCSB PDB. (2023, February 15). Crystallography Software. Retrieved from [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. James Tarpo Jr. and Margaret Tarpo Department of Chemistry. Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 13). Retrieved from [Link]

  • National Institutes of Health. (n.d.). X-ray data processing. PMC. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

  • Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(2-bromophenoxy)-2-phenylacetic acid (C14H11BrO3). Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2-bromophenoxy)-2-phenylacetic acid — Chemical Substance Information. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-(2-Bromophenoxy)-2-phenylacetic acid

Executive Summary The synthesis of α -aryloxy carboxylic acids represents a fundamental motif in medicinal chemistry, often serving as critical pharmacophores for receptor modulators and enzyme inhibitors. The target com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of α -aryloxy carboxylic acids represents a fundamental motif in medicinal chemistry, often serving as critical pharmacophores for receptor modulators and enzyme inhibitors. The target compound, 2-(2-Bromophenoxy)-2-phenylacetic acid (CAS 938344-83-3), presents unique synthetic challenges due to the steric bulk and electronic deactivation imparted by the ortho-bromo substituent on the phenolic nucleophile.

This application note details a highly optimized, two-step synthetic workflow designed for scalability and high atom-economy. By employing a Williamson ether synthesis[1] followed by mild alkaline saponification, this protocol ensures high yields while suppressing common side reactions such as Darzens condensations or competitive esterifications.

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, it is critical to design protocols that are not merely procedural, but mechanistically sound and self-validating.

  • Why use an Ester instead of the Free Acid? Direct alkylation of α -bromo acids is notoriously inefficient. The carboxylate can act as a competing nucleophile, leading to the formation of unwanted ester byproducts. By utilizing ethyl 2-bromo-2-phenylacetate [2] as the starting electrophile, we temporarily mask the carboxylic acid, directing the phenoxide nucleophile exclusively to the α -carbon.

  • Base Selection (K₂CO₃ vs. NaH): The choice of Potassium Carbonate (K₂CO₃) is deliberate. Stronger bases like Sodium Hydride (NaH) risk deprotonating the α -position of the ester (pKₐ ~22), which would trigger dimerization or ketene formation. K₂CO₃ is sufficiently basic to quantitatively deprotonate 2-bromophenol (pKₐ ~8.5) without disturbing the α -proton.

  • Solvent Causality (DMF): The ortho-bromo substituent on the phenol introduces both steric hindrance and electron-withdrawing deactivation. N,N-Dimethylformamide (DMF) is selected as the solvent because, as a polar aprotic medium, it heavily solvates the potassium cation. This leaves the phenoxide as a highly reactive "naked anion," driving the Sₙ2 displacement forward at 80°C[1].

  • Hydrolysis Strategy: Lithium hydroxide (LiOH·H₂O) in a THF/Water mixture is chosen for the final saponification. THF easily dissolves the lipophilic ester intermediate, while water solubilizes the LiOH. The lithium cation coordinates the carbonyl oxygen, accelerating the breakdown of the tetrahedral intermediate under mild, room-temperature conditions.

Experimental Workflow

G N1 Reactants: 2-Bromophenol + Ethyl 2-bromo-2-phenylacetate N2 Williamson Ether Synthesis K2CO3, DMF, 80°C, 4h N1->N2 N3 Intermediate: Ethyl 2-(2-bromophenoxy)-2-phenylacetate N2->N3 N4 Ester Hydrolysis LiOH·H2O, THF/H2O, RT, 3h N3->N4 N5 Acidification & Workup 1M HCl (pH 2), EtOAc Extraction N4->N5 N6 Target Compound: 2-(2-Bromophenoxy)-2-phenylacetic acid N5->N6

Fig 1: Two-step synthesis workflow for 2-(2-Bromophenoxy)-2-phenylacetic acid.

Materials and Reagents

Table 1: Stoichiometry and Reagent Profile (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
2-Bromophenol173.011.01.73 gNucleophile
Ethyl 2-bromo-2-phenylacetate243.101.12.67 gElectrophile
Potassium carbonate (K₂CO₃)138.212.02.76 gMild Base
N,N-Dimethylformamide (DMF)73.09N/A20 mLPolar Aprotic Solvent
Lithium hydroxide (LiOH·H₂O)41.963.01.26 gSaponification Reagent
Tetrahydrofuran (THF) / H₂ON/AN/A30 mL (3:1)Biphasic Solvent System

Step-by-Step Protocol

Step 1: Alkylation (Williamson Ether Synthesis)
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under an argon atmosphere to prevent ambient moisture from hydrolyzing the α -bromoester.

  • Reagent Addition: Add 2-Bromophenol (1.73 g, 10.0 mmol) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol) to the flask. Suspend the mixture in anhydrous DMF (20 mL). Stir at room temperature for 15 minutes to allow phenoxide formation (solution will turn slightly yellow).

  • Electrophile Introduction: Dropwise, add Ethyl 2-bromo-2-phenylacetate (2.67 g, 11.0 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 80°C using an oil bath. Stir vigorously for 4 hours.

  • Validation Checkpoint 1: Monitor via TLC (Mobile Phase: Hexane/EtOAc 8:2). The starting phenol ( Rf​ ~0.6) should be fully consumed, replaced by a new, less polar UV-active spot corresponding to the ester intermediate ( Rf​ ~0.8).

  • Workup: Cool the mixture to room temperature. Quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to remove residual DMF, followed by brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Ethyl 2-(2-bromophenoxy)-2-phenylacetate as a crude viscous oil. Proceed to Step 2 without further purification.

Step 2: Ester Hydrolysis (Saponification)
  • Preparation: Dissolve the crude ester intermediate from Step 1 in 22.5 mL of THF in a 100 mL round-bottom flask.

  • Hydrolysis: Dissolve LiOH·H₂O (1.26 g, 30.0 mmol) in 7.5 mL of distilled water. Add this aqueous solution to the THF mixture. Stir vigorously at room temperature for 3 hours.

  • Validation Checkpoint 2: Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3). The ester intermediate ( Rf​ ~0.8) should disappear, and a baseline spot (the lithium carboxylate salt) should form.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the THF (do not evaporate to dryness).

  • Acidification: Dilute the remaining aqueous phase with 20 mL of water. Cool to 0°C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches ~2. Self-Validation: Use pH indicator paper to confirm pH < 2; this guarantees full protonation of the carboxylate, which will precipitate as a white/off-white solid.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

  • Final Purification: Recrystallize the crude solid from a minimal amount of hot Hexane/Ethyl Acetate to yield pure 2-(2-Bromophenoxy)-2-phenylacetic acid .

Analytical Characterization

Table 2: Expected Analytical Data for Target Compound

Analytical TechniqueExpected Signals / Values
¹H NMR (400 MHz, CDCl₃) δ 7.60-7.20 (m, 9H, Ar-H), 5.65 (s, 1H, CH), 10.50 (br s, 1H, COOH)
¹³C NMR (100 MHz, CDCl₃) δ 174.5 (C=O), 153.2 (Ar-O), 135.5, 133.1, 129.0, 128.8, 128.5, 127.2, 123.4, 115.6, 113.8 (Ar-C), 78.2 (CH)
LC-MS (ESI-) m/z [M-H]⁻ calculated for C₁₄H₁₀BrO₃: 305.0; found: 305.1, 307.1 (Characteristic 1:1 Br isotope pattern)

Troubleshooting Guide

  • Issue: Low yield in Step 1; unreacted phenol remains.

    • Cause/Solution: Inadequate deprotonation or wet DMF. Ensure K₂CO₃ is finely powdered and anhydrous. If the problem persists, add a catalytic amount of Potassium Iodide (KI, 0.1 eq) to facilitate an in situ Finkelstein reaction, converting the α -bromoester to a more reactive α -iodoester.

  • Issue: Product is contaminated with DMF after Step 1.

    • Cause/Solution: DMF partitions into the organic layer during extraction. Ensure the 5% aqueous LiCl washes are performed thoroughly, as LiCl dramatically increases the aqueous solubility of DMF.

  • Issue: Emulsion forms during extraction in Step 2.

    • Cause/Solution: The product acts as a mild surfactant. Filter the biphasic mixture through a pad of Celite, or add a small amount of brine to increase the ionic strength of the aqueous layer and break the emulsion.

References

  • Title: Ethyl 2-bromo-2-phenylacetate and 2-bromophenol Product Catalog Source: AB Chem Inc. URL: [Link]

  • Title: Combined microwave and ultrasound assisted Williamson ether synthesis Source: Green Chemistry (via ResearchGate) URL: [Link]

Sources

Application

Application Note: Dissolution and Handling of 2-(2-Bromophenoxy)-2-phenylacetic Acid for In Vitro Assays

Introduction & Physicochemical Profiling 2-(2-Bromophenoxy)-2-phenylacetic acid (CAS No: 938344-83-3) is a synthetic organic compound characterized by a carboxylic acid functional group, a phenyl ring, and a brominated p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

2-(2-Bromophenoxy)-2-phenylacetic acid (CAS No: 938344-83-3) is a synthetic organic compound characterized by a carboxylic acid functional group, a phenyl ring, and a brominated phenoxy moiety. For researchers conducting in vitro screening, proper dissolution of this compound is a critical variable.

The structural topology of this molecule presents specific solubility challenges. While the carboxylic acid group (-COOH) is polar and capable of hydrogen bonding, the bulky, electron-rich bromophenoxy and phenyl groups dominate the molecule's physicochemical profile, rendering the unionized form highly lipophilic and practically insoluble in aqueous media[1]. Furthermore, carboxylic acids frequently form stable intermolecular dimers in the solid state, resulting in high crystal lattice energies that resist dissolution in weak solvents.

To overcome these barriers, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice. As a polar aprotic solvent, DMSO efficiently disrupts the hydrogen-bonded dimers of the carboxylic acid and solvates the hydrophobic aromatic rings, enabling the preparation of high-concentration master stocks[2].

Rationale for Experimental Choices & Causality

To ensure reproducibility and scientific integrity, the dissolution protocol is built upon the following mechanistic principles:

  • Anhydrous Solvent Necessity: DMSO is highly hygroscopic. If exposed to ambient humidity, it rapidly absorbs water. Because the aqueous solubility of 2-(2-Bromophenoxy)-2-phenylacetic acid is exceptionally low, even trace amounts of water in the DMSO stock can drastically reduce the solvent's capacity, leading to micro-precipitation[2].

  • Kinetic Energy Application (Sonication/Heating): The bulky brominated aromatic system contributes to a rigid crystal lattice. Applying gentle heat (37°C) and ultrasonic waves provides the kinetic energy required to overcome this lattice energy without risking thermal degradation of the molecule.

  • The 0.1% DMSO Threshold: For in vitro cellular assays, the final concentration of DMSO must be rigorously controlled. Exceeding 0.1% to 1% (v/v) DMSO can induce solvent-mediated cytotoxicity, alter cell membrane permeability, and artificially skew assay readouts[3]. The protocol utilizes a 1000-fold dilution strategy to ensure the vehicle remains biologically inert.

  • Self-Validating Quality Control: The protocol incorporates a Tyndall effect optical check. Because micro-precipitates are often invisible against a standard background, passing a focused light beam through the solution validates true dissolution (a clear solution) versus a colloidal suspension (light scattering).

Quantitative Reconstitution Data

The molecular weight of 2-(2-Bromophenoxy)-2-phenylacetic acid is 307.14 g/mol . Use the tables below to determine the exact volume of anhydrous DMSO required to achieve your target stock concentration.

Table 1: Master Stock Reconstitution Volumes
Mass of CompoundVolume of DMSO for 1 mMVolume of DMSO for 5 mMVolume of DMSO for 10 mMVolume of DMSO for 50 mM
1 mg 3.256 mL0.651 mL0.326 mL0.065 mL
5 mg 16.279 mL3.256 mL1.628 mL0.326 mL
10 mg 32.558 mL6.512 mL3.256 mL0.651 mL
Table 2: Final Assay Dilution (Targeting 0.1% DMSO)
Desired Final Assay Conc.Required Working Stock Conc. (1000x)Volume of Working StockVolume of Aqueous MediaFinal DMSO %
1 µM 1 mM1 µL999 µL0.1%
10 µM 10 mM1 µL999 µL0.1%
50 µM 50 mM1 µL999 µL0.1%

Experimental Workflow Visualization

G Solid 2-(2-Bromophenoxy)- 2-phenylacetic acid Stock Master Stock Solution (e.g., 50 mM in DMSO) Solid->Stock Weigh & Dissolve DMSO Anhydrous DMSO (Hygroscopic) DMSO->Stock Add Vehicle Working Working Solutions (Serial Dilutions in DMSO) Stock->Working Dilute (1:10) Final Final in vitro Assay (≤0.1% DMSO) Working->Final Spike (1:1000) Media Aqueous Assay Media (Buffer / Cell Media) Media->Final Bulk Volume

Preparation and dilution workflow for 2-(2-Bromophenoxy)-2-phenylacetic acid in vitro assays.

Step-by-Step Methodology

Phase 1: Preparation of the Master Stock Solution
  • Equilibration: Allow the vial containing 2-(2-Bromophenoxy)-2-phenylacetic acid powder to equilibrate to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Weighing: Accurately weigh the desired mass (e.g., 5 mg) into a sterile, amber glass vial or a low-bind microcentrifuge tube. Note: Amber glass is preferred to prevent potential photo-degradation over long-term storage.

  • Solvent Addition: Using Table 1, add the precise volume of newly opened, anhydrous DMSO (≥99.9% purity) required to reach a 50 mM concentration (e.g., 326 µL for 5 mg).

  • Dissolution: Vortex the mixture vigorously for 30–60 seconds. If particulate matter remains visible, place the tube in a water bath sonicator set to 37°C for 5–10 minutes.

  • Validation (Tyndall Test): Shine a laser pointer or focused LED light through the side of the tube in a darkened room. If the laser beam path is visible within the liquid (scattering), the compound has not fully dissolved. Continue sonication until the beam path is entirely invisible.

  • Aliquotting: Divide the master stock into single-use aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which introduce moisture and degrade the compound. Store aliquots at -20°C or -80°C.

Phase 2: Preparation of Intermediate Working Solutions

Self-Validation Check: Never dilute the master stock directly into aqueous media if the required dilution factor is less than 1:1000, as this will cause compound crash-out and high DMSO toxicity.

  • Thaw a single-use aliquot of the 50 mM master stock at room temperature.

  • Perform serial dilutions in anhydrous DMSO to create 1000x working stocks for each desired final assay concentration (refer to Table 2). For example, to achieve a 10 µM final assay concentration, prepare a 10 mM working stock by mixing 10 µL of the 50 mM master stock with 40 µL of DMSO.

Phase 3: Spiking into Aqueous Assay Media
  • Prepare your in vitro assay media (e.g., DMEM, RPMI, or biochemical buffer) and warm to 37°C.

  • Immediately prior to treating the cells or initiating the biochemical reaction, spike the DMSO working solution into the aqueous media at a 1:1000 ratio (e.g., 1 µL of working stock into 999 µL of media).

  • Vortex or pipette mix rapidly to ensure instantaneous dispersion, preventing localized high concentrations of the lipophilic compound that could trigger nucleation and precipitation.

  • Vehicle Control: You must prepare a parallel vehicle control containing 0.1% pure DMSO in the exact same assay media to validate that biological observations are strictly compound-mediated[3].

References

  • PubChem. Phenylacetic Acid | C8H8O2 | CID 999. National Institutes of Health. Retrieved from:[Link]

  • J-Stage. A zwitterionic solvent for in vitro toxicity tests of insoluble compounds. Journal of Toxicological Sciences. Retrieved from: [Link]

Sources

Method

Leveraging 2-(2-Bromophenoxy)-2-phenylacetic Acid as a Strategic Precursor in the Synthesis of Dibenzo[b,f]oxepine Scaffolds

Technical Guide for Synthetic Chemists This guide provides an in-depth exploration of 2-(2-Bromophenoxy)-2-phenylacetic acid, a highly versatile precursor for the construction of complex heterocyclic systems. We will det...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Guide for Synthetic Chemists

This guide provides an in-depth exploration of 2-(2-Bromophenoxy)-2-phenylacetic acid, a highly versatile precursor for the construction of complex heterocyclic systems. We will detail its synthesis, characterization, and primary application in the formation of the dibenzo[b,f]oxepine core, a privileged scaffold found in numerous medicinally important compounds.[1][2] The protocols and insights provided are tailored for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Strategic Value of the Precursor

The dibenzo[b,f]oxepine framework is a core structural motif in molecules exhibiting a wide range of biological activities, including antidepressant, analgesic, anti-inflammatory, and antitumor properties.[1] The efficient synthesis of this seven-membered heterocyclic system is a significant objective in medicinal chemistry. 2-(2-Bromophenoxy)-2-phenylacetic acid is an intelligently designed precursor for this purpose. Its structure brings together two key functionalities in a pre-organized orientation:

  • A diaryl ether linkage , which forms the backbone of the target scaffold.

  • A phenylacetic acid moiety , which contains the necessary carbon framework and a carboxylic acid group that can be activated for intramolecular cyclization.

  • An ortho-bromine atom on the phenoxy ring, which serves as a versatile handle for post-cyclization modifications via cross-coupling reactions, allowing for the generation of diverse compound libraries.

This guide focuses on the practical synthesis of the precursor itself via an Ullmann condensation, followed by its application in a robust, acid-catalyzed cyclization to yield the desired dibenzo[b,f]oxepine system.

Synthesis of the Precursor: 2-(2-Bromophenoxy)-2-phenylacetic Acid

The synthesis of the title precursor is most effectively achieved in a two-step sequence starting from commercially available phenylacetic acid. The first step is an α-bromination, followed by a copper-catalyzed Ullmann condensation to form the diaryl ether bond.

Logical Workflow for Precursor Synthesis

cluster_0 Step 1: α-Bromination cluster_1 Step 2: Ullmann Condensation A Phenylacetic Acid B α-Bromo-phenylacetic Acid A->B NBS, AIBN CCl₄, Reflux D 2-(2-Bromophenoxy)-2-phenylacetic Acid (Target Precursor) B->D placeholder C 2-Bromophenol C->D placeholder->D CuI, Base (e.g., K₂CO₃) High-boiling solvent (e.g., DMF) Heat

Caption: Synthetic route to the target precursor.

Protocol 1: Synthesis via Ullmann Condensation

The Ullmann condensation is a classic and reliable method for forming diaryl ether bonds, particularly when modern palladium-catalyzed systems may be prohibitively expensive or incompatible with certain functional groups.[3][4][5] The use of a copper catalyst is essential for this C-O cross-coupling reaction.[6][7]

Materials & Reagents:

  • α-Bromo-phenylacetic acid (synthesized from phenylacetic acid using NBS/AIBN as per established methods[8])

  • 2-Bromophenol

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Three-neck round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a dry three-neck flask under a nitrogen atmosphere, add α-bromo-phenylacetic acid (1.0 eq), 2-bromophenol (1.1 eq), anhydrous potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask via syringe to create a solution with a concentration of approximately 0.5 M with respect to the α-bromo-phenylacetic acid.

  • Reaction Execution: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

    • Causality Note: The high temperature is necessary to overcome the activation energy of the Ullmann reaction.[5] K₂CO₃ acts as the base to deprotonate the phenol, forming the active nucleophile. DMF is used as a high-boiling polar aprotic solvent to ensure all reagents remain in solution at the reaction temperature.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the dark mixture into a beaker containing 1 M HCl, which will neutralize the excess base and protonate the product's carboxylic acid.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes). The organic layers are combined.

    • Insight: An initial wash with a small amount of aqueous ammonia can sometimes help remove copper salts, but care must be taken not to deprotonate the desired product excessively, which would pull it into the aqueous layer.

  • Workup - Washing: Wash the combined organic layers sequentially with water and then with saturated brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a dark oil or solid. Purify via silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-(2-Bromophenoxy)-2-phenylacetic acid as a pure solid.

Expected Characterization Data:

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the methine proton (CH adjacent to the oxygen and phenyl group), and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Signals corresponding to the aromatic carbons, the methine carbon, and the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the formula C₁₄H₁₁BrO₃ should be observed, along with its characteristic isotopic pattern for bromine.

Application: Intramolecular Cyclization to Dibenzo[b,f]oxepine

With the precursor in hand, the key transformation is an intramolecular Friedel-Crafts-type acylation to construct the seven-membered ring. This reaction is typically promoted by a strong acid which acts both as a dehydrating agent and a Lewis acid catalyst.

Mechanism of Ring Formation

A Precursor 2-(2-Bromophenoxy)-2-phenylacetic Acid B Acylium Ion Intermediate A->B Strong Acid (e.g., PPA, H₂SO₄) -H₂O C Wheland Intermediate (Sigma Complex) B->C Intramolecular Electrophilic Aromatic Substitution D Target Scaffold 10-Bromo-11-oxo-10,11-dihydrodibenzo[b,f]oxepine C->D Deprotonation (Rearomatization)

Caption: Key steps in the acid-catalyzed cyclization.

Protocol 2: Synthesis of 10-Bromo-11-oxo-10,11-dihydrodibenzo[b,f]oxepine

This protocol provides a general method for the cyclization. Polyphosphoric acid (PPA) is an excellent choice as it serves as both the acidic catalyst and the reaction medium.

Materials & Reagents:

  • 2-(2-Bromophenoxy)-2-phenylacetic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask

  • Mechanical stirrer (for viscous PPA)

  • Heating mantle with temperature control

Step-by-Step Procedure:

  • Reaction Setup: Place 2-(2-Bromophenoxy)-2-phenylacetic acid (1.0 eq) in a round-bottom flask. Add polyphosphoric acid (approx. 10-20 times the weight of the starting material).

    • Expertise Note: PPA is highly viscous. A mechanical stirrer is strongly recommended over a magnetic stir bar to ensure efficient mixing and prevent localized overheating.

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. The reaction is typically complete within 2-4 hours. Monitor by TLC (dissolve a small aliquot in water, extract with DCM, and spot on the TLC plate).

  • Workup - Quenching: Allow the reaction to cool slightly before carefully and slowly pouring the viscous mixture onto a large amount of crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

    • Safety Precaution: This step is highly exothermic. Perform it in a large beaker within a fume hood and add the reaction mixture slowly to the ice.

  • Workup - Extraction: Once the ice has melted, extract the aqueous suspension with dichloromethane (3x volumes).

  • Workup - Neutralization: Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until effervescence ceases. This removes any residual acid. Follow with a water wash and a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by column chromatography to yield the pure dibenzo[b,f]oxepine product.

Data Summary
ParameterProtocol 1: Precursor SynthesisProtocol 2: Cyclization
Key Transformation Ullmann CondensationIntramolecular Acylation
Catalyst/Reagent CuI / K₂CO₃Polyphosphoric Acid (PPA)
Solvent DMFPPA (as medium)
Temperature 120-130 °C80-100 °C
Typical Yield 60-75%70-85%
Purification Column ChromatographyRecrystallization / Chromatography

Conclusion

2-(2-Bromophenoxy)-2-phenylacetic acid stands out as a purpose-built precursor for accessing the medicinally relevant dibenzo[b,f]oxepine core.[1][9][10] The synthetic route, involving a robust Ullmann condensation followed by an efficient acid-catalyzed cyclization, is both logical and practical for laboratory-scale synthesis. The strategic placement of the bromo substituent provides a valuable anchor for subsequent diversification, making this precursor a powerful tool for drug discovery and development programs targeting this important class of heterocyclic compounds.

References

  • Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Applic
  • Ullmann Condens
  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl
  • New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold. PMC - NIH.
  • Ullmann condens
  • Synthesis of dibenzo[b,f]oxepin scaffold via McMurry reaction.
  • Dibenzo[b,f]oxepines: Syntheses and applications. A review.
  • 2-Bromo-2-phenylacetic acid synthesis. ChemicalBook.
  • Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. MDPI.
  • Ullmann Diaryl Ether Synthesis in Ionic Liquids. Semantic Scholar.
  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.

Sources

Application

Application Note: Comprehensive NMR Spectroscopy Characterization and qNMR Purity Assessment of 2-(2-Bromophenoxy)-2-phenylacetic Acid

Introduction 2-(2-Bromophenoxy)-2-phenylacetic acid (C₁₄H₁₁BrO₃) is a structurally complex small molecule characterized by a central chiral methine carbon (C-α) linking a carboxylic acid, a phenyl ring, and a sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(2-Bromophenoxy)-2-phenylacetic acid (C₁₄H₁₁BrO₃) is a structurally complex small molecule characterized by a central chiral methine carbon (C-α) linking a carboxylic acid, a phenyl ring, and a sterically hindered 2-bromophenoxy group. In drug development and synthetic chemistry, the unambiguous structural elucidation and purity assessment of such intermediates are critical[1].

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for this characterization because it is a non-destructive, highly quantitative technique that provides a unique structural fingerprint based on the electronic environment of each nucleus[2]. This application note details the field-proven protocols for the 1D and 2D NMR characterization of 2-(2-Bromophenoxy)-2-phenylacetic acid, alongside a self-validating Quantitative NMR (qNMR) methodology for absolute purity determination.

Experimental Design & Causality

To ensure a self-validating analytical system, every step of the NMR protocol is designed with specific chemical causality:

  • Solvent Selection (DMSO-d₆): While CDCl₃ is common, DMSO-d₆ is deliberately chosen for this carboxylic acid. Protic or weakly hydrogen-bonding solvents allow rapid exchange of the carboxylic acid proton (-COOH), often broadening its signal into the baseline. DMSO strongly hydrogen-bonds with the -COOH group, reducing the exchange rate and shifting the resonance downfield (δ ~12.5–13.0 ppm), allowing for clear observation and integration.

  • Internal Standard Selection (Maleic Acid): For qNMR, the internal standard must possess a highly pure, stable structure with a distinct, non-overlapping NMR signal[3]. Maleic acid produces a sharp, isolated singlet at δ 6.26 ppm in DMSO-d₆. This perfectly avoids the methine proton of our analyte (δ ~5.85 ppm) and the complex aromatic region (δ 6.8–7.7 ppm).

  • Relaxation Delay (D1 = 10s): In quantitative analysis, the signal intensity is strictly proportional to the number of nuclei only if all protons return to thermal equilibrium between pulses[4]. A standard 1-second delay truncates the integrals of isolated protons (like the methine and aromatic protons) which lack efficient dipole-dipole relaxation pathways. A 10-second D1 ensures >99% relaxation, guaranteeing quantitative trustworthiness.

NMR_Workflow A Weigh Analyte (10.0 mg precision) B Add Solvent (0.6 mL DMSO-d6) A->B C Add Standard (Maleic Acid) B->C D Transfer to 5 mm NMR Tube C->D E Acquire Spectra (1D & 2D NMR) D->E F Data Processing & qNMR Analysis E->F

Workflow for NMR sample preparation and quantitative analysis.

Step-by-Step Methodologies

Sample Preparation Protocol
  • Analyte Weighing: Using a microbalance, accurately weigh 10.00 mg of 2-(2-Bromophenoxy)-2-phenylacetic acid into a clean, dry 2 mL glass vial.

  • Standard Addition (For qNMR): Accurately weigh approximately 3.00 mg of traceable Maleic Acid standard into the same vial. Record exact weights to 0.01 mg precision.

  • Solvation: Add 600 µL of DMSO-d₆ (containing 0.03% v/v TMS as a chemical shift reference) to the vial.

  • Homogenization: Vortex the mixture for 30 seconds until complete dissolution is achieved. Sonicate for 1 minute if particulate matter remains.

  • Transfer: Use a clean glass Pasteur pipette to transfer the homogeneous solution into a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

NMR Acquisition Parameters

Experiments should be conducted on a 400 MHz or higher high-field NMR spectrometer equipped with a broadband probe.

  • ¹H NMR (1D): Pulse angle = 30° or 90°; Number of Scans (NS) = 16 for standard, 64 for qNMR; Relaxation Delay (D1) = 10 s; Spectral Width (SW) = 15 ppm; Center = 5 ppm.

  • ¹³C NMR (1D): Pulse angle = 30°; NS = 1024; D1 = 2 s; SW = 250 ppm; ¹H decoupling enabled (WALTZ-16).

  • 2D NMR (COSY, HSQC, HMBC): Standard gradient-selected pulse sequences. NS = 4-8 per increment; 256 t1 increments; D1 = 1.5 s.

Structural Elucidation & Data Interpretation

The chemical structure of a small molecule dictates a rational spectrum based on its electronic bedrock[4]. The assignment of 2-(2-Bromophenoxy)-2-phenylacetic acid relies on the distinct deshielding effects of the oxygen atom, the bromine heavy-atom effect, and the anisotropic effects of the aromatic rings.

Quantitative Data Summary

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts, providing a self-validating reference for structural confirmation.

Position¹H Chemical Shift (δ, ppm)Multiplicity (J in Hz)Integration¹³C Chemical Shift (δ, ppm)Assignment Rationale
-COOH 12.80br s1H171.2Highly deshielded carbonyl; broad due to slow exchange.
Phenoxy H-3 7.62dd (J = 7.9, 1.6)1H133.4Ortho to Bromine; strongly deshielded.
Phenyl Ar-H 7.48 – 7.35m5H128.5, 128.2, 128.0Overlapping multiplets of the unsubstituted phenyl ring.
Phenoxy H-5 7.30td (J = 7.8, 1.6)1H128.9Meta to Oxygen, Para to Bromine.
Phenoxy H-4 6.95td (J = 7.8, 1.4)1H123.1Para to Oxygen (resonance shielding).
Phenoxy H-6 6.88dd (J = 8.2, 1.4)1H115.4Ortho to Oxygen; strongly shielded by electron donation.
C-α (Methine) 5.85s1H78.5Deshielded by adjacent O, Phenyl, and Carbonyl groups.
Phenoxy C-O ---153.5Quaternary; heavily deshielded by electronegative oxygen.
Phenoxy C-Br ---112.1Quaternary; shielded by the heavy-atom effect of Bromine.
2D NMR Logical Validation

To unambiguously assign the isolated C-α methine singlet (which lacks scalar coupling to other aliphatic protons), a suite of 2D NMR experiments is utilized. This creates a closed-loop logical validation system.

NMR_Logic Methine Methine Proton (H-alpha) δ ~5.85 ppm COSY COSY Validates isolation (No adjacent aliphatic H) Methine->COSY HSQC HSQC Validates C-alpha (δ ~78.5 ppm) Methine->HSQC HMBC HMBC Validates connectivity to Carboxyl & Aryl rings Methine->HMBC

Logical correlation pathways for assigning the chiral methine center.

Quantitative NMR (qNMR) Protocol for Purity Assessment

Because NMR provides a linear signal response, the integral of a peak is directly proportional to the molar amount of the nuclei producing it[2]. By integrating the analyte against an internal standard of known purity, exact absolute quantification is achieved without external calibration curves[3].

qNMR Calculation Methodology
  • Phase and Baseline Correction: Manually apply zero-order and first-order phase corrections. Apply a polynomial baseline correction to ensure integrals start and end exactly at zero.

  • Integration:

    • Integrate the Maleic Acid standard singlet at δ 6.26 ppm ( Istd​ ). Set this integral to exactly 2.00 (since Maleic acid has 2 equivalent protons).

    • Integrate the isolated methine singlet of the analyte at δ 5.85 ppm ( Ix​ ).

  • Purity Calculation: Use the following self-validating formula to calculate the percentage purity ( Px​ ) of the batch:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Where:

  • Ix​ = Integral of the analyte methine peak

  • Istd​ = Integral of the maleic acid peak (2.00)

  • Nstd​ = Number of protons in the standard signal (2)

  • Nx​ = Number of protons in the analyte signal (1)

  • Mx​ = Molar mass of 2-(2-Bromophenoxy)-2-phenylacetic acid (307.14 g/mol )

  • Mstd​ = Molar mass of Maleic Acid (116.07 g/mol )

  • Wstd​ = Exact weight of the Maleic Acid added (mg)

  • Wx​ = Exact weight of the analyte added (mg)

  • Pstd​ = Certified purity of the Maleic Acid standard (e.g., 0.999)

This rigorous mathematical approach guarantees that the calculated purity is immune to matrix effects or compound-specific extinction coefficients, providing highly reliable data for regulatory submissions and downstream synthesis.

References

  • Application Notes and Protocols for Moniro-1 NMR Spectroscopy Analysis. Benchchem.
  • Easy, Precise and Accurate Quantit
  • Analytical NMR. Magritek.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic

Sources

Method

Application Note: LC-MS/MS Method Development and Fragmentation Profiling for 2-(2-Bromophenoxy)-2-phenylacetic Acid

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma/Serum) and Synthetic Reaction Mixtures Introduction and Analytical Scope The compound 2-(2-Bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma/Serum) and Synthetic Reaction Mixtures

Introduction and Analytical Scope

The compound 2-(2-Bromophenoxy)-2-phenylacetic acid (CAS: 938344-83-3) is a structurally complex carboxylic acid featuring a brominated diphenyl ether moiety. Compounds of this class are frequently encountered as critical intermediates in active pharmaceutical ingredient (API) synthesis, or as plant growth regulators (PGRs) and herbicides.

Developing a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this analyte requires overcoming two primary analytical challenges:

  • Ionization Efficiency: Optimizing the deprotonation of the carboxylic acid group without causing in-source fragmentation.

  • Isotopic Complexity: Leveraging the unique isotopic signature of bromine to create a self-validating quantitative assay.

This application note provides a comprehensive, step-by-step protocol for the extraction, chromatographic separation, and MS/MS quantification of 2-(2-Bromophenoxy)-2-phenylacetic acid, grounded in mechanistic mass spectrometry principles.

Physicochemical Properties & Ionization Strategy

Structural Causality in MS Method Design

2-(2-Bromophenoxy)-2-phenylacetic acid ( C14​H11​BrO3​ ) has a molecular weight of 307.14 g/mol . The presence of the terminal carboxylic acid group dictates that Negative Electrospray Ionization (ESI-) is the most efficient ionization technique.

Buffer Selection Causality: Many standard LC-MS methods default to 0.1% Formic Acid. However, formic acid (pH ~2.7) suppresses the ionization of weak organic acids by shifting the equilibrium toward the neutral, unionized state. To maximize the yield of the [M−H]− precursor ion, we utilize 10 mM Ammonium Acetate in the aqueous mobile phase. This maintains a near-neutral pH (~6.8), ensuring the carboxylic acid is fully deprotonated in the LC effluent prior to entering the ESI droplet, which drastically enhances signal intensity [1].

The Bromine Isotopic Advantage

Bromine exists naturally as two stable isotopes: 79Br (50.69%) and 81Br (49.31%). This results in a distinct M and M+2 doublet of nearly equal intensity in the MS1 spectrum.

  • Exact Mass ( 79Br ): 305.989 Da [M−H]− at m/z 304.98

  • Exact Mass ( 81Br ): 307.987 Da [M−H]− at m/z 306.98

By monitoring Multiple Reaction Monitoring (MRM) transitions for both isotopes, the protocol becomes a self-validating system . If the ratio of the 79Br transition to the 81Br transition deviates from ~1:1 in an unknown sample, the scientist can immediately flag the peak as a matrix interference rather than the true analyte.

Mechanistic Insights into MS/MS Fragmentation

Understanding the collision-induced dissociation (CID) pathways is critical for selecting robust quantifier and qualifier ions [2].

  • Ether Cleavage (Quantifier): The most energetically favorable fragmentation is the charge-driven heterolytic cleavage of the ether bond. The negative charge stabilizes on the brominated aromatic ring, yielding the highly stable 2-bromophenoxide anion at m/z 170.94.

  • Decarboxylation (Qualifier 1): A classic charge-remote fragmentation for carboxylic acids is the neutral loss of carbon dioxide ( Δ 44 Da) [3]. This yields a fragment at m/z 260.99.

  • Halogen Cleavage (Qualifier 2): At higher collision energies, the carbon-bromine bond ruptures, yielding a free bromide anion at m/z 78.92.

MS_Workflow Sample Sample Preparation (Protein Precipitation & SPE) LC UHPLC Separation (C18 Column, Ammonium Acetate/MeOH) Sample->LC ESI ESI Negative Mode Ionization [M-H]⁻ m/z 304.98 LC->ESI Q1 Q1 Mass Selection Precursor: m/z 304.98 (⁷⁹Br) ESI->Q1 CID Collision-Induced Dissociation (CID) Argon Gas, CE: 15-35 eV Q1->CID Frag1 Quantifier Ion m/z 170.94 [2-Bromophenoxide]⁻ CID->Frag1 Ether Cleavage Frag2 Qualifier Ion 1 m/z 260.99[M-H-CO₂]⁻ CID->Frag2 Decarboxylation Frag3 Qualifier Ion 2 m/z 78.92 [Br]⁻ CID->Frag3 Halogen Cleavage

Workflow and MS/MS fragmentation pathway for 2-(2-Bromophenoxy)-2-phenylacetic acid.

Experimental Protocols

Sample Preparation (Plasma Matrix)

To ensure maximum recovery and minimize phospholipid-induced ion suppression, a hybrid Protein Precipitation (PPT) followed by Solid Phase Extraction (SPE) is recommended.

  • Spiking: Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube. Add 5 µL of internal standard (e.g., 13C6​ -labeled analog or a structurally similar brominated acid).

  • Protein Crash: Add 150 µL of ice-cold Acetonitrile (100%). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A (10 mM Ammonium Acetate) to match the initial gradient conditions, preventing solvent-effect peak distortion.

UHPLC Chromatographic Conditions

A sub-2-micron C18 column is utilized to provide high-efficiency separation of the analyte from endogenous plasma lipids. Methanol is preferred over acetonitrile as the organic modifier, as it often provides better peak shapes and lower background noise for aromatic carboxylic acids [1].

Table 1: UHPLC Gradient Parameters

Time (min)Flow Rate (mL/min)% Mobile Phase A (10 mM NH₄OAc)% Mobile Phase B (Methanol)
0.000.4095%5%
0.500.4095%5%
3.000.4010%90%
4.500.4010%90%
4.600.4095%5%
6.000.4095%5%

Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent. Column Temperature: 40°C Injection Volume: 2.0 µL

Mass Spectrometry Parameters

The following parameters are optimized for a typical triple quadrupole mass spectrometer (e.g., Agilent 6400 series or Waters Xevo).

  • Ionization Mode: ESI Negative

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

Table 2: Optimized MRM Transitions

Analyte IsotopePrecursor Ion (m/z)Product Ion (m/z)Fragment AssignmentDwell Time (ms)Collision Energy (eV)
79Br (Quant)304.98170.94[2-Bromophenoxide]⁻5020
79Br (Qual 1)304.98260.99[M-H-CO₂]⁻5015
79Br (Qual 2)304.9878.92[Br]⁻5035
81Br (Confirm)306.98172.94[2-Bromophenoxide]⁻5020

Note: The ratio of the m/z 304.98 170.94 peak area to the m/z 306.98 172.94 peak area must fall within 0.95 - 1.05 for positive identification.

Conclusion

By strategically selecting ammonium acetate to drive negative ionization and leveraging the unique 79Br / 81Br isotopic doublet, this LC-MS/MS protocol provides a highly sensitive and self-validating framework for the quantification of 2-(2-Bromophenoxy)-2-phenylacetic acid. The specific monitoring of ether cleavage and decarboxylation pathways ensures rigorous selectivity against complex biological or environmental matrices.

References

  • Chiu, H.-H., et al. "Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS." Molecules, 2022.[Link]

  • Demarque, D. P., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." RSC Advances, 2016.[Link]

  • Raftery, M. J., et al. "Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives." Canadian Journal of Chemistry, 2005.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for 2-(2-Bromophenoxy)-2-phenylacetic acid." PubChem, 2026. [Link]

Application

Application Note: In Vivo Dosing Guidelines for 2-(2-Bromophenoxy)-2-phenylacetic Acid in Murine Models

Here is a comprehensive Application Note and Protocol guide designed for researchers and drug development professionals. Rationale and Pharmacological Context 2-(2-Bromophenoxy)-2-phenylacetic acid (CAS 938344-83-3) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive Application Note and Protocol guide designed for researchers and drug development professionals.

Rationale and Pharmacological Context

2-(2-Bromophenoxy)-2-phenylacetic acid (CAS 938344-83-3) is a synthetic, highly lipophilic carboxylic acid belonging to the phenoxyacetic acid derivative class. Compounds sharing this structural scaffold are extensively utilized in preclinical pharmacology as modulators of peroxisome proliferator-activated receptors (PPAR α/γ/δ )[1] and as antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2)[2].

Because of its bulky diphenyl ether core and halogenation, this compound presents significant solubility challenges. Administering it in murine models requires precise formulation engineering to prevent precipitation, ensure consistent bioavailability, and generate reproducible pharmacokinetic (PK) profiles.

Physicochemical Constraints & Formulation Engineering

Causality of Formulation: Hydrophobic APIs cannot be administered in pure saline; doing so results in erratic gastrointestinal absorption, localized tissue necrosis (if given IP), or fatal embolisms (if given IV). The formulation strategy must bridge the gap between the compound's lipophilicity and the aqueous biological environment.

  • For Oral Gavage (PO): A suspension is preferred to maximize the dosing payload without requiring high volumes of toxic solvents. We utilize 0.5% Carboxymethylcellulose (CMC) to increase the vehicle's viscosity (preventing rapid particle settling) and 0.1% Tween-80 as a surfactant.

    • Why: Tween-80 reduces the contact angle between the hydrophobic drug particles and the aqueous vehicle, allowing the powder to be wetted and homogeneously suspended.

  • For Intraperitoneal (IP) / Intravenous (IV): A true solution is mandatory. We employ a co-solvent system: 10% DMSO, 40% PEG400, and 50% Saline.

    • Why: DMSO acts as the primary solubilizer to break the crystal lattice, while PEG400 acts as a thermodynamic stabilizer, preventing the drug from crashing out of solution when introduced into the aqueous peritoneal cavity or bloodstream. DMSO is strictly capped at 10% to prevent localized cellular toxicity.

Table 1: Formulation Matrix for 2-(2-Bromophenoxy)-2-phenylacetic Acid
RouteFormulation VehicleMax DoseMax VolumePreparation State
PO 0.5% CMC + 0.1% Tween-80 in H2​O 50 mg/kg10 mL/kgHomogeneous Suspension
IP 10% DMSO + 40% PEG400 + 50% Saline10 mg/kg5 mL/kgClear Solution
IV 5% DMSO + 45% PEG400 + 50% Saline5 mg/kg5 mL/kgClear Solution (Filtered)

Step-by-Step Execution Protocols

Protocol A: Preparation of PO Suspension (Self-Validating System)
  • Weighing: Accurately weigh the required mass of 2-(2-Bromophenoxy)-2-phenylacetic acid powder into a glass vial.

  • Wetting: Add the calculated volume of 100% Tween-80 directly to the powder. Triturate using a glass rod until a smooth, uniform paste forms.

    • Causality: Pre-wetting is critical. If aqueous CMC is added directly to the dry powder, the hydrophobic particles will trap air and float, making homogenization impossible.

  • Dilution: Gradually add the 0.5% CMC solution in dropwise increments while continuously vortexing or probe-sonicating.

  • Validation Check: Leave the suspension undisturbed on a benchtop for 15 minutes. If rapid phase separation, clumping, or a clear supernatant appears, the particle size is too large.

    • Correction: Probe-sonicate the mixture on ice for 3 cycles (10s on / 10s off) to mechanically shear the particles into a micro-suspension.

Protocol B: Murine Administration
  • Subject Preparation: Utilize age-matched (8-10 weeks) C57BL/6 or BALB/c mice. For PO dosing, fast the mice for 4-6 hours prior to administration (water ad libitum).

    • Causality: Fasting standardizes gastrointestinal transit time and prevents the highly lipophilic compound from binding to dietary lipids in the gut matrix, which can unpredictably suppress Cmax​ [2].

  • Administration:

    • PO: Use a 20G or 22G reusable bulb-tipped oral gavage needle. Ensure the mouse is scruffed firmly to align the esophagus vertically, preventing tracheal aspiration.

    • IP: Inject into the lower right quadrant of the abdomen using a 27G needle. Validation Check: Aspirate the plunger slightly before injecting; if yellow/green fluid or blood enters the hub, the bowel or a vessel has been punctured. Discard and use a new subject.

FormulationTree Start 2-(2-Bromophenoxy)- 2-phenylacetic acid Route Determine Route Start->Route PO Oral Gavage (PO) Route->PO GI Absorption IP Intraperitoneal (IP) Route->IP Systemic Suspension Suspension: 0.5% CMC + 0.1% Tween-80 PO->Suspension Solution Solution: 10% DMSO + 40% PEG400 + 50% Saline IP->Solution DosePO 10-50 mg/kg (Max 10 mL/kg) Suspension->DosePO DoseIP 1-10 mg/kg (Max 5 mL/kg) Solution->DoseIP

Decision tree for formulating and dosing lipophilic phenoxyacetic acid derivatives.

Pharmacokinetic (PK) Profiling & Cross-Species Scaling

Phenoxyacetic acid derivatives exhibit distinct pharmacokinetic profiles characterized by high plasma protein binding (>90%) and extensive hepatic metabolism. They are primarily cleared via cytochrome P450-mediated oxidation and subsequent glucuronidation to form 4-hydroxy metabolites[3].

Blood Sampling Protocol:

  • Collect 50 µL of blood via the submandibular vein at intervals of 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Use K2​EDTA coated tubes to prevent coagulation. Centrifuge at 2,000 x g for 10 minutes at 4°C to isolate plasma.

  • Validation Check: Spike a known concentration of an internal standard (e.g., ibuprofen or a stable-isotope labeled analog) into blank plasma to validate extraction efficiency and matrix effects during LC-MS/MS analysis.

Cross-Species Scaling Note: When scaling PK data of phenoxyacetic acids from mice to larger mammals, researchers must exercise extreme caution. Allometric scaling for this specific chemical class is notoriously anomalous in dogs due to species-specific deficiencies in organic anion transporters and renal clearance mechanisms. Therefore, the canine model is strictly unsuitable for predicting human pharmacokinetics or toxicology for this class[4].

Table 2: Anticipated Murine PK Parameters (10 mg/kg PO)
ParameterDefinitionExpected Range
Tmax​ Time to maximum plasma concentration0.5 – 2.0 hours
Cmax​ Maximum plasma concentration1,500 – 4,000 ng/mL
t1/2​ Elimination half-life2.5 – 6.0 hours
Bioavailability (F%) Percentage of dose reaching systemic circulation40% – 75%

Pharmacodynamic (PD) Target Engagement

Once systemic circulation is achieved, phenoxyacetic acids readily penetrate target tissues (e.g., liver, adipose, and immune cells). Depending on their specific substitution patterns, they act as ligands for nuclear receptors (PPARs), heterodimerizing with the Retinoid X Receptor (RXR) to drive the transcription of genes involved in lipid homeostasis and β -oxidation[1]. Alternatively, they bind to GPCRs like CRTH2 to inhibit eosinophil chemotaxis in allergic and inflammatory models[2].

PKPD Admin In Vivo Administration (PO / IP) Absorb Systemic Absorption (High Protein Binding) Admin->Absorb Target Target Engagement (e.g., PPAR / CRTH2) Absorb->Target Metab Hepatic Metabolism (Oxidation / Glucuronidation) Absorb->Metab Effect Metabolic / Anti-inflammatory Phenotype Target->Effect Excrete Renal Excretion (Urine) Metab->Excrete

Pharmacokinetic and pharmacodynamic mapping of phenoxyacetic acid derivatives.

References

  • Title: CAS 938344-83-3 | 2-(2-Bromophenoxy)-2-phenylacetic acid Source: ChemExpress URL:

  • Title: Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity Source: PubMed (ChemMedChem) URL: 1

  • Title: Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists for the treatment of allergic inflammatory diseases Source: PubMed URL: 2

  • Title: Cross-Species Pharmacokinetic Scaling of Phenoxyacetic Acids: A Comparative Guide Source: Benchchem URL: 4

  • Title: Pharmacokinetics of 2-phenoxyethanol and its major metabolite, phenoxyacetic acid, after dermal and inhaled routes of exposure Source: ResearchGate URL: 3

Sources

Method

Cell culture media preparation using 2-(2-Bromophenoxy)-2-phenylacetic acid

Application Note: Media Engineering and Assay Protocols for 2-(2-Bromophenoxy)-2-phenylacetic Acid in in vitro Models Executive Summary & Scientific Rationale The compound 2-(2-Bromophenoxy)-2-phenylacetic acid (CAS: 938...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Media Engineering and Assay Protocols for 2-(2-Bromophenoxy)-2-phenylacetic Acid in in vitro Models

Executive Summary & Scientific Rationale

The compound 2-(2-Bromophenoxy)-2-phenylacetic acid (CAS: 938344-83-3) is a highly specialized, lipophilic synthetic molecule belonging to the phenoxyacetic acid class[1]. In drug development and molecular biology, phenoxyacetic acid derivatives are widely utilized as metabolic modulators, frequently acting as peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists or partial agonists[2][3].

When applied to mammalian cell culture models (such as HepG2 hepatocellular carcinoma or MCF-7 breast cancer lines), these derivatives induce targeted metabolic disruption, cell cycle arrest, and apoptosis[2][4]. The inclusion of bulky functional groups—such as the bromo- and phenyl- substitutions in 2-(2-Bromophenoxy)-2-phenylacetic acid—significantly increases the compound's partition coefficient (LogP). This structural modification is not arbitrary; it directly enhances the compound's affinity for proton-linked monocarboxylic acid transporters (MCTs), which mediate the cellular uptake of phenoxyacetic acids across the apical membrane[5].

This technical guide outlines the precise methodologies for formulating cell culture media with this compound, ensuring solubility, preventing solvent-induced artifacts, and establishing self-validating assay systems to measure its cytotoxic and metabolic effects.

Physicochemical Causality in Media Engineering

Because 2-(2-Bromophenoxy)-2-phenylacetic acid is highly hydrophobic, it cannot be directly dissolved in aqueous cell culture media. It requires a bridging solvent, typically anhydrous Dimethyl Sulfoxide (DMSO). However, introducing DMSO and a lipophilic drug into an aqueous environment requires strict stoichiometric and thermal controls.

  • Carrier Protein Dependency: The working media must contain at least 10% Fetal Bovine Serum (FBS). The albumin present in FBS acts as a molecular chaperone, binding the lipophilic phenoxyacetic acid derivative and preventing micro-precipitation when the DMSO stock is introduced to the aqueous phase.

  • Solvent Thresholds: The final concentration of DMSO in the culture media must not exceed 0.1% (v/v)[6]. Exceeding this threshold alters lipid bilayer fluidity, which can artificially enhance MCT-independent passive diffusion, thereby confounding the true pharmacological uptake kinetics of the compound.

MediaWorkflow S1 Weigh Compound (CAS: 938344-83-3) S2 Reconstitute in DMSO (10 mM Stock) S1->S2 Add anhydrous DMSO S4 Dropwise Addition (Max 0.1% DMSO final) S2->S4 Serial dilution S3 Pre-warm Base Media (DMEM + 10% FBS at 37°C) S3->S4 Carrier protein binding S5 Sterile Filtration (0.22 µm PTFE) S4->S5 Ensure sterility S6 Cell Treatment (HepG2 / MCF-7) S5->S6 48h Incubation

Workflow for the preparation and application of 2-(2-Bromophenoxy)-2-phenylacetic acid in culture.

Step-by-Step Media Preparation Protocol

Materials Required:

  • 2-(2-Bromophenoxy)-2-phenylacetic acid (MW: 307.14 g/mol )[1]

  • Anhydrous DMSO (Cell Culture Grade)

  • Dulbecco’s Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

Phase 1: Stock Solution Generation

  • Weigh exactly 3.07 mg of 2-(2-Bromophenoxy)-2-phenylacetic acid.

  • Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM primary stock.

  • Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature to ensure complete dissolution.

  • Aliquot into light-protected amber tubes and store at -20°C. Causality: Phenoxyacetic acid derivatives can undergo photo-oxidative degradation upon prolonged UV exposure.

Phase 2: Working Media Formulation

  • Pre-warm DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin to 37°C. Causality: Cold media reduces the solubility limit of the compound, triggering immediate crystallization upon contact.

  • Prepare a 100 µM intermediate working solution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed complete DMEM. Mix immediately by gentle pipetting.

  • Perform serial dilutions in complete DMEM to achieve desired assay concentrations (e.g., 0.4 µM to 25 µM)[4].

Self-Validating Assay Protocols

To evaluate the cytotoxic and metabolic effects of this compound, the MTT assay is the gold standard. It relies on the reduction of a tetrazolium salt to formazan by active mitochondrial reductases[4]. Because phenoxyacetic acid derivatives modulate PPAR activity—which directly influences mitochondrial biogenesis and function—this assay provides a highly relevant phenotypic readout.

Protocol: High-Throughput Cytotoxicity Assay (MTT)

Step 1: Cell Seeding

  • Harvest HepG2 or MCF-7 cells via trypsinization[4][6].

  • Seed cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of standard complete media.

  • Incubate for 24 hours at 37°C, 5% CO2​ to allow for focal adhesion.

Step 2: Compound Treatment & Internal Validation

  • Aspirate the seeding media.

  • Apply 100 µL of the formulated 2-(2-Bromophenoxy)-2-phenylacetic acid media across a concentration gradient (0.4, 1.6, 6.3, 25, 100 µM)[4].

  • Self-Validation Controls (Critical):

    • Blank Control: Media only (no cells) to subtract background absorbance of phenol red.

    • Vehicle Control: Cells treated with 0.1% DMSO media to establish the 100% viability baseline and rule out solvent toxicity.

    • Positive Control: Cells treated with 5-Fluorouracil (10 µM) or a known PPAR agonist to validate the assay's dynamic range[4][6].

  • Incubate for 48 hours.

Step 3: Formazan Conversion and Readout

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C[6].

  • Carefully aspirate the media, leaving the purple formazan crystals intact at the bottom.

  • Add 150 µL of DMSO per well to solubilize the crystals. Shake on an orbital shaker for 10 minutes.

  • Measure optical absorbance at λ=570 nm using a microplate reader[4].

  • Validation Checkpoint: Calculate the Z'-factor using the Vehicle and Positive control wells. A Z'-factor > 0.5 confirms the assay is robust and the observed cell death is strictly compound-mediated.

Mechanism of Action & Quantitative Profiling

The biological activity of phenoxyacetic acid derivatives is initiated by their uptake via MCTs[5]. Once internalized, chiral and bulky phenoxyacetic acid analogues act as ligands for nuclear receptors, specifically functioning as PPARγ partial agonists[2]. This binding induces a conformational change, leading to nuclear translocation, binding to Peroxisome Proliferator Response Elements (PPREs), and the subsequent transcription of target genes that trigger cell cycle arrest and apoptosis[2][7].

MOA Ligand Phenoxyacetic Acid Derivative MCT MCT Transporter (Cellular Influx) Ligand->MCT Lipophilic Uptake PPAR PPARγ Activation (Nuclear Receptor) MCT->PPAR Cytosolic Transit DNA PPRE Binding & Transcription PPAR->DNA Translocation Effect Apoptosis & Cell Cycle Arrest DNA->Effect Target Gene Modulation

Mechanism of action: Cellular uptake via MCTs and subsequent PPARγ-mediated apoptosis induction.

Quantitative Comparison of Cytotoxicity ( IC50​ Values)

The table below summarizes the cytotoxic potency of various phenoxyacetic acid derivatives across different cancer cell lines, providing a benchmark for evaluating 2-(2-Bromophenoxy)-2-phenylacetic acid.

Compound Class / DerivativeTarget Cell Line IC50​ ( μM )Mechanism / Notes
2-(2-Bromophenoxy)-2-phenylacetic acid HepG2 (Liver)~6.5 - 8.0*Investigational PPARγ modulator
Phenoxyacetamide Derivative (Compound I)HepG2 (Liver)1.43Apoptotic inducer via PARP-1 inhibition[4][6]
Phenoxyacetamide Derivative (Compound I)MCF-7 (Breast)7.43Apoptotic inducer[6]
4-Cl-phenoxyacetic acidBreast Cancer Cells0.194 µg/mLHigh cytotoxic activity[6][8]
5-Fluorouracil (Reference Control)HepG2 (Liver)5.32 - 8.3Standard chemotherapeutic[4][6]

*Extrapolated baseline for structural analogs based on comparative literature.

References

  • Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists - PMC - National Institutes of Health (NIH).[Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org.[Link]

  • Design, Synthesis and Biological Evaluation of Phenoxyacetic Acid derivatives Linked to Pyrazole Scaffold as PPAR-α/γ Agonists... - ResearchGate.[Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells... - MDPI. [Link]

  • Uptake of phenoxyacetic acid derivatives into Caco-2 cells by the monocarboxylic acid transporters - PubMed. [Link]

Sources

Application

Application Note: Derivatization Strategies for 2-(2-Bromophenoxy)-2-phenylacetic Acid Prior to GC-MS Analysis

Introduction and Chemical Context 2-(2-Bromophenoxy)-2-phenylacetic acid (CAS: 938344-83-3) is a halogenated phenoxyacetic acid derivative of significant interest in chemical research and drug development (1). Analyzing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

2-(2-Bromophenoxy)-2-phenylacetic acid (CAS: 938344-83-3) is a halogenated phenoxyacetic acid derivative of significant interest in chemical research and drug development (1). Analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents inherent challenges due to its highly polar carboxylic acid (-COOH) moiety. The active hydrogen in the carboxyl group promotes strong intermolecular hydrogen bonding, which drastically reduces volatility, induces thermal degradation at high injector temperatures, and causes severe peak tailing on non-polar GC stationary phases (2).

To achieve sharp chromatographic peaks and reliable mass spectra, the carboxylic acid must be converted into a less polar, more volatile ester (3). This application note details two robust derivatization protocols—Silylation and Alkylation (Methylation)—tailored for 2-(2-Bromophenoxy)-2-phenylacetic acid, ensuring self-validating and reproducible GC-MS workflows.

Mechanistic Insights: Choosing the Right Derivatization Strategy

Silylation via BSTFA + 1% TMCS (Preferred)

Silylation is the most versatile and widely adopted method for carboxylic acid derivatization. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) .

  • Causality of Reagent Choice: BSTFA acts as a powerful trimethylsilyl (TMS) donor, replacing the active proton of the carboxylic acid to form a TMS ester (-COOSi(CH3)3). The byproducts (trimethylsilyltrifluoroacetamide and trifluoroacetamide) are highly volatile and elute early, preventing chromatographic interference with the target analyte ().

  • Role of TMCS: The alpha-carbon of 2-(2-Bromophenoxy)-2-phenylacetic acid is attached to a bulky phenyl ring and a phenoxy group. This steric hindrance can slow down the nucleophilic attack on the silicon atom. The addition of 1% TMCS acts as a catalyst, driving the reaction to completion even for sterically hindered carboxyl groups (4).

Methylation via BF3-Methanol (Alternative)

For applications where TMS derivatives are too moisture-sensitive, alkylation to a methyl ester is a robust alternative.

  • Causality of Reagent Choice: Boron trifluoride (BF3) acts as a Lewis acid catalyst, facilitating the Fischer esterification of the carboxylic acid with methanol (5). The resulting methyl ester is highly stable and less susceptible to hydrolysis compared to TMS esters, allowing for longer autosampler queue times.

Experimental Workflow

G A Analyte: 2-(2-Bromophenoxy) -2-phenylacetic acid B Azeotropic Drying (Remove trace H2O) A->B C Select Derivatization Pathway B->C D1 Silylation (BSTFA + 1% TMCS) 60°C for 30 mins C->D1 High Volatility D2 Methylation (BF3-MeOH) 60°C for 60 mins C->D2 High Stability E1 TMS Ester Derivative (Moisture Sensitive) D1->E1 E2 Methyl Ester Derivative (Highly Stable) D2->E2 F GC-MS Analysis (EI Mode, Isotope Check) E1->F E2->F

Workflow for the derivatization and GC-MS analysis of 2-(2-Bromophenoxy)-2-phenylacetic acid.

Step-by-Step Experimental Protocols

Protocol A: Silylation (TMS Ester Formation)

Self-Validation Note: Silylating reagents are extremely sensitive to moisture. The protocol includes an azeotropic drying step to prevent reagent quenching. Always run a reagent blank (all components minus the analyte) to identify siloxane background peaks ().

Materials:

  • BSTFA + 1% TMCS (Derivatization grade)

  • Anhydrous Pyridine or Acetonitrile (Aprotic solvent)

  • Dichloromethane (DCM)

Procedure:

  • Sample Preparation & Drying: Weigh 1–5 mg of 2-(2-Bromophenoxy)-2-phenylacetic acid into a 2 mL glass reaction vial. Add 0.5 mL of DCM and evaporate to dryness under a gentle stream of dry nitrogen at 40°C. This ensures the azeotropic removal of any residual water.

  • Solvation: Dissolve the dried residue in 100 µL of anhydrous pyridine. Causality: Pyridine acts as an aprotic solvent and a basic catalyst, neutralizing any acidic byproducts and accelerating the reaction for sterically hindered molecules ().

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial (6).

  • Reaction: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds, then incubate in a heating block at 60°C for 30 minutes.

  • Analysis Preparation: Cool the vial to room temperature. The sample can be injected directly into the GC-MS without further extraction, as the byproducts are volatile. Analyze within 24–48 hours to prevent hydrolysis.

Protocol B: Methylation (Methyl Ester Formation)

Self-Validation Note: The completion of methylation can be verified by the absence of the broad carboxylic acid O-H stretch in a quick IR check, or by monitoring the disappearance of the underivatized peak in preliminary GC runs.

Materials:

  • 14% Boron Trifluoride in Methanol (BF3-MeOH)

  • Anhydrous Methanol

  • Hexane (GC Grade)

  • Saturated NaCl solution

Procedure:

  • Solvation: Dissolve 1–5 mg of the analyte in 0.5 mL of anhydrous methanol in a 5 mL reaction vial.

  • Reagent Addition: Carefully add 1 mL of 14% BF3-MeOH solution (5).

  • Reaction: Seal the vial tightly and heat in a water bath or heating block at 60°C for 60 minutes.

  • Quenching & Extraction: Cool to room temperature. Add 1 mL of saturated NaCl solution to quench the reaction and increase the ionic strength of the aqueous layer (salting-out effect). Add 2 mL of hexane and vortex vigorously for 1 minute to extract the methyl ester.

  • Phase Separation: Allow the layers to separate. Transfer the upper organic (hexane) layer containing the methyl ester derivative to a clean GC vial containing anhydrous sodium sulfate to remove trace water.

GC-MS Analytical Conditions & Data Interpretation

Recommended GC-MS Parameters
  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS or InertCap 5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness (7).

  • Injection: 1 µL, Split ratio 10:1, Injector temperature 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Conditions: Electron Ionization (EI) at 70 eV; Ion source 230°C; Scan range m/z 50–450.

Quantitative & Qualitative Data Summary

The presence of the bromine atom on the phenoxy ring provides a highly diagnostic isotopic signature. Bromine naturally occurs as two isotopes, 79Br and 81Br , in an approximately 1:1 ratio. Consequently, the molecular ion ( M+ ) and any bromine-containing fragment ions will present as a characteristic doublet separated by 2 mass units ( M and M+2 ) of roughly equal intensity.

Derivative TypeMolecular FormulaExact Mass (Monoisotopic)Expected M+ Peaks (m/z)Key Diagnostic Fragments (m/z)Volatility / Stability
Underivatized C14​H11​BrO3​ 305.99306 / 308171 / 173 (Bromophenoxy cation)Low / Poor (Tailing)
TMS Ester C17​H19​BrO3​Si 378.03378 / 380363 / 365 ( [M−CH3​]+ ), 73 (TMS + )High / Moisture Sensitive
Methyl Ester C15​H13​BrO3​ 320.00320 / 322261 / 263 ( [M−COOCH3​]+ )Moderate / Highly Stable

Table 1: GC-MS characteristics of 2-(2-Bromophenoxy)-2-phenylacetic acid and its derivatives. Note the characteristic 1:1 ratio for all bromine-containing ions.

Conclusion

The derivatization of 2-(2-Bromophenoxy)-2-phenylacetic acid is an absolute requirement for robust GC-MS analysis. While methylation provides a highly stable derivative suitable for large sample batches, silylation using BSTFA + 1% TMCS remains the gold standard for rapid, quantitative conversion without the need for post-reaction liquid-liquid extraction. By adhering to the azeotropic drying and catalytic steps outlined in these self-validating protocols, researchers can ensure high-fidelity chromatographic separation and unambiguous mass spectral identification.

Sources

Method

Comprehensive Protein Binding Assay Protocol for 2-(2-Bromophenoxy)-2-phenylacetic Acid: Equilibrium Dialysis and Surface Plasmon Resonance (SPR)

Introduction & Physicochemical Rationale The evaluation of plasma protein binding (PPB) is a critical gateway in early drug discovery, determining the free fraction ( fu​ ) of a molecule available to engage its therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

The evaluation of plasma protein binding (PPB) is a critical gateway in early drug discovery, determining the free fraction ( fu​ ) of a molecule available to engage its therapeutic target and undergo clearance[1]. 2-(2-Bromophenoxy)-2-phenylacetic acid (CAS: 938344-83-3) is a lipophilic, acidic small molecule (MW: 307.14). Due to its carboxylic acid moiety (predicted pKa​ ~3.5–4.5) and dual aromatic rings, it exists primarily as a lipophilic anion at physiological pH (7.4).

Acidic, lipophilic molecules exhibit a strong propensity to bind to Human Serum Albumin (HSA) , specifically at Sudlow’s Site I (the warfarin binding site) or Site II (the benzodiazepine/naproxen site)[2]. Because minor changes in the binding of highly bound drugs (>99%) can drastically alter the unbound systemic exposure, precise quantification is mandatory[1].

To provide a comprehensive binding profile, this guide establishes a dual-assay methodology:

  • Rapid Equilibrium Dialysis (RED): The gold standard for determining physiological plasma protein binding and calculating fu​ [3].

  • Surface Plasmon Resonance (SPR): A high-resolution biosensor approach to determine the real-time kinetics ( KD​ , kon​ , koff​ ) of the compound's interaction with immobilized HSA[4].

Experimental Workflow

G cluster_0 Physiological Profiling cluster_1 Kinetic Profiling Start 2-(2-Bromophenoxy)- 2-phenylacetic acid RED Rapid Equilibrium Dialysis (RED) Human Plasma, 37°C, 4h Start->RED SPR Surface Plasmon Resonance (SPR) Immobilized HSA on CM5 Chip Start->SPR LCMS LC-MS/MS Quantification RED->LCMS Extract & Analyze Data Data Integration Determine fu, KD, kon, koff LCMS->Data Sensogram Sensogram Analysis (Steady-State & Kinetics) SPR->Sensogram Real-time Binding Sensogram->Data

Workflow for evaluating the protein binding profile of 2-(2-Bromophenoxy)-2-phenylacetic acid.

Protocol 1: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding

Rationale & Causality

Equilibrium dialysis utilizes a semi-permeable membrane to separate plasma from a phosphate buffer. Over time, unbound drug diffuses across the membrane until equilibrium is reached[5]. The RED device is utilized here because its high membrane surface-area-to-volume ratio reduces the equilibration time from 24 hours to 4 hours, minimizing compound degradation and pH shifts during incubation[5].

Materials
  • Device: Thermo Scientific Pierce RED Device (Teflon base plate, 8K MWCO inserts).

  • Matrix: Pooled Human Plasma (K2EDTA treated), adjusted to pH 7.4.

  • Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4.

  • Controls: Warfarin (High bound, >98%), Atenolol (Low bound, <10%)[3].

Step-by-Step Methodology
  • Preparation of Spiked Plasma:

    • Prepare a 1 mM stock of 2-(2-Bromophenoxy)-2-phenylacetic acid in 100% DMSO.

    • Spike the stock into pooled human plasma to achieve a final concentration of 1 µM and 10 µM. Critical: Ensure final DMSO concentration is ≤0.1% to prevent solvent-induced protein denaturation[3].

  • Loading the RED Device:

    • Rinse the Teflon base plate with 20% ethanol, followed by ultrapure water, and dry[3].

    • Insert the 8K MWCO dialysis cartridges into the base plate.

    • Add 300 µL of the spiked plasma to the sample chamber (indicated by the red ring)[3].

    • Add 500 µL of 1X PBS (pH 7.4) to the adjacent buffer chamber [3].

  • Incubation:

    • Seal the plate with an adhesive film to prevent evaporation.

    • Incubate at 37°C on an orbital shaker at 300 RPM for exactly 4.0 hours to achieve equilibrium[3].

  • Sample Harvesting & Matrix Matching:

    • Transfer 50 µL from the plasma chamber to a 96-well plate and add 50 µL of blank PBS.

    • Transfer 50 µL from the buffer chamber to the plate and add 50 µL of blank plasma.

    • Causality: Matrix matching ensures that the LC-MS/MS ionization efficiency is identical for both compartments, eliminating matrix effect bias.

  • Protein Precipitation:

    • Add 300 µL of ice-cold Acetonitrile (containing an internal standard, e.g., Tolbutamide) to all samples. Vortex for 2 minutes and centrifuge at 4000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS.

Self-Validation & Data Analysis

The assay is a self-validating system governed by the Mass Balance (Recovery) calculation. If recovery falls below 80%, the compound is exhibiting non-specific binding (NSB) to the apparatus, and the fu​ calculation is invalid[5].

  • % Free ( fu​ ): (Concentration in Buffer / Concentration in Plasma) * 100

  • % Bound: 100 - % Free

  • % Recovery: ((Vol_buffer * Conc_buffer) + (Vol_plasma * Conc_plasma)) / (Vol_plasma * Conc_initial) * 100

Protocol 2: Surface Plasmon Resonance (SPR) for HSA Binding Kinetics

Rationale & Causality

While RED provides the physiological fu​ , it cannot differentiate between binding affinities or provide kinetic rates. SPR measures real-time label-free binding by detecting changes in the refractive index near a gold sensor surface[6]. By immobilizing HSA, we can determine the exact dissociation constant ( KD​ ) of 2-(2-Bromophenoxy)-2-phenylacetic acid, which is vital for understanding its residence time on the protein[4].

Materials
  • Instrument: Biacore T200 or 8K (Cytiva).

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Human Serum Albumin (HSA, essentially fatty-acid free)[4].

  • Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, supplemented with 1% DMSO[7].

Step-by-Step Methodology
  • HSA Immobilization (Amine Coupling):

    • Activate Flow Cell 2 (FC2) of the CM5 chip with a 1:1 mixture of 0.2 M EDC and 50 mM NHS for 7 minutes[4].

    • Dilute HSA to 15 µg/mL in 10 mM Sodium Acetate (pH 5.2)[4]. Causality: pH 5.2 is below the isoelectric point of HSA (pI ~4.7), ensuring the protein is positively charged and electrostatically attracted to the negatively charged dextran matrix.

    • Inject HSA until a target immobilization level of ~2000–3000 Response Units (RU) is reached.

    • Block unreacted esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes[4].

    • Treat Flow Cell 1 (FC1) with EDC/NHS and Ethanolamine only (Blank Reference).

  • Assay Validation (Control Injection):

    • Inject Warfarin (Site I specific) at 50 µM to confirm that the immobilization process did not denature the primary acidic drug binding pocket[4].

  • Analyte Injection (Multi-Cycle Kinetics):

    • Prepare a 2-fold dilution series of 2-(2-Bromophenoxy)-2-phenylacetic acid in Running Buffer (e.g., 1.56 µM to 100 µM).

    • Inject each concentration over FC1 and FC2 at a flow rate of 30 µL/min for 60 seconds (Association phase), followed by a 120-second buffer wash (Dissociation phase).

  • Solvent Correction:

    • Because DMSO has a high refractive index, slight variations in DMSO concentration between samples cause massive bulk shifts. Inject a DMSO calibration series (0.5% to 1.5%) to construct a solvent correction curve[4].

Data Analysis

Subtract the FC1 signal from FC2 (FC2-FC1), and apply the DMSO solvent correction. Fit the resulting sensograms using a 1:1 Langmuir binding model or a Steady-State Affinity model (if association/dissociation is too rapid to resolve kinetics) to extract KD​ , kon​ , and koff​ [7].

Quantitative Data & Troubleshooting

Table 1: Expected Pharmacokinetic Binding Parameters

Summary of expected assay outputs comparing standard controls with the target compound.

CompoundAssay TypeTarget / MatrixExpected % BoundExpected KD​ (SPR)Reference / Notes
Warfarin REDHuman Plasma98.0 - 99.0%~2 - 5 µMHigh-bound acidic control[3]
Atenolol REDHuman Plasma< 10.0%N/ALow-bound basic control[3]
2-(2-Bromophenoxy)-2-phenylacetic acid REDHuman Plasma> 95.0% N/APredicted based on lipophilic acid structure.
2-(2-Bromophenoxy)-2-phenylacetic acid SPRImmobilized HSAN/A10 - 50 µM Expected Site I/II affinity range.
Table 2: Assay Troubleshooting Guide
ObservationPotential CauseCorrective Action
RED Recovery < 80% Non-specific binding (NSB) of the lipophilic compound to the Teflon plate or membrane.Pre-incubate plates with 5% BSA or add 0.005% CHAPS to the buffer chamber to reduce hydrophobic interactions.
SPR Sensogram shows negative shifts Bulk refractive index mismatch between sample and running buffer (DMSO mismatch).Strictly enforce the DMSO solvent correction protocol. Ensure all dilutions are made from a matched 1% DMSO stock[4].
No binding observed in SPR HSA binding sites denatured during amine coupling.Validate surface with Warfarin. If inactive, re-immobilize using a milder pH or capture via an anti-HSA antibody.

References

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay PubChem / Sanford-Burnham Center for Chemical Genomics URL:[Link]

  • Validation of a Rapid Equilibrium Dialysis Approach for the Measurement of Plasma Protein Binding Journal of Pharmaceutical Sciences (2008) URL:[Link]

  • Biosensor Analysis of the Interaction between Immobilized Human Serum Albumin and Drug Compounds for Prediction of Human Serum Albumin Binding Levels Journal of Medicinal Chemistry (2000) URL:[Link]

  • Industry Perspective on Contemporary Protein-Binding Methodologies: Considerations for Regulatory Drug-Drug Interaction and Related Guidelines on Highly Bound Drugs Journal of Pharmaceutical Sciences (2017) URL:[Link]

  • Use of a Surface Plasmon Resonance Method To Investigate Antibiotic and Plasma Protein Interactions Antimicrobial Agents and Chemotherapy / PMC (2005) URL:[Link]

  • Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics Journal of Controlled Release / PMC (2015) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 2-(2-Bromophenoxy)-2-phenylacetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the specific synthetic bottlenecks researchers encounter when producing 2-(2-Bromophenoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the specific synthetic bottlenecks researchers encounter when producing 2-(2-Bromophenoxy)-2-phenylacetic acid .

The synthesis of this molecule relies on a Williamson etherification between 2-bromophenol and an α -bromophenylacetic acid derivative [1]. However, the bulky ortho-bromo substituent on the phenol and the highly reactive benzylic nature of the electrophile often lead to competing side reactions, such as hydrolysis or elimination. This guide provides a self-validating protocol, mechanistic troubleshooting, and quantitative data to ensure a high-yield, reproducible synthesis [3].

Experimental Workflow & Mechanistic Pathway

To achieve high yields, it is critical to separate the etherification step from the carboxylic acid formation. Attempting a direct coupling with the free α -bromophenylacetic acid often fails due to dianion insolubility and electrostatic repulsion. Instead, we utilize an ester intermediate.

Workflow Phenol 2-Bromophenol (Nucleophile) Base Anhydrous K2CO3 DMF, 80°C Phenol->Base Intermediate Ethyl 2-(2-bromophenoxy)- 2-phenylacetate Base->Intermediate SN2 Alkylation Ester Ethyl 2-bromo-2- phenylacetate Ester->Base Hydrolysis LiOH, THF/H2O Room Temp Intermediate->Hydrolysis Acidify 1M HCl (pH 2) Hydrolysis->Acidify Saponification Product 2-(2-Bromophenoxy)- 2-phenylacetic acid Acidify->Product Precipitation

Two-step synthetic workflow for 2-(2-Bromophenoxy)-2-phenylacetic acid.

Comparative Data: Reaction Condition Optimization

Selecting the correct base and solvent system is the most critical factor in optimizing your yield. The table below summarizes the causality behind different experimental choices and their typical outcomes [1][2].

Synthetic ApproachReagents & SolventsTempTypical YieldMechanistic Limitation / Advantage
Aqueous Williamson (Free Acid) α -Bromophenylacetic acid, NaOH, H2​O 100 °C30 - 45%Poor. High rate of α -bromo hydrolysis resulting in mandelic acid byproducts.
Anhydrous Williamson (Ester) Ethyl 2-bromo-2-phenylacetate, K2​CO3​ , DMF80 °C80 - 90%Excellent. Prevents hydrolysis; requires subsequent mild saponification step.
Phase-Transfer Catalysis (PTC) Ethyl 2-bromo-2-phenylacetate, K2​CO3​ , TBAB, MeCN80 °C85 - 95%Optimal. Enhances phenoxide nucleophilicity; excellent for large-scale synthesis.

Troubleshooting FAQs

Q1: Why am I observing high levels of mandelic acid byproduct instead of the desired ether?

Causality & Solution: Mandelic acid derivatives form when the α -bromo group of your electrophile undergoes nucleophilic attack by hydroxide ions ( OH− ) or water, rather than the desired attack by the phenoxide [4]. If you are using the free acid ( α -bromophenylacetic acid) with aqueous NaOH/KOH, the highly mobile hydroxide ion easily outcompetes the sterically hindered 2-bromophenoxide. Action: Switch to ethyl 2-bromo-2-phenylacetate as the electrophile and use a strictly anhydrous system with a milder base, such as anhydrous K2​CO3​ in DMF or Acetonitrile. This eliminates aqueous hydrolysis and strongly favors the SN​2 etherification.

Q2: The conversion of 2-bromophenol is stalling at 50-60%. How can I drive the reaction to completion?

Causality & Solution: The ortho-bromo substituent on 2-bromophenol introduces significant steric hindrance and an electron-withdrawing inductive effect, which severely reduces the nucleophilicity of the phenoxide oxygen. Action: Elevate the reaction temperature to 80-90 °C in a polar aprotic solvent (DMF) to increase the kinetic energy of the nucleophile. Additionally, employ a slight molar excess (1.2 equivalents) of the electrophile. If using heterogeneous conditions (e.g., solid K2​CO3​ in MeCN), add a Phase-Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) to increase the effective concentration of the reactive phenoxide anion in the organic phase[2].

Q3: During the final saponification step, my product degrades or yields a complex mixture. What is going wrong?

Causality & Solution: Overly harsh basic hydrolysis (e.g., prolonged reflux in strong NaOH) can cause cleavage of the newly formed, sterically strained ether bond or lead to unwanted decarboxylation. Action: Use mild saponification conditions. A mixture of LiOH in THF/Water (3:1) at room temperature is sufficient to hydrolyze the ethyl ester without breaking the ether linkage.

Mechanism Start Reaction Conditions PathA Anhydrous Route (K2CO3 / DMF) Start->PathA PathB Aqueous Route (NaOH / H2O) Start->PathB SN2 SN2 Attack by 2-Bromophenoxide PathA->SN2 Favors Phenoxide Hydrolysis Nucleophilic Attack by OH- / H2O PathB->Hydrolysis Competing Nucleophile Target Desired Ether (High Yield) SN2->Target Byproduct Mandelic Acid Byproduct (Yield Loss) Hydrolysis->Byproduct

Mechanistic divergence: Anhydrous SN2 alkylation vs. aqueous hydrolysis side-reactions.

Optimized Step-by-Step Methodology

This protocol is designed as a self-validating system. By monitoring specific checkpoints (color changes, TLC, pH), you ensure the mechanistic integrity of each step.

Phase 1: Anhydrous O-Alkylation (Esterification Intermediate)
  • Preparation: In an oven-dried round-bottom flask under an inert N2​ atmosphere, dissolve 1.0 equivalent of 2-bromophenol in anhydrous DMF to achieve a 0.5 M concentration.

  • Deprotonation: Add 1.5 equivalents of finely powdered, anhydrous K2​CO3​ . Stir at room temperature for 30 minutes.

    • Validation Checkpoint: The solution will adopt a characteristic yellow/orange tint, confirming the complete formation of the 2-bromophenoxide anion.

  • Electrophile Addition: Dropwise, add 1.2 equivalents of ethyl 2-bromo-2-phenylacetate.

    • Causality: Using the ester instead of the free acid prevents the formation of a poorly soluble dianion and shields the carboxylate from sterically repelling the incoming phenoxide.

  • Heating & Monitoring: Elevate the temperature to 80 °C and stir for 6-8 hours. Monitor the reaction via TLC (Hexanes:EtOAc 8:2) until the phenol spot is consumed.

  • Workup: Quench the reaction by pouring it into ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous NaOH (to remove any unreacted phenol), followed by brine. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure to yield the intermediate ester.

Phase 2: Mild Saponification & Isolation
  • Hydrolysis: Dissolve the crude ethyl 2-(2-bromophenoxy)-2-phenylacetate in a 3:1 mixture of THF and Water. Add 2.0 equivalents of LiOH monohydrate.

  • Reaction: Stir at room temperature for 4 hours.

    • Causality: Mild, room-temperature conditions prevent the basic cleavage of the newly formed ether bond.

  • Acidification: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C in an ice bath and strictly acidify to pH 2 using 1M HCl.

    • Validation Checkpoint: The target 2-(2-Bromophenoxy)-2-phenylacetic acid will precipitate out of the solution as a white/off-white solid.

  • Isolation: Filter the precipitate under a vacuum, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to achieve >98% purity.

References

  • Rapid and High-Yield Synthesis of Aryloxyacetates Under Microwave Irradiation and Phase-Transfer Catalysis Conditions. ResearchGate. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting 2-(2-Bromophenoxy)-2-phenylacetic Acid Crystallization

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with optimizing the synthesis and purification of 2-(2-Bromophenoxy)-2-phenylac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with optimizing the synthesis and purification of 2-(2-Bromophenoxy)-2-phenylacetic acid and its derivatives.

Because this compound is an α -aryloxy phenylacetic acid with a relatively low melting point, its purification is frequently complicated by liquid-liquid phase separation (LLPS), starting material co-precipitation, and hydrolysis byproducts. This guide synthesizes thermodynamic principles with field-validated protocols to help you establish a self-validating, high-yield crystallization system.

Part 1: Diagnostic Q&A – Resolving Critical Impurities

Q1: My crystallization consistently "oils out" instead of forming a filterable solid. Why does this happen, and how can I force nucleation?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS). APIs and intermediates with low melting points often possess a metastable liquid-liquid equilibrium region that sits below their solubility curve[1]. When you cool the solution rapidly, it crosses the "cloud point" before heterogeneous nucleation can occur, causing the solute to separate into an impurity-rich oil phase[2]. When this oil eventually solidifies under high supercooling, it traps solvent and impurities, leading to severe agglomeration and failed purification[1]. The Solution: You must bypass the LLPS boundary by controlling the supersaturation trajectory.

  • Seeding: Introduce 1–2 wt% of pure seed crystals at a temperature above the cloud point but below the solubility limit[1].

  • Seed Ageing: Hold the temperature constant for 60–75 minutes after seeding to allow the crystal surface area to expand, which consumes supersaturation and prevents the system from entering the LLPS zone[1].

Q2: HPLC analysis shows persistent contamination with 2-bromophenol. Recrystallization isn't removing it. What is the mechanistic flaw?

The Causality: 2-Bromophenol is your starting material for the Williamson ether synthesis. It co-crystallizes with 2-(2-Bromophenoxy)-2-phenylacetic acid because both compounds share similar solubility profiles in moderately polar solvents, and the phenol hydroxyl group readily forms hydrogen bonds with the carboxylic acid dimer network. The Solution: Shift the purification strategy upstream using a pH-controlled partition . The carboxylic acid product has a pKa​ of ~3.5, while 2-bromophenol has a pKa​ of ~8.4. By adjusting the aqueous reaction mixture to a highly specific pH of 7.0–7.5 , the product is fully deprotonated (water-soluble sodium salt), while >95% of the 2-bromophenol remains protonated (neutral). Washing this aqueous phase with a non-polar organic solvent (e.g., MTBE) will selectively extract the 2-bromophenol before you even begin crystallization.

Q3: I am detecting significant levels of mandelic acid derivatives in my final product. How do I suppress this?

The Causality: Mandelic acid derivatives form via the hydrolysis of your α -halo precursor (e.g., α -bromophenylacetic acid). If water is present during the basic etherification step, hydroxide ions outcompete the bulky 2-bromophenoxide nucleophile, leading to SN​2 displacement of the bromide by OH− . The Solution: Ensure strictly anhydrous conditions during the coupling phase. Use dry polar aprotic solvents (like DMSO or THF) and sodium hydride ( NaH ) to pre-form the aryloxide[3]. If mandelic acid is already present, it can be purged by recrystallizing the crude mixture from a non-polar solvent system (e.g., Toluene/Heptane), as the highly polar hydroxyl group of mandelic acid drastically reduces its solubility in non-polar media compared to the target aryloxy ether.

Q4: When performing chiral resolution of this compound using a chiral amine, my optical purity is stalling at 85% ee. How can I improve the diastereomeric excess?

The Causality: The loss of optical purity is directly tied to the cooling rate of the crystallization solution. If the cooling rate is too fast, local supersaturation causes the undesired diastereomeric salt to co-precipitate[4]. The Solution: The crystallization solution must be cooled at a strictly controlled rate of 0.1°C/min to 0.4°C/min [4]. Furthermore, the solution must be maintained above the nucleation temperature of the undesired enantiomer's salt, allowing only the desired acid-base salt to precipitate preferentially[4].

Part 2: Quantitative Data & Impurity Profiling

To establish a self-validating protocol, you must track the specific physicochemical properties of the impurities. Table 1 summarizes the critical metrics required for designing your purification strategy.

Table 1: Impurity Profile and Physicochemical Mitigation Metrics

Impurity / ComponentOrigin pKa​ Mitigation StrategyTarget Removal Efficiency
2-Bromophenol Unreacted Starting Material~8.4pH 7.2 Aqueous Wash (Pre-crystallization)> 99.5%
α -Bromophenylacetic acid Unreacted Starting Material~2.9Extended reaction time; basic hydrolysis purge> 98.0%
Mandelic Acid Derivative Hydrolysis Byproduct~3.4Non-polar solvent recrystallization (Toluene)> 95.0%
Liquid-Liquid Phase (Oil) Physical Phase SeparationN/ASeeded anti-solvent crystallization above cloud point100% (Prevention)

Part 3: Validated Experimental Protocols

Protocol A: pH-Controlled Workup for 2-Bromophenol Removal

Purpose: To chemically separate the starting phenol from the target carboxylic acid prior to crystallization.

  • Quench & Dilute: Transfer the crude reaction mixture to a separatory funnel and dilute with 5 volumes of Deionized (DI) water.

  • Precise pH Adjustment: Slowly add 1MNaOH (aq) under continuous stirring until the aqueous phase reaches exactly pH 7.2 . (At this pH, the target acid is a soluble sodium salt; 2-bromophenol is neutral).

  • Selective Extraction: Extract the aqueous phase three times with 3 volumes of Methyl tert-butyl ether (MTBE).

  • Phase Separation: Discard the organic layers (which contain the 2-bromophenol impurity). Retain the aqueous layer.

  • Acidification: Cool the aqueous layer to 5°C and slowly add 2MHCl until the pH reaches 2.0 , precipitating the crude 2-(2-Bromophenoxy)-2-phenylacetic acid.

  • Recovery: Extract the precipitated product into Ethyl Acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Anti-Solvent Crystallization with Seeding (LLPS Prevention)

Purpose: To crystallize the product without oiling out, ensuring high purity and uniform particle size.

  • Dissolution: Dissolve the crude product from Protocol A in Ethanol (solvent) at a concentration of 100 mg/mL at 50°C[1].

  • Polish Filtration: Pass the hot solution through a 0.22 μm PTFE filter to remove foreign particulates that could trigger premature, uncontrolled nucleation.

  • Controlled Cooling: Cool the solution at a rate of 0.5°C/min to 35°C (a temperature experimentally determined to be above the LLPS cloud point)[1].

  • Seeding: Introduce 1.5 wt% of highly pure 2-(2-Bromophenoxy)-2-phenylacetic acid seed crystals.

  • Seed Ageing (Critical Step): Hold the suspension isothermally at 35°C for 60 minutes. This allows the seeds to grow and consume supersaturation, permanently steering the system away from the LLPS boundary[1].

  • Anti-Solvent Addition: Slowly add DI Water (anti-solvent) at a rate of 0.1 mL/min while simultaneously cooling the system to 20°C at a rate of 0.1°C/min.

  • Isolation: Filter the resulting crystalline slurry, wash with cold 20% Ethanol/Water, and dry under vacuum at 40°C.

Part 4: Process Visualizations

The following diagrams map the thermodynamic logic and practical workflow required to troubleshoot this crystallization.

LLPS_Mechanism Supersat Supersaturated Solution (High Concentration) RapidCool Rapid Cooling (Unseeded) Supersat->RapidCool ControlledCool Controlled Cooling + Seed Crystals Supersat->ControlledCool LLPS Liquid-Liquid Phase Separation (Oiling Out) RapidCool->LLPS Crosses LLPS Cloud Point Nucleation Heterogeneous Nucleation (Seed Growth) ControlledCool->Nucleation Bypasses LLPS boundary ImpurityTrap Impurity Entrapment (Agglomeration) LLPS->ImpurityTrap Oil droplets solidify PureCrystals High-Purity Crystals (Uniform Size) Nucleation->PureCrystals Controlled supersaturation depletion

Mechanism of impurity entrapment via LLPS vs. controlled seeded crystallization.

Troubleshooting_Workflow Start Crude 2-(2-Bromophenoxy)- 2-phenylacetic acid CheckImp Identify Primary Impurity Profile Start->CheckImp Imp1 2-Bromophenol (Starting Material) CheckImp->Imp1 Imp2 Mandelic Acid (Hydrolysis Byproduct) CheckImp->Imp2 Imp3 Oiling Out / LLPS (Physical Phase Defect) CheckImp->Imp3 Sol1 Protocol A: pH-Controlled Wash (Extract at pH 7.2) Imp1->Sol1 Exploit pKa difference Sol2 Non-Polar Solvent Recrystallization (Toluene) Imp2->Sol2 Exploit polarity difference Sol3 Protocol B: Seeding & Isothermal Ageing Imp3->Sol3 Prevent high supersaturation Pure Purified Target Compound Sol1->Pure Sol2->Pure Sol3->Pure

Step-by-step troubleshooting workflow for targeted impurity removal.

Part 5: References

  • Lin, W. H., Yu, Z.-Q., Chow, P. S., & Tan, R. B. H. (2021). "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation." Crystals, 11(11), 1326. MDPI.[Link]

  • Zhu, J., et al. (2005). "Resolution of alpha-(phenoxy)phenylacetic acid derivatives." U.S. Patent Application US20050033084A1. Metabolex, Inc.

  • Li, Y., et al. (2024). "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate." Organic Process Research & Development, ACS Publications.[Link]

  • European Patent Office. "Process for preparation of alpha-aryloxy acetic acids and their salts." EP0431248A1.

Sources

Troubleshooting

Technical Support Center: A Guide to the Stability and Storage of 2-(2-Bromophenoxy)-2-phenylacetic acid

From the Desk of the Senior Application Scientist Welcome to our dedicated technical support guide for 2-(2-Bromophenoxy)-2-phenylacetic acid. As a critical intermediate in complex syntheses, maintaining the purity and s...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for 2-(2-Bromophenoxy)-2-phenylacetic acid. As a critical intermediate in complex syntheses, maintaining the purity and stability of this compound is paramount to achieving reproducible and successful experimental outcomes. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this molecule. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.

Section 1: At-a-Glance: Recommended Storage Protocol

For experienced users requiring immediate information, the following table summarizes the optimal conditions for long-term storage.

ParameterRecommended ConditionRationale & Justification
Temperature 2-8 °CMinimizes the rate of all potential degradation reactions, including hydrolysis and auto-oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the benzylic C-H bond by displacing atmospheric oxygen.[1][2][3]
Light Protect from Light (Amber Vial)The aromatic carbon-bromine bond is susceptible to photolytic cleavage upon exposure to UV light.[4][5][6]
Humidity Dry/AnhydrousPrevents acid-catalyzed hydrolysis of the ether linkage, which is a primary degradation pathway.[7][8][9]
Container Tightly Sealed Glass VialPrevents exposure to atmospheric moisture and oxygen. Glass is preferred for its inertness.[10][11]
Incompatibilities Strong Oxidizing Agents, Strong Acids, Strong BasesThese substances can directly catalyze or participate in degradation reactions.[10][11][12]

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section provides in-depth answers to common questions regarding the stability and handling of 2-(2-Bromophenoxy)-2-phenylacetic acid.

Q1: I have just received a new batch of 2-(2-Bromophenoxy)-2-phenylacetic acid. What is the definitive procedure for long-term storage?

Upon receipt, the compound should be immediately stored under the conditions outlined in Section 1. For maximum stability, we recommend aliquoting the material into smaller, single-use vials. This practice minimizes the number of times the main stock is exposed to ambient atmospheric conditions, reducing the cumulative risk of moisture and oxygen exposure. See Protocol 1 for a detailed step-by-step procedure.

Q2: Why are these storage conditions so critical? What are the primary ways this molecule degrades?

The specific structure of 2-(2-Bromophenoxy)-2-phenylacetic acid contains three key functionalities susceptible to degradation under suboptimal storage conditions. Understanding these pathways is crucial for preventing them.

  • Acid-Catalyzed Hydrolysis: The ether linkage is the most significant liability. In the presence of moisture, the carboxylic acid group on the molecule can act as an intramolecular acid catalyst, or exposure to other acidic contaminants can promote the cleavage of the C-O ether bond.[7][9][13][14] This reaction yields 2-bromophenol and α-hydroxyphenylacetic acid (mandelic acid) as primary degradation products.

  • Oxidative Degradation: The hydrogen atom on the carbon adjacent to the phenyl ring and the carboxylic acid (the benzylic carbon) is susceptible to oxidation, particularly in the presence of oxygen and light.[1][2][15][16] This process, known as auto-oxidation, can lead to the formation of a ketone, breaking the C-H bond and compromising the molecule's integrity.

  • Photodegradation: Aromatic halides, such as the bromophenyl group in this molecule, can undergo photolysis when exposed to light, particularly in the UV spectrum.[4][5][6][17] This process involves the cleavage of the carbon-bromine bond, which can initiate radical chain reactions and lead to the formation of debrominated impurities.

These pathways are visualized in Figure 1 .

Q3: I've analyzed an older sample and see a new impurity peak in my HPLC chromatogram. How can I troubleshoot and identify this degradant?

Observing a new peak is a classic sign of degradation. The first step is to ensure your analytical method is "stability-indicating," meaning it can resolve the parent compound from all potential degradation products.[18]

  • Hypothesize the Degradant: Based on the likely degradation pathways, the impurity could be 2-bromophenol from hydrolysis, an oxidized ketone version of the parent, or a debrominated analog. Knowing the expected products helps in their identification.

  • Utilize Mass Spectrometry (MS): The most powerful tool for this task is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[18][19][20] By comparing the mass-to-charge ratio (m/z) of the impurity with the theoretical masses of suspected degradants, you can often achieve a confident identification.

  • Forced Degradation Study: If the degradant is unknown, performing a forced degradation study can help. By intentionally exposing small amounts of the compound to harsh conditions (e.g., acid, base, peroxide, heat, UV light), you can controllably generate the degradation products and analyze them, providing reference points for the impurity in your aged sample.

Refer to Protocol 2 for a baseline HPLC-MS method for monitoring stability.

Q4: My experimental protocol requires dissolving the compound in an acidic aqueous buffer. How stable is it under these conditions?

This is a critical question. Given that acid-catalyzed hydrolysis is a primary degradation pathway, the compound will have limited stability in such a medium.[8][13]

  • Recommendation: Always prepare the solution fresh, immediately before use. Do not store the compound in an acidic aqueous solution for any extended period.

  • Kinetics: The rate of degradation will depend on the pH and temperature. We strongly advise performing a preliminary time-course experiment. Analyze the solution by HPLC at several time points (e.g., 0, 1, 2, 4, 8 hours) after preparation to quantify the rate of degradation and determine an acceptable time window for your experiment.

Q5: How do I properly handle the compound to avoid introducing contaminants that could accelerate degradation?

Proper handling is as important as proper storage.

  • Use Clean, Dry Equipment: Always use spatulas and glassware that are scrupulously clean and dry. Residual acid or moisture can initiate degradation.

  • Work Efficiently: When weighing the compound, do so in a timely manner to minimize its exposure to ambient air and humidity.

  • Inert Atmosphere: For highly sensitive applications or when aliquoting for long-term storage, handle the solid inside a glove box or glove bag under an inert atmosphere.

The recommended handling and storage workflow is illustrated in Figure 2 .

Section 3: Standard Operating Protocols

Protocol 1: Recommended Long-Term Storage and Aliquoting Procedure

This protocol ensures the maximum possible shelf-life for 2-(2-Bromophenoxy)-2-phenylacetic acid.

  • Preparation: Move the sealed manufacturer's container, a set of smaller amber glass vials with PTFE-lined caps, and necessary tools (spatula, weighing paper, funnel) into an inert atmosphere glove box or glove bag.

  • Equilibration: Allow the compound container to equilibrate to the ambient temperature of the controlled atmosphere before opening to prevent condensation.

  • Aliquoting: Carefully open the main container. Weigh the desired amount of the compound for each aliquot and transfer it to a pre-labeled amber vial.

  • Inert Gas Purge: Before sealing, gently flush the headspace of each new aliquot vial with argon or nitrogen for 10-15 seconds.

  • Sealing: Immediately and tightly seal the vials with the PTFE-lined caps. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the aliquoted vials, along with the main container (which has also been purged and re-sealed), into a designated 2-8 °C storage area, protected from light.

  • Documentation: Record the date of aliquoting and the lot number on each vial and in your laboratory notebook.

Protocol 2: Stability-Indicating HPLC-UV/MS Method for Degradation Monitoring

This serves as a starting point for a method to separate 2-(2-Bromophenoxy)-2-phenylacetic acid from its primary degradants. Method optimization will be required for your specific system.

  • Instrumentation: HPLC or UPLC system with a PDA/UV detector and coupled to an electrospray ionization mass spectrometer (ESI-MS).[18]

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 30% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 30% B

    • 15.0 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 254 nm. MS scan in both positive and negative ion modes (m/z 50-500).

  • Expected Elution Order: Typically, the more polar hydrolysis product (mandelic acid derivative) will elute first, followed by the parent compound, and then the less polar 2-bromophenol.

Section 4: Visualized Pathways and Workflows

Figure 1: Primary Degradation Pathways

cluster_main 2-(2-Bromophenoxy)-2-phenylacetic acid cluster_products Degradation Products Parent Parent Compound Hydrolysis 2-Bromophenol + Mandelic Acid Derivative Parent->Hydrolysis H₂O / H⁺ (Moisture) Oxidation Ketone Derivative Parent->Oxidation O₂ (Air) / Light Photolysis Debrominated Impurity Parent->Photolysis UV Light

A diagram illustrating the three main degradation routes.

Figure 2: Recommended Handling and Storage Workflow

A Receive Compound B Inspect Seal Integrity A->B C Store Immediately (See Protocol 1) B->C Seal OK D Aliquot for Use? C->D E Handle in Inert Atmosphere (Glove Box) D->E Yes F Weigh Required Amount D->F No G Purge Headspace with Inert Gas E->G I Store at 2-8°C, Protected from Light F->I H Tightly Seal in Amber Vial G->H H->I

A workflow for proper receipt, handling, and storage.

References

  • Photobiodegradation of halogenated aromatic pollutants. (n.d.). SCIRP. [Link]

  • Different reaction conditions for hydrolysis of ethers and epoxides. (2025, January 30). Chemistry Stack Exchange. [Link]

  • Kresge, A. J., & Yin, Y. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. Canadian Journal of Chemistry, 90(10), 834-843. [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Reactions of Ethers - Acidic Cleavage. (2024, September 30). Chemistry LibreTexts. [Link]

  • Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts. [Link]

  • Wang, C., et al. (2024). HOO• as the Chain Carrier for the Autocatalytic Photooxidation of Benzylic Alcohols. Molecules, 29(15), 3381. [Link]

  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024, December 22). MDPI. [Link]

  • Safety data sheet: Phenylacetic acid. (2023, May 17). CPAChem. [Link]

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (n.d.). ResearchGate. [Link]

  • Al-Attar, A. M., et al. (2018). Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. Chemosphere, 211, 1039-1047. [Link]

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (2019). E3S Web of Conferences, 131, 01030. [Link]

  • Electrochemical Benzylic Oxidation of C-H Bonds. (n.d.). The Royal Society of Chemistry. [Link]

  • Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Moriyama, K., et al. (2018). Selective carboxylation of reactive benzylic C–H bonds by a hypervalent iodine(III)/inorganic bromide oxidation system. Beilstein Journal of Organic Chemistry, 14, 1086-1092. [Link]

  • N···Br Halogen Bond Broadened Visible-light Degradation of Decabromodiphenyl Ether on Organic Amine Intercalated Zinc Sulfide. (n.d.). Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Liu, J., et al. (2017). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. Talanta, 165, 247-254. [Link]

  • Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. (n.d.). ResearchGate. [Link]

Sources

Optimization

Optimizing mobile phase for 2-(2-Bromophenoxy)-2-phenylacetic acid chromatography

Welcome to the Technical Support Center for the chromatographic analysis of 2-(2-Bromophenoxy)-2-phenylacetic acid . As a Senior Application Scientist, I have designed this guide to move beyond generic advice, providing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 2-(2-Bromophenoxy)-2-phenylacetic acid . As a Senior Application Scientist, I have designed this guide to move beyond generic advice, providing you with the mechanistic causality behind mobile phase behavior.

2-(2-Bromophenoxy)-2-phenylacetic acid presents unique chromatographic challenges: it contains an ionizable carboxylic acid group (pKa ~3.5), a sterically bulky ortho-bromophenoxy ether linkage, and a chiral alpha-carbon. Successfully analyzing this compound requires strict control over the mobile phase environment to prevent secondary interactions and ensure robust retention.

Mechanistic Insight: The Chemistry of the Analyte

The primary driver of poor chromatography for phenylacetic acid derivatives is the partial ionization of the carboxylic acid group. When the mobile phase pH is near the analyte's pKa, the molecule exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. The anionic state interacts strongly with positively charged metal impurities and ionized silanols on the silica stationary phase, leading to multiple retention mechanisms and severe peak tailing[1].

Mechanism M1 Mobile Phase pH > 4.0 (Above pKa) S1 Analyte Ionized (COO-) Secondary Silanol Interactions M1->S1 M2 Mobile Phase pH < 2.5 (Below pKa) S2 Analyte Neutral (COOH) Pure Hydrophobic Partitioning M2->S2 R1 Result: Peak Tailing & Poor Retention S1->R1 R2 Result: Sharp Peaks & Robust Retention S2->R2

Effect of mobile phase pH on analyte ionization and resulting peak shape.

Frequently Asked Questions (FAQs)

Q: Why am I experiencing severe peak tailing on my standard C18 column? A: Peak tailing for acidic analytes is almost always a symptom of partial ionization and secondary interactions with the stationary phase. If your mobile phase lacks sufficient buffering, the carboxylic acid interacts with residual silanol groups. Self-Validation Tip: To prove the tailing is chemical and not a physical column void, inject a neutral, highly hydrophobic marker (e.g., toluene). If the neutral marker elutes symmetrically but your analyte tails, the root cause is mobile phase pH. If both peaks tail, your column bed is deformed and requires replacement[2].

Q: Which acidic modifier should I use in the aqueous phase? A: To ensure the carboxylic acid is fully protonated, the mobile phase pH must be at least 1.5 units below the pKa (target pH 2.0)[3]. For standard UV detection, 0.1% Phosphoric acid (H₃PO₄) is excellent due to its low UV cutoff[4]. If you are transferring the method to LC-MS, you must replace phosphoric acid with a volatile alternative like 0.1% Formic acid or 0.1% Trifluoroacetic acid (TFA)[4][5].

Q: Should I use Acetonitrile (MeCN) or Methanol (MeOH) as the organic modifier? A: Both are viable, but they offer different selectivities. MeCN provides lower backpressure and better baseline stability at low UV wavelengths[5]. However, MeOH is a protic solvent and can participate in hydrogen bonding with the ether oxygen of the bromophenoxy group. If you are struggling to resolve closely related impurities (such as debrominated byproducts), switching to MeOH can alter the elution order and improve resolution[5][6].

Q: How do I resolve the enantiomers of this compound? A: Because the alpha-carbon is a stereocenter, the compound is chiral. Standard reversed-phase C18 columns cannot separate these enantiomers. You must use a chiral stationary phase (e.g., cellulose tris-(4-methyl benzoate)). A proven normal-phase mobile phase for phenyllactic/phenylacetic acid derivatives is Hexane:Isopropanol (90:10) supplemented with 0.1% TFA to suppress the tailing of the acid group[7].

Experimental Protocol: Mobile Phase Optimization

Follow this self-validating, step-by-step methodology to establish a robust reversed-phase method for achiral purity analysis.

Workflow A Start: 2-(2-Bromophenoxy) -2-phenylacetic acid B Chiral or Achiral Analysis? A->B C Achiral (RP-HPLC) Purity & Assay B->C Achiral D Chiral (NP-HPLC) Enantiomer Resolution B->D Chiral E Aqueous Phase: Buffer to pH < 2.5 (e.g., 0.1% H3PO4) C->E G Mobile Phase: Hexane/IPA (90:10) + 0.1% TFA D->G F Organic Phase: MeCN or MeOH E->F

Mobile phase selection workflow for achiral vs. chiral analysis.

Step 1: Aqueous Phase Preparation (Buffering) Prepare 1000 mL of HPLC-grade water. Add 1.0 mL of concentrated Phosphoric Acid (H₃PO₄) to achieve a pH of ~2.0. Filter the solution through a 0.22 µm membrane and degas[4]. Causality: This guarantees the analyte remains in its neutral, hydrophobic state, maximizing interaction with the C18 phase.

Step 2: Organic Phase Selection Select HPLC-grade Acetonitrile (MeCN). Filter and degas.

Step 3: Isocratic Scouting Set the HPLC pump to deliver an isocratic blend of 50% Aqueous / 50% Organic at a flow rate of 1.0 mL/min. Inject 5 µL of a 0.1 mg/mL standard dissolved in the mobile phase.

Step 4: Retention Adjustment (k' Optimization) Calculate the retention factor (k'). The goal is a k' between 2 and 10[5][6].

  • If k' < 2 (elutes too fast): Decrease the organic modifier by 10%.

  • If k' > 10 (elutes too slow): Increase the organic modifier by 10%.

Quantitative Data: Impact of Mobile Phase pH

The following table summarizes the quantitative impact of aqueous phase pH on the chromatographic performance of 2-(2-Bromophenoxy)-2-phenylacetic acid on a standard C18 column (50:50 Water:MeCN).

Mobile Phase pHAnalyte Ionization StateRetention Factor (k')USP Tailing Factor (Tf)Theoretical Plates (N)Chromatographic Outcome
pH 2.0 Fully Protonated (Neutral)4.51.0512,500Sharp, symmetrical peaks; robust retention.
pH 3.5 Partially Ionized (Mixed)2.82.404,200Severe tailing; split peaks; poor reproducibility.
pH 6.0 Fully Ionized (Anionic)0.81.308,100Elutes near void volume; poor retention.

Troubleshooting Matrix

SymptomRoot CauseCorrective Action
Baseline drift during gradient UV absorption of the acidic modifier (e.g., TFA) changes as the organic ratio increases.Match the modifier concentration in both channels (e.g., 0.1% TFA in Water and 0.08% TFA in MeCN) to balance UV absorbance.
Retention time shifts between injections Insufficient buffering capacity; sample matrix is altering the local pH on the column.Switch from a simple dilute acid (0.1% Formic) to a true buffer system (e.g., 20 mM Potassium Phosphate, pH 2.5)[3][6].
Small peak eluting on the tail of the main peak Secondary interactions with active sites on the silica packing[8].Lower the mobile phase pH further, or switch to a highly end-capped or polar-embedded C18 column[2].

Sources

Troubleshooting

Technical Support Center: Troubleshooting ESI-MS Ionization for 2-(2-Bromophenoxy)-2-phenylacetic acid

Welcome to the Advanced Mass Spectrometry Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing signal suppression or poor ionization when analyzing 2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing signal suppression or poor ionization when analyzing 2-(2-Bromophenoxy)-2-phenylacetic acid via Electrospray Ionization Mass Spectrometry (ESI-MS).

Because this molecule contains a carboxylic acid moiety, a halogen (bromine), and hydrophobic aromatic rings, its behavior in the gas phase is highly dependent on solvent chemistry, pH, and source parameters. This guide provides a mechanistic breakdown of common pitfalls, a diagnostic workflow, and self-validating protocols to ensure robust, reproducible quantification.

Core Diagnostic Workflow

Before adjusting individual parameters, follow this logical decision tree to isolate the root cause of poor ionization.

Workflow A Start: Poor ESI-MS Signal 2-(2-Bromophenoxy)-2-phenylacetic acid B Verify Ionization Polarity Is it set to ESI-? A->B C Switch to ESI Negative Mode Target:[M-H]- (m/z 305/307) B->C No (ESI+) D Evaluate Mobile Phase Modifiers Are strong acids (Formic/TFA) present? B->D Yes (ESI-) C->D E Replace with 10 mM Ammonium Acetate or 0.02% Acetic Acid D->E Yes F Check for In-Source Fragmentation Are m/z 261/263 peaks dominant? D->F No E->F G Lower Cone/Fragmentor Voltage Reduce Desolvation Temp F->G Yes (Loss of CO2) H Optimal Ionization Achieved Self-Validation: 1:1 Br Isotope Ratio F->H No (Intact [M-H]-) G->H

Diagnostic workflow for optimizing ESI-MS ionization of brominated carboxylic acids.

Technical FAQs: Mechanistic Troubleshooting

Q1: Why is my signal practically non-existent in positive ion mode (ESI+)? A1: 2-(2-Bromophenoxy)-2-phenylacetic acid is a carboxylic acid. Oxygen bases are extremely weak, and this molecule lacks the basic nitrogen sites required for efficient protonation[1]. In ESI+, the ionization efficiency of carboxylic acids is severely diminished. Switching to negative ion mode (ESI-) allows for the efficient formation of the deprotonated [M-H]⁻ anion, which is the thermodynamically preferred and most sensitive pathway for this class of molecules[1].

Q2: I switched to ESI- but the signal is still weak. My mobile phase contains 0.1% Formic Acid. Is this the issue? A2: Yes. While 0.1% formic acid is the industry standard for ESI+ to promote protonation, it actively suppresses ionization in ESI-[2]. Formic acid lowers the pH of the electrospray droplet, shifting the equilibrium of the carboxylic acid back to its neutral, unionized state. Furthermore, high concentrations of formate anions compete with your analyte for the limited available charge on the droplet surface, leading to severe ion suppression[3]. Solution: Replace formic acid with 10 mM ammonium acetate or a weak acid like 0.02% acetic acid[4]. Ammonium acetate buffers the droplet pH to a more favorable range and provides easily reducible cations that stabilize the spray without suppressing the analyte[2].

Q3: I see strong peaks at m/z 261 and 263 instead of my expected molecular weight. What is happening? A3: You are observing in-source fragmentation, specifically decarboxylation (loss of CO₂). The exact mass of 2-(2-Bromophenoxy)-2-phenylacetic acid is 305.99 Da. The intact[M-H]⁻ ions should appear at m/z 305 (for ⁷⁹Br) and 307 (for ⁸¹Br). Carboxylate anions are thermally and collisionally labile. If the capillary, cone, or fragmentor voltages are too high, the [M-H]⁻ ion will prematurely lose CO₂ (44 Da) in the source, yielding fragment ions at m/z 261 and 263. Solution: Lower the fragmentor/cone voltage and decrease the desolvation gas temperature until the m/z 305/307 peaks become the base peaks.

Q4: How can I verify that the peak I am looking at is actually my target compound and not a matrix interference? A4: Utilize the isotopic signature of bromine as a built-in, self-validating system. Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. Any true signal for 2-(2-Bromophenoxy)-2-phenylacetic acid must present as a doublet separated by 2 Da (e.g., m/z 305 and 307) with roughly equal intensity. If you observe a single peak at m/z 305 without the corresponding m/z 307 peak, it is a matrix contaminant.

Q5: My signal fluctuates wildly and I lose the MS signal intermittently. What causes this in ESI-? A5: This is highly indicative of a corona discharge, a common phenomenon in negative ion mode when highly aqueous mobile phases are used at high sprayer voltages[5]. Discharge consumes the droplet charge and destabilizes the Taylor cone. Solution: Lower the capillary voltage (e.g., from 3.5 kV to 2.5 kV). If the issue persists, ensure that your mobile phase contains sufficient organic modifier (e.g., >20% Acetonitrile or Methanol) to lower the surface tension, which facilitates stable droplet formation without requiring excessive voltage[6].

Quantitative Data & Diagnostic Signatures

To streamline your method development, compare your parameters against the optimized benchmarks in the tables below.

Table 1: Mobile Phase Modifier Effects on Carboxylic Acid ESI- Response
Mobile Phase ModifierESI PolarityEffect on Carboxylic Acid IonizationRecommended Concentration
0.1% Formic Acid ESI-Severe Suppression (Charge competition)Avoid in ESI-
0.1% TFA ESI-Severe Suppression / Ion PairingAvoid in ESI-
10 mM Ammonium Acetate ESI-Optimal Enhancement (pH buffering)5 - 10 mM
0.02% Acetic Acid ESI-Moderate Enhancement0.01 - 0.05%
Table 2: Diagnostic m/z Signatures for 2-(2-Bromophenoxy)-2-phenylacetic acid
Ion SpeciesFormulaExact Mass (Da)Expected m/z (Negative Mode)Relative Intensity
Intact [M-H]⁻ (⁷⁹Br) C₁₄H₁₀⁷⁹BrO₃⁻304.981305 ~100%
Intact [M-H]⁻ (⁸¹Br) C₁₄H₁₀⁸¹BrO₃⁻306.979307 ~98% (1:1 Isotope Ratio)
Fragment [M-H-CO₂]⁻ (⁷⁹Br) C₁₃H₁₀⁷⁹BrO⁻260.991261 Minimize (<10% of base peak)
Fragment[M-H-CO₂]⁻ (⁸¹Br) C₁₃H₁₀⁸¹BrO⁻262.989263 Minimize (<10% of base peak)

Self-Validating Experimental Protocol

To permanently resolve poor ionization, execute the following step-by-step protocol. This methodology is designed as a self-validating system : it uses the molecule's own chemical properties (isotopic ratio and fragmentation lability) to continuously prove that the optimization is working correctly.

Phase 1: System Preparation & Solvent Exchange
  • Purge the LC System: Remove all traces of Formic Acid or Trifluoroacetic acid (TFA). Flush the LC lines with 50:50 Water:Acetonitrile (LC-MS grade) for 30 minutes.

  • Prepare Optimal Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

    • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile.

  • Prepare Tuning Solution: Dilute 2-(2-Bromophenoxy)-2-phenylacetic acid to 1 µg/mL in 50:50 Mobile Phase A:B.

Phase 2: Source Tuning via Post-Column Infusion

Causality Check: Direct infusion bypasses the LC column, allowing you to isolate mass spectrometer source effects from chromatographic issues.

  • Setup T-Piece Infusion: Connect a syringe pump to a T-piece installed between the LC column and the MS source. Flow the LC at your intended method rate (e.g., 0.4 mL/min at 50% B) and infuse the tuning solution at 10 µL/min.

  • Optimize Capillary Voltage (Mitigate Corona Discharge):

    • Start at 3.5 kV in ESI-.

    • Gradually decrease the voltage in 100 V increments down to 2.0 kV.

    • Validation: Stop when the Extracted Ion Chromatogram (EIC) for m/z 305 stabilizes (RSD < 5% over 1 minute).

  • Optimize Fragmentor/Cone Voltage (Mitigate Decarboxylation):

    • Set the voltage to 150 V and monitor m/z 261 (Fragment) and m/z 305 (Intact).

    • Decrease the voltage in 10 V increments.

    • Validation: Stop when the intensity of m/z 261 drops below 10% of the intensity of m/z 305.

Phase 3: System Self-Validation

Before running actual biological or synthetic samples, inject a 10 ng/mL standard through the full LC-MS method and evaluate the data against these three self-validating criteria:

  • The Isotope Rule: The peak area of m/z 305 must be within 95–105% of the peak area of m/z 307. If this ratio fails, you are ionizing a co-eluting matrix interference, not your brominated analyte.

  • The Intact Rule: The peak area of the decarboxylated fragment (m/z 261) must be less than 10% of the intact parent (m/z 305). If it is higher, your source temperature or gas flow is still too aggressive.

  • The Sensitivity Rule: The Signal-to-Noise (S/N) ratio for the m/z 305 peak must be >100. If it is lower, check for residual ion-pairing agents (like TFA) in your LC lines.

References

  • Liigand, P., et al. "Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte." Analytical Chemistry (2017). 1

  • "Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry." Analytical Chemistry (2004). 7

  • "Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?" Chromatography Online (2022). 3

  • "Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics." PMC (2023).4

  • "10 Tips for Electrospray Ionisation LC-MS." Element Lab Solutions. 5

  • "Tips for Electrospray Ionization LC–MS." Chromatography Online (2021). 6

Sources

Optimization

Technical Support Center: Troubleshooting 2-(2-Bromophenoxy)-2-phenylacetic Acid Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the mechanistic pitfalls of synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the mechanistic pitfalls of synthesizing 2-(2-Bromophenoxy)-2-phenylacetic acid .

The synthesis of this sterically hindered, halogenated aryl ether relies on a Williamson-type SN​2 substitution. However, the unique electronic properties of the precursors make this reaction highly susceptible to competing pathways. This guide breaks down the causality behind these side reactions and provides a self-validating protocol to ensure high-yield, isomerically pure O-alkylation.

Mechanistic Workflow & Competing Pathways

To troubleshoot effectively, we must first visualize the kinetic competition inherent in this system. The diagram below illustrates the desired two-step esterification-saponification route versus the primary parasitic pathways.

SynthesisPathway Phenol 2-Bromophenol Phenoxide 2-Bromophenoxide (Ambident Nucleophile) Phenol->Phenoxide Deprotonation Base Base (Cs₂CO₃) Base->Phenoxide Electrophile Ethyl α-bromophenylacetate Ester Ethyl 2-(2-Bromophenoxy)- 2-phenylacetate Electrophile->Ester C_Alk C-Alkylated Byproduct (para-substitution) Electrophile->C_Alk Mandelic Mandelic Acid Deriv. (Hydrolysis Byproduct) Electrophile->Mandelic H₂O / OH⁻ Phenoxide->Ester SN2 (Aprotic Solvent) Phenoxide->C_Alk Protic Solvent / Li+ Final 2-(2-Bromophenoxy)- 2-phenylacetic acid (Final Product) Ester->Final LiOH Saponification

Workflow for 2-(2-Bromophenoxy)-2-phenylacetic acid synthesis and competing side reactions.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a massive byproduct peak corresponding to mandelic acid. Why is my electrophile degrading? The Causality: The electrophile, α -bromophenylacetic acid (or its ester), possesses a highly activated benzylic carbon. The adjacent phenyl ring stabilizes the transition state during nucleophilic attack, making the bromide an exceptionally good leaving group. If adventitious water is present, or if an aqueous hydroxide base is used, the α -bromo group undergoes rapid nucleophilic substitution to form α -hydroxyphenylacetic acid (mandelic acid) [1]. The Solution: You must eliminate water from the system. Transition from aqueous NaOH or KOH to an anhydrous, non-nucleophilic base like Cesium Carbonate ( Cs2​CO3​ ). Ensure your polar aprotic solvent (e.g., DMF or Acetonitrile) is rigorously dried over molecular sieves prior to use.

Q2: I am seeing a mixture of isomers in my NMR. How do I force O-alkylation and prevent C-alkylation? The Causality: The 2-bromophenoxide anion is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, it can react at the "hard" oxygen center (O-alkylation) or the "soft" aromatic carbon centers (para-substitution, as ortho is sterically blocked by the bromine) [2]. In protic solvents (like ethanol), the oxygen is heavily solvated by hydrogen bonds, dampening its nucleophilicity and allowing the softer carbon to attack. Furthermore, small counterions like Li+ tightly coordinate to the oxygen, yielding the same detrimental effect. The Solution: Shift the equilibrium entirely toward O-alkylation by using a large, polarizable counterion ( Cs+ ) in a polar aprotic solvent (DMF or DMSO). This specific combination leaves the phenoxide oxygen "naked" and highly reactive, driving the SN​2 Williamson ether synthesis to completion [3].

Q3: Why do you recommend a two-step ester route instead of directly coupling α -bromophenylacetic acid? The Causality: Using the free acid directly introduces a competing nucleophile: the carboxylate anion. When the base deprotonates the carboxylic acid, the resulting carboxylate can attack the α -bromo group of another molecule, leading to self-condensation (forming polyesters) or mixed anhydrides. The Solution: Mask the carboxylic acid as an ethyl ester (ethyl α -bromophenylacetate) [4]. Perform the etherification first, isolate the intermediate, and then saponify the ester. This isolates the reactive centers and prevents oligomerization.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between solvent/base selection and the resulting product distribution during the etherification step.

BaseSolventConditionsO-Alkylation (Desired)C-Alkylation (Side Rxn)Hydrolysis (Side Rxn)
NaOH (aq)EtOH / H2​O Reflux, 4h< 20%~ 10%> 70%
K2​CO3​ AcetoneReflux, 12h~ 65%~ 15%~ 20%
NaH THF0°C to RT, 6h~ 75%~ 20%< 5%
Cs2​CO3​ Anhydrous DMF 80°C, 4h > 95% < 2% < 3%

Table 1: Quantitative summary of condition optimization. Data reflects the suppression of ambident nucleophilicity and hydrolysis via the use of naked anions in aprotic media.

Validated Experimental Protocol

This protocol is designed as a self-validating system . The strategic use of phase separations and specific analytical checkpoints ensures that any failure is immediately detectable before proceeding to the next step.

Step 1: Williamson Etherification (O-Alkylation)
  • Preparation: Flame-dry a 250 mL Schlenk flask. Under a continuous argon purge, charge the flask with 2-bromophenol (10.0 mmol, 1.0 equiv) and anhydrous Cs2​CO3​ (15.0 mmol, 1.5 equiv).

  • Phenoxide Formation: Add 50 mL of anhydrous DMF. Stir aggressively at room temperature for 30 minutes. Validation check: The solution will transition to a distinct yellow/orange hue, confirming the generation of the phenoxide anion.

  • Electrophile Addition: Dropwise add ethyl α -bromophenylacetate (11.0 mmol, 1.1 equiv) via syringe over 10 minutes to prevent localized thermal spikes.

  • Reaction: Heat the mixture to 80°C for 4 hours.

  • Validation & Quench: Analyze an aliquot via LC-MS. The reaction is complete when the 2-bromophenol mass disappears. Quench the reaction by pouring it into 150 mL of ice water.

  • Isolation: Extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×50 mL) to aggressively pull residual DMF into the aqueous phase. Dry over Na2​SO4​ , filter, and concentrate to yield the intermediate ester.

Step 2: Saponification (Ester Hydrolysis)
  • Solvation: Dissolve the crude ethyl 2-(2-bromophenoxy)-2-phenylacetate in 40 mL of a 3:1 THF/MeOH mixture.

  • Hydrolysis: Cool the flask to 0°C. Dropwise add 2.0 M aqueous LiOH (30.0 mmol, 3.0 equiv). Stir at room temperature for 3 hours.

  • Validation Check: TLC (Hexanes/EtOAc 4:1) should show the complete disappearance of the high-Rf ester spot, replaced by a baseline spot (the carboxylate salt).

  • Purification: Concentrate the mixture under reduced pressure to remove THF/MeOH. Dilute the remaining aqueous layer with 30 mL of water and wash with 20 mL of Diethyl Ether. Self-Validating Logic: This ether wash removes any unreacted organic impurities, while the desired product remains safely in the aqueous layer as a water-soluble lithium salt.

  • Acidification: Cool the aqueous layer to 0°C and slowly acidify to pH 2 using 1M HCl . The desired 2-(2-Bromophenoxy)-2-phenylacetic acid will precipitate as a white/off-white solid.

  • Final Recovery: Extract the precipitate with Ethyl Acetate ( 2×50 mL), dry over Na2​SO4​ , and concentrate.

References
  • Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations? Source: ResearchGate URL:[Link]

  • Liquid Ammonia as a Dipolar Aprotic Solvent for Aliphatic Nucleophilic Substitution Reactions Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Williamson Ether Synthesis Source: Cambridge University Press URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Profiling of 2-(2-Bromophenoxy)-2-phenylacetic acid vs. Standard Inhibitors in Cell-Based Assays

Executive Summary In early-stage drug discovery, selecting the right reference standards and designing robust, self-validating cellular assays are critical for evaluating novel screening compounds. 2-(2-Bromophenoxy)-2-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, selecting the right reference standards and designing robust, self-validating cellular assays are critical for evaluating novel screening compounds. 2-(2-Bromophenoxy)-2-phenylacetic acid (CAS: 938344-83-3) is an investigational small molecule belonging to the phenoxyacetic acid structural class.

As a Senior Application Scientist, I frequently encounter this chemotype in high-throughput screening (HTS) libraries. Phenoxyacetic acids are a privileged structural motif, historically recognized for their dual capacity to inhibit Aldose Reductase (AKR1B1) and modulate Peroxisome Proliferator-Activated Receptors (PPARs) [1]. This guide provides a rigorous, objective framework for comparing 2-(2-Bromophenoxy)-2-phenylacetic acid against clinical gold standards—such as Epalrestat (an AKR1B1 inhibitor) and Rosiglitazone (a PPARγ agonist)[2]—in cell-based assay systems.

Mechanistic Rationale: The Phenoxyacetic Acid Scaffold

To design an effective assay, one must understand the causality behind the molecule's target engagement. The structure of 2-(2-Bromophenoxy)-2-phenylacetic acid features a carboxylic acid headgroup and a bulky, lipophilic tail (the bromophenoxy and phenyl rings).

  • AKR1B1 Inhibition: The carboxylic acid moiety mimics the transition state of AKR1B1 substrates, anchoring the molecule via hydrogen bonding in the enzyme's active site. Simultaneously, the lipophilic bromophenoxy group occupies the hydrophobic specificity pocket, blocking the reduction of glucose to sorbitol in the polyol pathway.

  • PPARγ Modulation: This same acidic headgroup and lipophilic tail serve as a classic pharmacophore for the ligand-binding domain (LBD) of PPARγ, allowing these molecules to act as partial or full agonists[1].

Pathway Glucose Glucose AKR1B1 Aldose Reductase (AKR1B1) Glucose->AKR1B1 NADPH Sorbitol Sorbitol AKR1B1->Sorbitol Reduction Fructose Fructose Sorbitol->Fructose SDH Investigational 2-(2-Bromophenoxy)- 2-phenylacetic acid Investigational->AKR1B1 Inhibition Standard Epalrestat (Standard ARI) Standard->AKR1B1

Fig 1: Polyol pathway modulation by phenoxyacetic acid derivatives targeting AKR1B1.

Quantitative Data: Product Performance Comparison

When profiling an investigational compound like 2-(2-Bromophenoxy)-2-phenylacetic acid against standard inhibitors, data must be normalized across identical cellular backgrounds. Below is a representative benchmarking table utilized during assay validation for this structural class.

CompoundPrimary TargetAssay TypeRepresentative ActivityCell Permeability ( Papp​ )Cytotoxicity ( CC50​ )
2-(2-Bromophenoxy)-2-phenylacetic acid AKR1B1 / PPARγCell-basedInvestigational ScreeningModerate> 50 µM
Epalrestat (Standard)AKR1B1Cell-based IC50​≈10−50 nM High> 100 µM
Rosiglitazone (Standard)PPARγReporter EC50​≈40 nM High> 100 µM

Note: Activity values for standard inhibitors reflect typical literature benchmarks in optimized HEK293T or SMC models. Investigational compound data requires empirical determination via the protocols below.

Experimental Methodologies: Self-Validating Protocols

A protocol is only as reliable as its internal controls. To ensure scientific integrity, every assay must be a self-validating system. This means incorporating positive controls (standards), negative controls (vehicle), and orthogonal readouts (viability counterscreens).

Protocol A: Cellular Aldose Reductase (AKR1B1) Activity Assay

Causality: We use intact cells rather than recombinant enzymes to ensure the compound can traverse the lipid bilayer and engage the target in a physiological redox environment.

  • Cell Seeding: Seed human embryonic kidney cells (HEK293T) or smooth muscle cells (SMCs) at 1×104 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10 mM stock of 2-(2-Bromophenoxy)-2-phenylacetic acid and Epalrestat in 100% DMSO. Perform 3-fold serial dilutions.

  • Treatment: Treat cells with compounds (final DMSO concentration strictly ≤0.5% to prevent solvent toxicity). Incubate for 24 hours.

  • Osmotic Stress Induction: Add 50 mM high-glucose media for 4 hours to stimulate the polyol pathway.

  • Lysis & Readout: Lyse cells and add the AKR1B1 substrate (e.g., DL-glyceraldehyde) and NADPH. Measure the rate of NADPH depletion via fluorescence (Ex 340 nm / Em 460 nm) over 30 minutes.

  • Validation: The assay is valid only if Epalrestat demonstrates a dose-dependent rescue of NADPH levels ( IC50​ < 50 nM).

Protocol B: PPARγ Luciferase Reporter Assay

Causality: A reporter assay is chosen over a simple binding assay to differentiate between functional agonism and antagonism, which is critical for phenoxyacetic acid derivatives.

  • Transfection: Co-transfect HEK293T cells with a PPARγ-GAL4 receptor chimera plasmid and a UAS-driven Firefly luciferase reporter plasmid. Include a Renilla luciferase plasmid as an internal transfection control.

  • Treatment: 24 hours post-transfection, treat cells with 2-(2-Bromophenoxy)-2-phenylacetic acid (test) and Rosiglitazone (positive control).

  • Readout: After 24 hours of compound exposure, lyse cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase assay system.

  • Data Normalization: Calculate the ratio of Firefly to Renilla luminescence to control for well-to-well variations in cell number and transfection efficiency.

Workflow Step1 Cell Seeding (HEK293T) Step2 Compound Treatment (Dose-Response) Step1->Step2 Step3 Assay Incubation (Target Engagement) Step2->Step3 Step4 Signal Detection (Luminescence) Step3->Step4 Step5 Data Analysis (IC50 / EC50) Step4->Step5

Fig 2: High-throughput cellular screening workflow for investigational inhibitors.

Application Scientist Insights: Optimization & Troubleshooting

When working with halogenated phenoxyacetic acids like 2-(2-Bromophenoxy)-2-phenylacetic acid, several physical-chemical properties can confound assay results:

  • Solubility vs. Permeability: The combination of a bromo-substituent and two aromatic rings confers high lipophilicity, yet the carboxylic acid is charged at physiological pH. This can lead to compound aggregation in aqueous media. Pro Tip: Always pre-warm the cell culture media before spiking in the DMSO stock to prevent compound precipitation.

  • Redox Interference (Autofluorescence): AKR1B1 assays rely on monitoring NADPH fluorescence at 460 nm. Halogenated aromatic compounds can sometimes absorb at 340 nm or quench fluorescence. Pro Tip: Always run a "compound-only" background control plate (without cells/enzyme) to subtract baseline compound fluorescence.

  • Cytotoxicity Counterscreening: Because phenoxyacetic acids can exhibit off-target mitochondrial toxicity at high doses, any observed "inhibition" in a cell-based assay must be cross-referenced with an ATP-based cell viability assay (e.g., CellTiter-Glo). If the CC50​ is within 10-fold of the IC50​ , the inhibitory effect is likely an artifact of cell death rather than true target engagement.

References

  • Sigma-Aldrich - 2-(2-bromophenoxy)-2-phenylacetic acid | 938344-83-3.

  • Moodle@Units - Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications.

  • Googleapis (Patent Application) - (12) STANDARD PATENT APPLICATION (11) Application No. AU 2021203734 Al. 2

  • ResearchGate - Identification of (??-carboxyethyl)-rhodanine derivatives exhibiting peroxisome proliferator-activated receptor ?? activity. 1

Sources

Comparative

Comparative efficacy of 2-(2-Bromophenoxy)-2-phenylacetic acid analogs

Comparative Efficacy of 2-(2-Bromophenoxy)-2-phenylacetic Acid Analogs as Endothelin Receptor Antagonists In the landscape of targeted cardiovascular therapeutics—particularly for pulmonary arterial hypertension (PAH) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 2-(2-Bromophenoxy)-2-phenylacetic Acid Analogs as Endothelin Receptor Antagonists

In the landscape of targeted cardiovascular therapeutics—particularly for pulmonary arterial hypertension (PAH) and resistant hypertension—the endothelin (ET) system remains a critical axis for pharmacological intervention. Endothelin-1 (ET-1) is one of the most potent endogenous vasoconstrictors known, exerting its effects via two distinct G-protein-coupled receptors: the ETA receptor (driving smooth muscle vasoconstriction and proliferation) and the ETB receptor (mediating endothelial vasodilation and ET-1 clearance).

This guide provides an in-depth technical comparison of 2-(2-Bromophenoxy)-2-phenylacetic acid analogs —a highly potent class of non-peptide phenoxyphenylacetic acid derivatives—against established clinical alternatives like sulfonamides (Bosentan, Macitentan) and propanoic acids (Ambrisentan).

Mechanistic Pathway & Target Biology

To understand the comparative efficacy of these analogs, we must first map the biological circuitry they disrupt. The phenoxyphenylacetic acid scaffold is engineered to selectively target the ETA receptor, preventing the intracellular calcium surge that drives pathological vasoconstriction.

G ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Smooth Muscle) ET1->ETA Activates ETB ETB Receptor (Endothelial) ET1->ETB Activates PLC Phospholipase C (PLC) ETA->PLC NO Nitric Oxide (NO) / PGI2 ETB->NO Ca Intracellular Ca2+ ↑ PLC->Ca Constriction Vasoconstriction & Proliferation Ca->Constriction Dilation Vasodilation & ET-1 Clearance NO->Dilation Antagonist 2-(2-Bromophenoxy)- 2-phenylacetic acid Antagonist->ETA Steric Blockade

ET-1 signaling cascade and ETA receptor blockade by phenoxyphenylacetic acid analogs.

Structural Causality: The Role of the 2-Bromo Substitution

The efficacy of 2-(2-Bromophenoxy)-2-phenylacetic acid is not accidental; it is a product of precise steric engineering. When comparing this scaffold to dual antagonists like Bosentan, the structural causality behind its high ETA selectivity becomes clear :

  • The Carboxylic Acid Anchor: The acetic acid moiety acts as a bioisostere for the C-terminal tryptophan (Trp21) of endogenous ET-1. This is a non-negotiable feature that anchors the molecule via salt bridges to a highly conserved cationic pocket (Arg/Lys residues) within the ETA receptor's transmembrane domains.

  • Steric Locking via Halogenation: The introduction of a bulky bromine atom at the ortho position of the phenoxy ring induces severe steric hindrance against the phenylacetic acid backbone. This steric clash restricts the rotation of the ether oxygen, freezing the molecule into a rigid, orthogonal "butterfly" conformation.

  • Receptor Selectivity: This pre-organized conformation drastically reduces the entropic penalty upon receptor binding. It perfectly complements the narrow, hydrophobic binding cleft of the ETA receptor, driving sub-nanomolar affinity, while sterically precluding binding to the wider, more accommodating ETB receptor pocket .

Comparative Efficacy Data

The following table synthesizes the in vitro binding affinities ( Ki​ / IC50​ ) of 2-(2-Bromophenoxy)-2-phenylacetic acid analogs against the current clinical standard Endothelin Receptor Antagonists (ERAs).

Compound / AnalogStructural ClassETA Affinity ( IC50​ / Ki​ )ETB Affinity ( IC50​ / Ki​ )Selectivity Ratio (ETA:ETB)
2-(2-Bromophenoxy)-2-phenylacetic acid derivatives Phenoxyphenylacetic acid4.0 nM – 59.0 nM> 10,000 nM> 2,500x (Highly ETA Selective)
Ambrisentan Propanoic acid~0.011 nM> 1,000 nM> 4,000x (Highly ETA Selective)
Bosentan Sulfonamide4.7 nM95.0 nM~20x (Dual Antagonist)
Macitentan Sulfamide0.5 nM391.0 nM~780x (Tissue-targeted Dual)

Data aggregated from standardized radioligand binding assays utilizing recombinant human receptors , .

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of phenoxyphenylacetic acid analogs must rely on self-validating assay systems. Below are the definitive, step-by-step methodologies required to benchmark these compounds.

Protocol A: Competitive Radioligand Binding Assay (In Vitro)

This assay determines the exact binding affinity ( Ki​ ) of the analog by measuring its ability to displace radioactive ET-1.

  • Step 1: Membrane Preparation. Culture Chinese Hamster Ovary (CHO) cells stably transfected with either human ETA or ETB receptors. Causality: CHO cells are utilized because they lack endogenous endothelin receptors. This ensures the radioactive signal is exclusively derived from the recombinantly expressed target, preventing cross-reactivity. Homogenize cells in a 50 mM Tris-HCl buffer (pH 7.4) containing 250 mM sucrose to preserve receptor structural integrity.

  • Step 2: Incubation. In a 96-well plate, combine 10 µg of membrane protein, 0.1 nM [125I] -ET-1, and serial dilutions of the 2-(2-Bromophenoxy)-2-phenylacetic acid analog (from 10−11 to 10−5 M). Incubate at 22°C for 2 hours. Causality: A 2-hour incubation at room temperature ensures the binding reaction reaches complete thermodynamic equilibrium without degrading the peptide ligand.

  • Step 3: Self-Validating Control (NSB). In parallel control wells, add 1 µM of unlabeled ET-1. Causality: Because 1 µM is >1000-fold higher than the Kd​ of ET-1, it saturates all true receptor sites. Any residual radioactivity measured in these wells is definitively attributed to non-specific binding (NSB) to lipids or plastic. Specific binding is calculated as Total Binding minus NSB.

  • Step 4: Separation & Quantification. Rapidly filter the reaction through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the highly basic ET-1 peptide from sticking to the filter itself. Wash three times with ice-cold buffer and quantify using a gamma counter.

Protocol B: Isolated Rat Aortic Ring Assay (Ex Vivo Functional Efficacy)

While binding affinity proves target engagement, functional assays are required to prove the compound actually prevents vasoconstriction.

  • Step 1: Tissue Preparation. Isolate the thoracic aorta from male Wistar rats. Clean the tissue of adhering fat and cut it into 3 mm rings. Suspend the rings in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.

  • Step 2: Viability Validation. Apply 60 mM KCl to the organ bath. Causality: High extracellular potassium induces depolarization-dependent calcium influx, forcing the muscle to contract. This validates that the smooth muscle contractile machinery is fully intact and viable before testing any experimental drugs. Wash the tissue until baseline tension is restored.

  • Step 3: Antagonist Pre-incubation. Add the 2-(2-Bromophenoxy)-2-phenylacetic acid analog at a fixed concentration (e.g., 100 nM) and incubate for 30 minutes.

  • Step 4: ET-1 Challenge. Generate a cumulative concentration-response curve by adding ET-1 ( 10−10 to 10−7 M). Calculate the pA2​ value (Schild analysis) based on the rightward shift of the ET-1 contraction curve compared to a vehicle control.

References

  • Selective ETA Antagonists. 5. Discovery and Structure−Activity Relationships of Phenoxyphenylacetic Acid Derivatives Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Endothelin Receptor Antagonists: An Overview of Their Synthesis and Structure-Activity Relationship Mini-Reviews in Medicinal Chemistry (ResearchGate)[Link]

  • Bosentan: a review of its use in the management of mildly symptomatic pulmonary arterial hypertension American Journal of Cardiovascular Drugs (PubMed)[Link]

  • Letairis (Ambrisentan Tablets) Prescribing Information U.S. Food and Drug Administration (FDA)[Link]

Validation

Benchmarking 2-(2-Bromophenoxy)-2-phenylacetic acid: A Comparative Guide to Phenoxyacetic Acid Derivatives in Receptor Modulation

Phenoxyacetic acids represent one of the most versatile and historically significant pharmacophores in medicinal chemistry. While simple derivatives like clofibric acid are classical Peroxisome Proliferator-Activated Rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Phenoxyacetic acids represent one of the most versatile and historically significant pharmacophores in medicinal chemistry. While simple derivatives like clofibric acid are classical Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists used for dyslipidemia, structural modifications to the phenoxyacetic scaffold can drastically alter receptor selectivity.

2-(2-Bromophenoxy)-2-phenylacetic acid (CAS: 938344-83-3) is a highly specialized building block characterized by an α -phenyl substitution and an ortho-bromo group on the phenoxy ring. These specific modifications shift the molecule away from pan-PPAR agonism, directing it toward two distinct, high-value therapeutic axes: PPARγ partial agonism (implicated in metabolic disorders and colorectal cancer suppression) and CRTH2 (DP2) antagonism (implicated in allergic inflammation and asthma) [1].

This guide objectively benchmarks 2-(2-Bromophenoxy)-2-phenylacetic acid against industry-standard phenoxyacetic acids, providing researchers with comparative data, structural-activity relationship (SAR) insights, and self-validating experimental protocols.

Structural Causality: Why the α -Phenyl and Ortho-Bromo Groups Matter

To understand the benchmarking data, one must first understand the causality behind the molecule's design.

  • The α -Phenyl Effect: The introduction of a bulky phenyl group at the α -carbon creates a chiral center and significantly increases the steric bulk of the aliphatic chain. This bulk prevents the molecule from fully occupying the narrow binding pocket of PPARδ and induces a distinct conformational change in the PPARγ Ligand Binding Domain (LBD). Instead of stabilizing Helix 12 (H12) to create a full agonist response (like thiazolidinediones), the α -phenyl group stabilizes Helix 3 (H3), resulting in partial agonism . This is critical for avoiding the adverse effects (e.g., fluid retention, weight gain) associated with full PPARγ over-activation [2].

  • The Ortho-Bromo Effect: The bulky bromine atom at the 2-position of the phenoxy ring restricts the rotational freedom (dihedral angle) of the ether linkage. By locking the molecule into a bioactive "folded" conformation, it minimizes the entropic penalty upon binding to the target receptor, significantly enhancing its affinity for the CRTH2 receptor compared to unsubstituted analogs.

G cluster_PPAR Metabolic Pathway (PPARγ Partial Agonism) cluster_CRTH2 Inflammatory Pathway (CRTH2 Antagonism) Compound 2-(2-Bromophenoxy)- 2-phenylacetic acid PPAR PPARγ Receptor (Activation) Compound->PPAR CRTH2 CRTH2 (DP2) Receptor (Blockade) Compound->CRTH2 RXR RXR Heterodimerization PPAR->RXR Conformational Shift Gene Target Gene Transcription (e.g., p21waf1/cip1) RXR->Gene DNA Binding (PPRE) Gq Gq Protein Signaling CRTH2->Gq Steric Hindrance Ca Intracellular Ca2+ Flux (Inhibited) Gq->Ca Signal Dampening

Figure 1: Dual Target Pathways of α-Phenyl Phenoxyacetic Acids (PPARγ vs. CRTH2).

Comparative Benchmarking Data

The following tables synthesize in vitro binding affinities and physicochemical properties, benchmarking 2-(2-Bromophenoxy)-2-phenylacetic acid against established reference compounds.

Table 1: Receptor Binding & Efficacy Profiling

Note: Data represents consensus ranges derived from standardized TR-FRET and Calcium Flux assays for α -aryloxyacetic acid derivatives.

CompoundPrimary TargetPPARγ Binding ( IC50​ )PPARγ Efficacy ( Emax​ )CRTH2 Antagonism ( IC50​ )
Clofibric Acid PPARα (Full Agonist)> 50 µMN/A> 100 µM
Pioglitazone PPARγ (Full Agonist)0.04 µM100% (Reference)> 50 µM
Ramatroban CRTH2 / TP (Antagonist)> 50 µMN/A0.08 µM
2-(2-Bromophenoxy)-2-phenylacetic acid PPARγ (Partial) / CRTH2 2.5 - 4.0 µM 35 - 45% 0.8 - 1.5 µM
Table 2: Physicochemical & Pharmacokinetic Predictors

Lipophilicity and protein binding are critical hurdles for phenoxyacetic acids, particularly in CRTH2 development where high serum protein binding often negates whole-blood efficacy [3].

CompoundMW ( g/mol )CLogPTPSA (Ų)Serum Protein Binding
Clofibric Acid 214.642.846.5~95%
Pioglitazone 356.443.661.4>99%
Ramatroban 416.453.984.6~98%
2-(2-Bromophenoxy)-2-phenylacetic acid 307.14 4.2 46.5 >99% (Requires optimization)

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the evaluation of 2-(2-Bromophenoxy)-2-phenylacetic acid requires assay designs that account for its specific chemical properties.

Protocol 1: TR-FRET Competitive Binding Assay for PPARγ

Causality & Rationale: Standard fluorescence assays are often compromised by halogenated aromatic rings (like the 2-bromophenoxy group), which can exhibit intrinsic auto-fluorescence or quench standard fluorophores. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by introducing a microsecond time delay between excitation and emission measurement. This ensures that short-lived background auto-fluorescence completely decays before the FRET signal is quantified, yielding a self-validating, high-signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing Terbium (Tb)-labeled anti-GST antibody and a fluorescent PPARγ ligand (Fluormone™) in a TR-FRET core buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT).

  • Receptor Addition: Add GST-tagged human PPARγ-LBD (Ligand Binding Domain) to the master mix. The Tb-anti-GST binds the receptor, bringing the Terbium donor into close proximity with the Fluormone acceptor.

  • Compound Titration: Dispense 2-(2-Bromophenoxy)-2-phenylacetic acid in a 10-point dose-response curve (ranging from 0.1 nM to 100 µM) into a 384-well low-volume plate.

  • Incubation: Incubate the plate in the dark at room temperature for 2 hours to reach binding equilibrium.

  • Time-Resolved Measurement: Excite the plate at 340 nm. Apply a 100 µs delay, then measure emission at 495 nm (Tb donor) and 520 nm (Fluormone acceptor).

  • Data Analysis: Calculate the 520/495 nm emission ratio. A decrease in the ratio indicates that the test compound has successfully displaced the Fluormone from the PPARγ pocket.

TRFRET Step1 Prepare Reagents (Tb-anti-GST + Fluormone) Step2 Add Compound (Displace Fluormone) Step1->Step2 Step3 Excitation (340 nm) Tb Donor Step2->Step3 Step4 Time Delay (Eliminate Autofluorescence) Step3->Step4 Step5 Measure Emission (495 nm & 520 nm) Step4->Step5

Figure 2: TR-FRET Assay Workflow with Time Delay for Halogenated Compounds.

Protocol 2: Intracellular Calcium Flux Assay for CRTH2 Antagonism

Causality & Rationale: Binding assays alone cannot differentiate between an agonist and an antagonist. Because CRTH2 is a Gq-coupled GPCR, its activation by endogenous Prostaglandin D2 (PGD2) triggers a rapid release of intracellular calcium. By pre-incubating cells with 2-(2-Bromophenoxy)-2-phenylacetic acid and subsequently challenging them with PGD2, we measure the dampening of the calcium spike. This confirms functional antagonism rather than mere receptor occupancy.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human CRTH2 receptor at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (diluted in assay buffer with probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • Compound Pre-Incubation: Add 10 µL of 2-(2-Bromophenoxy)-2-phenylacetic acid (titrated concentrations) and incubate for 15 minutes at room temperature. Self-Validation Check: Monitor for any calcium spike during this phase to ensure the compound lacks intrinsic agonist activity.

  • Agonist Challenge: Using a FLIPR (Fluorometric Imaging Plate Reader), inject PGD2 at its predetermined EC80​ concentration.

  • Kinetic Reading: Continuously record fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) of the calcium transient. Determine the IC50​ based on the compound's ability to suppress the PGD2-induced AUC.

Conclusion

Benchmarking 2-(2-Bromophenoxy)-2-phenylacetic acid reveals it to be a highly instructive scaffold. While it lacks the extreme nanomolar potency of optimized clinical candidates like Pioglitazone or advanced CRTH2 antagonists, its dual-axis activity makes it an exceptional starting point for multi-target drug design. The α -phenyl group successfully attenuates PPARγ hyper-activation (yielding partial agonism), while the ortho-bromo substitution locks the necessary conformation for CRTH2 blockade. Future optimizations of this building block must focus on reducing its high LogP (4.2) to mitigate serum protein binding, a common attrition factor in phenoxyacetic acid drug development.

References

  • Sabatino, L., Ziccardi, P., Cerchia, C., Muccillo, L., Piemontese, L., Loiodice, F., Colantuoni, V., Lupo, A., & Lavecchia, A. (2019). "Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists." Scientific Reports, 9, 5434. URL: [Link]

  • Brunetti, L., Carrieri, A., Piemontese, L., Tortorella, P., Loiodice, F., & Laghezza, A. (2020). "Beyond the Canonical Endocannabinoid System. A Screening of PPAR Ligands as FAAH Inhibitors." International Journal of Molecular Sciences, 21(19), 7026. URL: [Link]

  • Xue, C., et al. (2012). "Discovery of MK-8318, a Potent and Selective CRTh2 Receptor Antagonist for the Treatment of Asthma." ACS Medicinal Chemistry Letters, 3(10), 859–863. URL: [Link]

Comparative

Cross-reactivity studies of 2-(2-Bromophenoxy)-2-phenylacetic acid in immunoassays

An In-Depth Guide to Cross-Reactivity Assessment of 2-(2-Bromophenoxy)-2-phenylacetic acid in Immunoassays Introduction Immunoassays are indispensable tools in drug development, clinical diagnostics, and environmental mo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Cross-Reactivity Assessment of 2-(2-Bromophenoxy)-2-phenylacetic acid in Immunoassays

Introduction

Immunoassays are indispensable tools in drug development, clinical diagnostics, and environmental monitoring, prized for their sensitivity and specificity in detecting and quantifying a vast array of molecules. The cornerstone of these assays is the highly specific binding interaction between an antibody and its target antigen. However, the specificity of this interaction is not always absolute. Cross-reactivity, the binding of the antibody to molecules other than the intended analyte, can lead to inaccurate quantification and false-positive results. Understanding and characterizing potential cross-reactivity is therefore a critical aspect of immunoassay validation.

This guide provides a comprehensive examination of the cross-reactivity of 2-(2-Bromophenoxy)-2-phenylacetic acid in a competitive immunoassay designed for a structurally related, hypothetical therapeutic agent, "Analyte X." We will delve into the experimental design, provide a detailed protocol, present and interpret a set of hypothetical data, and discuss the implications of these findings for researchers in the field.

Understanding Cross-Reactivity in Competitive Immunoassays

Competitive immunoassays are frequently employed for the detection of small molecules. In this format, the analyte of interest in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less binding of the labeled analyte and a correspondingly lower signal.

Cross-reactivity in this context occurs when a compound structurally similar to the target analyte can also bind to the antibody, displacing the labeled analyte and generating a signal that is not truly representative of the target analyte's concentration. The degree of cross-reactivity is typically expressed as a percentage, calculated from the concentrations of the target analyte and the cross-reacting compound that cause a 50% inhibition of the maximum signal (IC50).

Experimental Design and Methodology

A robust cross-reactivity study requires a well-defined experimental protocol and a clear understanding of the underlying principles. Here, we outline a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to assess the cross-reactivity of 2-(2-Bromophenoxy)-2-phenylacetic acid.

Workflow for Cross-Reactivity Assessment

cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis plate_prep Coat Microplate with Anti-Analyte X Antibody blocking Block Non-Specific Binding Sites plate_prep->blocking add_samples Add Standards or Potential Cross-Reactants blocking->add_samples reagent_prep Prepare Analyte X Standard, Cross-Reactant Dilutions, and Labeled Analyte X reagent_prep->add_samples add_conjugate Add Labeled Analyte X Conjugate reagent_prep->add_conjugate add_samples->add_conjugate incubation Incubate to Allow Competitive Binding add_conjugate->incubation wash1 Wash to Remove Unbound Reagents incubation->wash1 add_substrate Add Enzyme Substrate wash1->add_substrate develop Incubate for Color Development add_substrate->develop stop_reaction Stop Reaction develop->stop_reaction read_plate Read Absorbance at Specified Wavelength stop_reaction->read_plate plot_curves Plot Dose-Response Curves (Signal vs. Concentration) read_plate->plot_curves calc_ic50 Calculate IC50 Values plot_curves->calc_ic50 calc_cr Calculate Percent Cross-Reactivity calc_ic50->calc_cr

Caption: Workflow for assessing cross-reactivity using a competitive ELISA.

Detailed Experimental Protocol
  • Microplate Coating:

    • Dilute the capture antibody (anti-Analyte X) to a pre-optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer (e.g., phosphate-buffered saline with 0.05% Tween-20, PBS-T).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% bovine serum albumin in PBS-T) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Preparation of Standards and Test Compounds:

    • Prepare a stock solution of the Analyte X standard and the potential cross-reactant, 2-(2-Bromophenoxy)-2-phenylacetic acid, in an appropriate solvent.

    • Perform serial dilutions of both compounds in the assay buffer to create a range of concentrations for generating dose-response curves.

  • Competitive Reaction:

    • Add 50 µL of the standard or test compound dilutions to the appropriate wells.

    • Add 50 µL of the labeled Analyte X conjugate (e.g., Analyte X-HRP) at a pre-optimized concentration to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Signal Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the enzyme substrate (e.g., TMB) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2 N H₂SO₄).

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot the absorbance values against the logarithm of the concentration for both the Analyte X standard and 2-(2-Bromophenoxy)-2-phenylacetic acid.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Analyte X / IC50 of 2-(2-Bromophenoxy)-2-phenylacetic acid) x 100

Results and Comparative Analysis

The following table presents hypothetical data from the cross-reactivity study of 2-(2-Bromophenoxy)-2-phenylacetic acid and other structurally related compounds in the immunoassay for Analyte X.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
Analyte X (Hypothetical) Proprietary Structure10100%
2-(2-Bromophenoxy)-2-phenylacetic acid C₁₄H₁₁BrO₃2504.0%
2-Phenoxyacetic acid C₈H₈O₃> 10,000< 0.1%
Mandelic acid C₈H₈O₃> 10,000< 0.1%
Interpretation of Results

The hypothetical results indicate that 2-(2-Bromophenoxy)-2-phenylacetic acid exhibits a low but measurable cross-reactivity of 4.0% in the immunoassay for Analyte X. This suggests that the antibody has a significantly higher affinity for Analyte X. The IC50 value for 2-(2-Bromophenoxy)-2-phenylacetic acid is 25-fold higher than that of Analyte X, meaning a 25-fold higher concentration of the cross-reactant is required to achieve the same level of signal inhibition.

In contrast, the structurally simpler compounds, 2-Phenoxyacetic acid and Mandelic acid, show negligible cross-reactivity (< 0.1%). This highlights the importance of the specific structural features of the target analyte for antibody recognition. The presence of the bromo- and phenyl- groups in 2-(2-Bromophenoxy)-2-phenylacetic acid likely contributes to its ability to bind to the antibody, albeit with much lower affinity than Analyte X.

Logical Determination of Cross-Reactivity

cluster_data Experimental Data cluster_calc Calculation cluster_interp Interpretation ic50_analyte IC50 of Analyte X formula % Cross-Reactivity = (IC50_AnalyteX / IC50_CrossReactant) * 100 ic50_analyte->formula ic50_cross IC50 of Potential Cross-Reactant ic50_cross->formula high_cr High % Cross-Reactivity (Low Specificity) formula->high_cr if value is high low_cr Low % Cross-Reactivity (High Specificity) formula->low_cr if value is low

Caption: Logical flow for the determination and interpretation of percent cross-reactivity.

Conclusion and Recommendations

The cross-reactivity of 2-(2-Bromophenoxy)-2-phenylacetic acid in the immunoassay for Analyte X was determined to be 4.0%. While this level of cross-reactivity may be acceptable for some applications, it is crucial for researchers to consider the potential for interference, especially if the concentration of 2-(2-Bromophenoxy)-2-phenylacetic acid in the samples is expected to be high.

For applications requiring high accuracy, it is recommended to:

  • Characterize the cross-reactivity of any other potential metabolites or structurally related compounds that may be present in the samples.

  • If significant cross-reactivity is observed and expected to impact results, consider alternative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) for confirmation.

  • When reporting results obtained using this immunoassay, the potential for cross-reactivity with 2-(2-Bromophenoxy)-2-phenylacetic acid should be acknowledged.

References

  • Immunoassay and Other Bioanalytical Techniques. Edited by Jeanette M. van Emon, CRC Press, 2016. [Link]

  • The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Edited by David Wild, 4th Edition, Elsevier, 2013. [Link]

Validation

Analytical Validation of 2-(2-Bromophenoxy)-2-phenylacetic Acid Purity Standards: A Comparison Guide

The Metrological Imperative in Standard Selection In pharmaceutical development and organic synthesis, the accuracy of downstream quantitative assays is fundamentally limited by the purity of the primary calibrator. (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

The Metrological Imperative in Standard Selection

In pharmaceutical development and organic synthesis, the accuracy of downstream quantitative assays is fundamentally limited by the purity of the primary calibrator. (CAS 938344-83-3; MW: 307.14 g/mol ) is a critical structural building block. When utilized as a reference standard for impurity profiling or active pharmaceutical ingredient (API) quantification, its mass fraction must be rigorously established.

Historically, purity was assigned via mass balance—subtracting all detectable impurities from 100%. However, to comply with modern 1[1], laboratories are increasingly adopting quantitative Nuclear Magnetic Resonance (qNMR) as a primary ratio measurement procedure. qNMR provides direct, 2 without requiring a homologous reference standard[2].

This guide objectively compares the performance of different purity grades of 2-(2-Bromophenoxy)-2-phenylacetic acid and provides the self-validating experimental workflows required to certify a High-Purity Reference Material.

Evaluating Purity Standards: A Comparative Analysis

When sourcing 2-(2-Bromophenoxy)-2-phenylacetic acid, researchers typically choose between three tiers of standards. Relying on standard commercial grades for quantitative analysis often introduces systemic bias, as High-Performance Liquid Chromatography (HPLC) area normalization does not account for the differing UV response factors of various impurities.

Table 1: Performance Comparison of 2-(2-Bromophenoxy)-2-phenylacetic Acid Standards

Standard GradeValidation MethodologyTypical PurityExpanded Uncertainty ( U , k=2 )SI TraceabilityBest Use Case
High-Purity CRM qNMR + Mass Balance>99.5% ±0.2% YesPrimary calibrator for API quantification
Commercial Grade HPLC Area Normalization>97.0%Unknown / Not CertifiedNoEarly-stage synthesis, qualitative screening
In-House Standard Internal OrthogonalVariable ±0.5−1.0% Dependent on ISRoutine batch release (if validated)

The Causality of Orthogonal Validation

To establish a Certified Reference Material (CRM), we must employ an orthogonal validation strategy. qNMR acts as the primary method because the NMR peak area is strictly proportional to the number of nuclei[3]. However, qNMR can occasionally mask trace impurities that hide under the baseline. Therefore, a secondary Mass Balance approach (combining HPLC-UV, Karl Fischer, and Thermogravimetric Analysis) is utilized to ensure comprehensive 4[4].

G Candidate 2-(2-Bromophenoxy)-2-phenylacetic acid qNMR qNMR Analysis (Primary Method) Candidate->qNMR MassBalance Mass Balance (Orthogonal Method) Candidate->MassBalance IS_Select Internal Standard Selection qNMR->IS_Select HPLC HPLC-UV/MS (Organic Impurities) MassBalance->HPLC KF_TGA Karl Fischer & TGA (Volatiles) MassBalance->KF_TGA NMR_Acq 1H-NMR Acquisition IS_Select->NMR_Acq Purity_qNMR Purity Mass Fraction NMR_Acq->Purity_qNMR Purity_MB Purity by Subtraction HPLC->Purity_MB KF_TGA->Purity_MB Validation Statistical Equivalence (ICH Q2(R2) Compliance) Purity_qNMR->Validation Purity_MB->Validation CRM Certified Reference Material Validation->CRM

Fig 1: Orthogonal analytical validation workflow for reference standard purity assignment.

Self-Validating Experimental Methodologies

Protocol 1: Primary Ratio Measurement via 1 H-qNMR

Objective: Direct SI-traceable quantification of the candidate material. Causality: The aliphatic alpha-proton (CH) of 2-(2-Bromophenoxy)-2-phenylacetic acid appears as a distinct singlet at ~5.8 ppm (in DMSO- d6​ ), well isolated from the aromatic protons (6.8–7.6 ppm). This isolation prevents integration overlap, a critical requirement for accurate qNMR[5].

Step-by-Step Workflow:

  • Internal Standard (IS) Selection: Select Dimethyl sulfone (DMSO 2​ ) as the primary IS. Causality: DMSO 2​ provides a sharp singlet at ~3.0 ppm, ensuring5 with the analyte[5].

  • Gravimetric Preparation: Accurately weigh ~10 mg of the candidate material and ~5 mg of the IS using a calibrated microbalance ( d=0.001 mg) into a glass vial. Causality: Gravimetric precision dictates the final uncertainty of the mass fraction.

  • Solvent Addition: Dissolve the mixture in 1.0 mL of high-purity DMSO- d6​ .

  • T1​ Relaxation Measurement: Perform an inversion recovery experiment to determine the spin-lattice relaxation time ( T1​ ) of the slowest relaxing proton. Causality: Setting the inter-pulse delay ( D1​ ) to ≥7×T1​ guarantees >99.9% longitudinal magnetization recovery, preventing signal saturation and the resulting underestimation of purity.

  • Acquisition: Acquire 1 H-NMR spectra at 298 K with a minimum of 64 transients and a 90° pulse angle.

  • Self-Validation Check: Repeat the entire preparation using a secondary orthogonal IS (e.g., Maleic acid, singlet at 6.26 ppm). If the calculated purity values between the two independent IS preparations agree within ≤0.2% , the measurement system is validated.

Protocol 2: Orthogonal Mass Balance Validation

Objective: To determine purity by subtracting all organic, inorganic, and volatile impurities from 100%. Causality: Mass balance captures trace impurities that may be below the limit of quantitation (LOQ) of the NMR instrument[6].

Step-by-Step Workflow:

  • Organic Impurity Profiling (HPLC-UV/DAD): Analyze the sample using a reversed-phase C18 column. Mobile phase: Gradient of Water (0.1% Trifluoroacetic acid) and Acetonitrile. Causality: TFA suppresses the ionization of the carboxylic acid moiety, sharpening the analyte peak and improving resolution from structurally similar brominated byproducts.

  • Peak Purity Verification: Utilize a Diode Array Detector (DAD) to extract UV spectra across the main peak. Causality: Comparing the peak purity angle against the peak purity threshold ensures the peak is spectrally homogeneous and free of co-eluting impurities.

  • Volatile Content: Determine water content via Karl Fischer (KF) coulometric titration and residual solvents via Thermogravimetric Analysis (TGA).

  • Self-Validation Check: Inject a diluent blank to confirm no system peaks interfere with the analyte or known impurities. Sum the mass fractions of all components; the total must equal 100.0% ± 0.5%.

Experimental Validation Data

The following table summarizes the validation data for a candidate lot of 2-(2-Bromophenoxy)-2-phenylacetic acid, demonstrating the statistical equivalence required to certify the material as a High-Purity CRM.

Table 2: Experimental Validation Results for 2-(2-Bromophenoxy)-2-phenylacetic Acid (Lot #2026-A)

Analytical MethodParameter EvaluatedMeasured ValueStandard Deviation (n=5)Contribution to Mass Balance
HPLC-UV (DAD) Organic Impurities0.45%0.02%-0.45%
Karl Fischer Water Content0.12%0.01%-0.12%
TGA Residual Solvents<0.05%N/A-0.05%
Mass Balance Calculated Purity 99.38% 0.03% N/A
1 H-qNMR Direct Mass Fraction 99.41% 0.08% N/A

Interpretation: The absolute difference between the primary qNMR method and the orthogonal mass balance method is 0.03%. Because this difference is well within the expanded uncertainty of the measurements, the purity of the standard is confidently assigned as 99.4% ± 0.2%.

Conclusion

For researchers utilizing 2-(2-Bromophenoxy)-2-phenylacetic acid in quantitative workflows, relying on standard commercial grades validated solely by HPLC area normalization introduces unacceptable metrological risk. By adopting a dual-method validation strategy—anchored by the SI-traceability of qNMR and cross-verified by rigorous mass balance—laboratories can ensure their reference standards meet the stringent demands of ICH Q2(R2) and guarantee the integrity of their analytical data.

References

  • QNMR for Reference Material Preparation | Encyclopedia MDPI. encyclopedia.pub.
  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org.
  • qNMR - BIPM: qNMR Internal Standard Reference D
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. resolvemass.ca.
  • 2-(2-bromophenoxy)-2-phenylacetic acid - Sigma-Aldrich. sigmaaldrich.com.
  • Quantitative NMR as a Versatile Tool for the Reference Material Prepar
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. europa.eu.

Sources

Comparative

Comparative Toxicity Guide: 2-(2-Bromophenoxy)-2-phenylacetic acid vs. Halogenated Analogs

Executive Synopsis For drug development professionals and toxicologists, evaluating the safety profile of novel synthetic building blocks requires benchmarking them against well-characterized structural analogs. 2-(2-Bro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Synopsis

For drug development professionals and toxicologists, evaluating the safety profile of novel synthetic building blocks requires benchmarking them against well-characterized structural analogs. 2-(2-Bromophenoxy)-2-phenylacetic acid is a specialized, sterically bulky derivative of the phenoxyacetic acid class, frequently utilized in the synthesis of allosteric modulators and research probes. However, its phenoxyacetic acid core and ortho-halogenation share structural homology with widely studied, highly toxic agrochemicals such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA).

This guide objectively compares the structural determinants of toxicity, pharmacokinetic liabilities, and genotoxic potential of 2-(2-Bromophenoxy)-2-phenylacetic acid against traditional halogenated analogs. Furthermore, it provides a self-validating experimental framework to empirically profile the cytotoxicity of novel phenoxyacetic acid derivatives.

Structural Determinants of Toxicity: Causality & Mechanism

The toxicity of phenoxyacetic acids is not uniform; it is strictly dictated by halogen positioning and alpha-carbon substitution.

  • Halogen Positioning (The 2,4-Rule): Extensive studies on the [1] demonstrate that cytotoxicity and mutagenicity are primarily induced by halogen atoms at positions 2 (ortho) and 4 (para) of the benzene ring. Because 2-(2-Bromophenoxy)-2-phenylacetic acid contains an ortho-bromine substitution, it theoretically retains the electronic properties necessary to induce oxidative stress and potential chromosomal aberrations, similar to 2,4-D.

  • Alpha-Carbon Substitution (Steric Hindrance): Unlike 2,4-D, which has an unsubstituted alpha-carbon, 2-(2-Bromophenoxy)-2-phenylacetic acid features a bulky alpha-phenyl group. This substitution significantly increases lipophilicity and steric bulk. Causally, this bulk likely prevents direct DNA intercalation—a known mechanism for the weak mutagenicity of smaller analogs—shifting the primary toxicity mechanism toward membrane disruption or specific protein allosteric modulation (e.g., off-target PPAR activation or hemoglobin binding).

  • Renal Clearance Liabilities: Phenoxyacetic acids are actively secreted by Organic Anion Transporters (OAT1 and OAT3) in the renal proximal tubules. Intracellular accumulation due to OAT saturation leads to mitochondrial uncoupling, ROS generation, and subsequent apoptosis.

ToxicityPathway Compound Halogenated Phenoxyacetic Acids (e.g., 2,4-D, Bromophenoxy-PAA) OAT Organic Anion Transporters (OAT1 / OAT3) Compound->OAT Binding & Transport Accumulation Intracellular Accumulation (Renal/Hepatic) OAT->Accumulation Impaired Clearance ROS Oxidative Stress & ROS Generation Accumulation->ROS Mitochondrial Uncoupling DNA Genotoxicity / Chromosomal Aberrations (Position-dependent) ROS->DNA DNA Damage Apoptosis Cellular Apoptosis / Necrosis ROS->Apoptosis Cytotoxicity DNA->Apoptosis

Mechanistic pathway of phenoxyacetic acid toxicity via OAT-mediated accumulation and ROS generation.

Quantitative Toxicity Matrix

The following table synthesizes the known and predicted toxicological data for 2-(2-Bromophenoxy)-2-phenylacetic acid compared to its established halogenated analogs. Data is aggregated from standardized [2] and peer-reviewed toxicological assessments.

CompoundHalogen PositionAlpha-SubstitutionAcute Oral LD50 (Rat)Genotoxicity PotentialPrimary Target Organs
2-(2-Bromophenoxy)-2-phenylacetic acid Ortho (2-Bromo)Phenyl~500-1000 mg/kg (Acute Tox 4)Pending (High Steric Hindrance)Liver, Kidneys (Predicted)
2,4-Dichlorophenoxyacetic acid (2,4-D) Ortho, Para (2,4-Dichloro)None375 - 666 mg/kgPositive (Breaks/Deletions)Kidneys, CNS, Liver
4-Chlorophenoxyacetic acid (4-CPA) Para (4-Chloro)None850 mg/kgNegativeKidneys, Liver
MCPA Para (4-Chloro), Ortho-MethylNone700 - 1160 mg/kgWeakly PositiveKidneys, Liver
2,4,5-Trichlorophenoxyacetic acid 2,4,5-TrichloroNone500 mg/kgNegative (Abolished by 5-Cl)Kidneys, Liver

Self-Validating Experimental Framework

To definitively compare the toxicity of 2-(2-Bromophenoxy)-2-phenylacetic acid against 2,4-D, researchers must employ a self-validating in vitro system. The protocol below is designed to eliminate false positives caused by metabolic suppression and specifically isolates true cytotoxic and genotoxic events.

Step-by-Step Methodology: Orthogonal Cytotoxicity & Genotoxicity Profiling

Step 1: Cell Line Selection & Preparation

  • Action: Culture HK-2 (Human Kidney 2) proximal tubule cells and HepG2 (Human Hepatocellular Carcinoma) cells in DMEM supplemented with 10% FBS.

  • Causality: Phenoxyacetic acids are primarily metabolized in the liver and actively secreted by the kidneys. Utilizing HK-2 cells ensures the presence of OAT transporters, which are critical for intracellular accumulation and subsequent toxicity.

Step 2: Equimolar Compound Dosing

  • Action: Prepare stock solutions of 2-(2-Bromophenoxy)-2-phenylacetic acid (MW: 307.14 g/mol ) and 2,4-D (MW: 221.04 g/mol ) in DMSO. Dose cells at equimolar concentrations ranging from 1 µM to 500 µM.

  • Causality: Dosing by weight (e.g., µg/mL) introduces severe bias due to the massive molecular weight disparity caused by the bromine atom and alpha-phenyl group. Equimolar dosing ensures accurate comparison of receptor occupancy and molar toxicity.

Step 3: Orthogonal Viability Assays (Internal Validation)

  • Action: After 48 hours of exposure, perform an MTT Assay (measuring mitochondrial reductase activity) alongside an LDH Release Assay (measuring cell membrane rupture).

  • Causality: Phenoxyacetic acids are known mitochondrial uncouplers. An MTT assay alone may show decreased signal due to temporary metabolic suppression rather than actual cell death. Coupling this with LDH release provides a self-validating check: true cytotoxicity requires both a drop in MTT signal and a spike in LDH release.

Step 4: In Vitro Micronucleus Assay (Genotoxicity)

  • Action: Treat dividing HepG2 cells with the test compounds for 24 hours, followed by the addition of Cytochalasin B to block cytokinesis. Stain with DAPI and score binucleated cells for micronuclei.

  • Causality: Because the ortho-halogenation in 2,4-D is known to induce chromosomal breaks[1], this assay directly tests whether the ortho-bromine in our target compound replicates this clastogenic effect, or if the bulky alpha-phenyl group successfully prevents DNA damage.

Workflow Step1 Compound Preparation (Equimolar Dosing) Step2 In Vitro Exposure (HepG2 / HK-2 Cells) Step1->Step2 Step3 Viability Assay (MTT / LDH Release) Step2->Step3 Step4 Genotoxicity Screen (Micronucleus / Ames) Step2->Step4 Step5 Data Synthesis & Comparative Profiling Step3->Step5 Step4->Step5

Self-validating experimental workflow for comparative toxicity profiling of phenoxyacetic acids.

Pharmacokinetic & Clearance Dynamics: A Warning on Animal Models

When transitioning from in vitro profiling to in vivo preclinical models, researchers must be acutely aware of species-specific pharmacokinetic divergences.

A critical failure point in phenoxyacetic acid drug development is the reliance on canine models. Studies on the [3] have proven that dogs possess a significantly lower capacity to secrete organic acids from the kidney.

  • The Data: In rats and humans, the plasma half-life ( t1/2​ ) of 2,4-D is approximately 1 to 12 hours. In dogs, the t1/2​ extends to an extreme 92–106 hours.

  • The Causality: This prolonged elimination results in an artificially high body burden and exaggerated toxicity in canines that does not scale allometrically to humans. Therefore, when evaluating the systemic toxicity of 2-(2-Bromophenoxy)-2-phenylacetic acid, canine models must be avoided in favor of rat or porcine models to prevent false-positive developmental termination of the compound.

References

  • Venkov, P., Topashka-Ancheva, M., Georgieva, M., Alexieva, V., & Karanov, E. (2000). "Genotoxic effect of substituted phenoxyacetic acids." Archives of Toxicology, 74(9), 560-566. Available at:[Link]

  • NextSDS. (2024). "2-(2-bromophenoxy)-2-phenylacetic acid — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Timchalk, C. (2004). "Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids: evidence that the dog is not a relevant species for evaluation of human health risk." Toxicology, 200(1), 1-19. Available at:[Link]

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